1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose
Description
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Properties
IUPAC Name |
[(2R,3R,4R,5S)-5-acetyloxy-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21Cl3O9/c1-15(32)37-28-24(40-27(35)18-6-12-21(31)13-7-18)23(39-26(34)17-4-10-20(30)11-5-17)22(38-28)14-36-25(33)16-2-8-19(29)9-3-16/h2-13,22-24,28H,14H2,1H3/t22-,23-,24-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWENFUAUZHQOQD-CBUXHAPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21Cl3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439491 | |
| Record name | 1-O-Acetyl-2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144084-01-5 | |
| Record name | 1-O-Acetyl-2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose: A Key Intermediate in Nucleoside Analogue Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, nucleoside analogues represent a cornerstone of antiviral and anticancer therapies. Their efficacy hinges on their ability to mimic endogenous nucleosides, thereby interfering with nucleic acid replication and other vital cellular processes. The synthesis of these potent therapeutic agents is a complex endeavor, demanding precise control over stereochemistry and the strategic use of protecting groups. Central to this synthetic challenge is the availability of versatile and highly functionalized sugar precursors.
This technical guide provides a comprehensive overview of 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose, a pivotal intermediate in the synthesis of a wide array of nucleoside analogues. We will delve into its chemical and physical properties, provide a detailed, field-proven protocol for its synthesis and purification, explore its applications in drug development with a focus on the mechanistic principles of glycosylation, and discuss the analytical techniques essential for its characterization. This guide is intended to serve as a valuable resource for researchers and scientists actively engaged in the design and synthesis of novel nucleoside-based therapeutics.
Physicochemical Properties
This compound is a white solid at room temperature.[1][2] The presence of the three 4-chlorobenzoyl groups significantly influences its physical properties, rendering it highly soluble in common organic solvents such as dichloromethane and ethyl acetate, which is advantageous for its use in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 144084-01-5 | [1] |
| Molecular Formula | C₂₈H₂₁Cl₃O₉ | [1] |
| Molecular Weight | 607.82 g/mol | [1] |
| Melting Point | 142-143 °C | [1] |
| Appearance | White Solid | [1] |
| Solubility | Dichloromethane, Ethyl Acetate | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of this compound from D-ribose is a well-established multi-step process. The following protocol is a representative example, drawing upon established methodologies for the synthesis of acylated ribofuranose derivatives. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Diagram of the Synthesis Workflow:
Caption: A three-step synthesis of the target compound from D-ribose.
Step 1: Protection of the Anomeric Carbon - Synthesis of Methyl-β-D-ribofuranoside
-
Principle: The initial step involves the protection of the anomeric carbon of D-ribose as a methyl glycoside. This prevents the formation of a complex mixture of furanose and pyranose anomers in the subsequent steps and directs the synthesis towards the desired β-anomer. The reaction is typically catalyzed by an acid.
-
Experimental Protocol:
-
Suspend D-ribose in methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the reaction mixture at room temperature until the D-ribose has completely dissolved and TLC analysis indicates the formation of the methyl ribofuranoside.
-
Neutralize the reaction with a base (e.g., sodium bicarbonate) and concentrate under reduced pressure to obtain the crude methyl-β-D-ribofuranoside.
-
Step 2: Chlorobenzoylation of Hydroxyl Groups
-
Principle: The free hydroxyl groups at the C2, C3, and C5 positions of the methyl ribofuranoside are acylated using 4-chlorobenzoyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction and to catalyze the acylation. The 4-chlorobenzoyl groups serve as robust protecting groups that are stable to a wide range of reaction conditions and can also enhance the crystallinity of the product, facilitating purification.
-
Experimental Protocol:
-
Dissolve the crude methyl-β-D-ribofuranoside in pyridine.
-
Cool the solution in an ice bath.
-
Add 4-chlorobenzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Methyl-2,3,5-tri-O-(4-chlorobenzoyl)-β-D-ribofuranoside.
-
Step 3: Acetylation of the Anomeric Position
-
Principle: The final step involves the replacement of the anomeric methyl group with an acetyl group. This is achieved by acetolysis using a mixture of acetic anhydride and acetic acid with a catalytic amount of sulfuric acid. The acetyl group at the anomeric position is a good leaving group, which is crucial for the subsequent glycosylation reaction.
-
Experimental Protocol:
-
Dissolve the chlorobenzoylated intermediate in a mixture of acetic anhydride and glacial acetic acid.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction at low temperature until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Applications in Drug Development: The Gateway to Nucleoside Analogues
The primary and most significant application of this compound is its role as a key glycosyl donor in the synthesis of nucleoside analogues.[1][2] The presence of the electron-withdrawing 4-chlorobenzoyl groups can influence the reactivity of the ribose moiety and the stereochemical outcome of the glycosylation reaction.
The Vorbrüggen Glycosylation: A Powerful Tool for C-N Bond Formation
The most common method for coupling the acylated ribose with a nucleobase is the Vorbrüggen glycosylation. This reaction typically involves the use of a silylated nucleobase and a Lewis acid catalyst.
Diagram of the Vorbrüggen Glycosylation Mechanism:
Caption: The mechanism of the Vorbrüggen glycosylation reaction.
-
Mechanism:
-
The Lewis acid activates the ribose derivative by coordinating to the anomeric acetyl group, facilitating its departure.
-
An adjacent 4-chlorobenzoyl group participates in the formation of a resonance-stabilized acyloxonium ion intermediate. This neighboring group participation is crucial for controlling the stereochemistry at the anomeric center, leading predominantly to the formation of the β-nucleoside.
-
The silylated nucleobase then attacks the anomeric carbon from the opposite face of the acyloxonium ring, resulting in the formation of the desired β-glycosidic bond.
-
Subsequent deprotection of the 4-chlorobenzoyl groups yields the final nucleoside analogue.
-
A notable example of its application is in the synthesis of Clitocine.[1][2]
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of this compound. A combination of spectroscopic techniques is typically employed.
| Technique | Expected Observations |
| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the anomeric proton (H-1) as a doublet in the range of δ 6.0-6.5 ppm. The protons of the ribose ring will appear in the δ 4.0-6.0 ppm region, and the aromatic protons of the 4-chlorobenzoyl groups will be observed as doublets in the δ 7.4-8.1 ppm range. A singlet corresponding to the acetyl methyl group should be present around δ 2.1 ppm. The coupling constants between the ribose protons can be used to confirm the β-configuration. |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for the anomeric carbon (C-1) around δ 95-100 ppm. The other ribose carbons will resonate in the δ 60-80 ppm region. The carbonyl carbons of the 4-chlorobenzoyl and acetyl groups will appear in the downfield region (δ 165-170 ppm), and the aromatic carbons will be observed between δ 128-140 ppm. The acetyl methyl carbon will be seen at approximately δ 21 ppm. |
| Mass Spectrometry | Mass spectrometry (MS) will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed at m/z 607.82 or 630.80, respectively, corresponding to the molecular formula C₂₈H₂₁Cl₃O₉. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | The infrared (IR) spectrum will exhibit strong absorption bands corresponding to the carbonyl stretching vibrations of the ester groups (C=O) around 1720-1740 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of nucleoside analogues. Its well-defined structure, predictable reactivity, and the advantageous properties imparted by the 4-chlorobenzoyl protecting groups make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, purification, and reactivity, as outlined in this guide, is essential for its effective utilization in the quest for novel and more effective therapeutic agents. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently incorporate this key building block into their synthetic strategies, ultimately accelerating the discovery and development of next-generation nucleoside-based drugs.
References
-
ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. [Link]
-
Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]
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1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose CAS number 144084-01-5
An In-Depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose (CAS: 144084-01-5)
Abstract
This guide provides a comprehensive technical overview of this compound, CAS number 144084-01-5. It details the strategic importance of this compound as a key glycosyl donor and intermediate in the synthesis of various nucleoside analogues, which are foundational in the development of antiviral and anticancer therapeutics. The document covers its physicochemical properties, provides a detailed, mechanistically justified synthesis protocol, and illustrates its critical application in drug development workflows. This whitepaper is intended for researchers, chemists, and professionals in the field of medicinal chemistry and pharmaceutical development.
Introduction and Strategic Importance in Drug Discovery
This compound is a highly functionalized derivative of D-ribose, a sugar that forms the backbone of RNA. In its protected form, this molecule is not a final therapeutic agent but rather a critical building block in the complex synthesis of non-natural nucleoside compounds.[1] These synthetic nucleosides are designed to interfere with the metabolic processes of nucleic acids, effectively halting the replication of viruses or cancer cells.[1]
The strategic value of this intermediate lies in the specific arrangement of its functional groups:
-
4-Chlorobenzoyl Protecting Groups: Located at the C2, C3, and C5 positions, these bulky, electron-withdrawing groups serve two primary functions. First, they prevent these hydroxyls from participating in unwanted side reactions. Second, and crucially, the acyl group at the C2 position provides "neighboring group participation." This stereoelectronic effect directs incoming nucleobases to attack the anomeric carbon (C1) from the opposite face, ensuring the formation of the desired β-anomer, which is often the biologically active configuration in nucleoside drugs.
-
1-O-Acetyl Group: This group at the anomeric position acts as an excellent leaving group under Lewis acid catalysis. Its departure facilitates the crucial C-N bond formation (glycosylation) when the ribose derivative is coupled with a heterocyclic base (e.g., purine or pyrimidine analogues).
This compound is an important glycosyl raw material for synthesizing various nucleoside medicines and has been specifically noted for its use in the synthesis of Clitocine.[2][3][4] Its structural analogues, such as the benzoylated version, are cornerstones in the synthesis of a wide array of ribonucleosides, purines, and pyrimidines, forming the basis for numerous antiviral and anticancer agents.[5][6]
Physicochemical and Spectroscopic Properties
The reliable use of this intermediate in multi-step syntheses depends on its purity and well-defined physical properties. It typically presents as a white solid.[2][4]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 144084-01-5 | [2][3] |
| Molecular Formula | C₂₈H₂₁Cl₃O₉ | [2][3] |
| Molecular Weight | 607.82 g/mol | [2][3] |
| Appearance | White Solid | [2][4] |
| Melting Point | 142-143°C | [2][4] |
| Solubility | Dichloromethane, Ethyl Acetate | [2][4] |
| Storage Temperature | 2-8°C | [2][4] |
| HS Code | 29400090 | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound from D-ribose is a well-established, multi-step process in carbohydrate chemistry. While specific patents may vary, the core logic involves three key transformations: anomeric protection, protection of the remaining hydroxyls, and activation of the anomeric carbon. The following protocol is a representative procedure based on established methods for analogous compounds.[1][6][7]
Synthesis Workflow Diagram
Caption: A three-step synthesis workflow from D-Ribose.
Detailed Experimental Protocol
Step 1: Glycosidation to form Methyl β-D-ribofuranoside
-
Protocol: D-ribose is dissolved in anhydrous methanol containing a catalytic amount of a strong acid (e.g., HCl generated in situ from acetyl chloride or thionyl chloride). The reaction is stirred at a controlled temperature (e.g., 0-5°C) for several hours.[1][7] The reaction is then neutralized, filtered, and concentrated to yield the methyl ribofuranoside.
-
Causality: This step protects the anomeric (C1) position as a methyl glycoside. Using low temperatures favors the formation of the five-membered furanose ring over the more thermodynamically stable six-membered pyranose ring.[1] The methyl group is a simple, effective protecting group that can be selectively removed later.
Step 2: Protection via Chlorobenzoylation
-
Protocol: The crude methyl ribofuranoside is dissolved in a suitable solvent like ethyl acetate or pyridine. Pyridine is added (if not the solvent), and the solution is cooled. 4-chlorobenzoyl chloride is then added dropwise while maintaining a low temperature. The reaction is stirred for several hours until completion, as monitored by TLC.
-
Causality: This is the key protection step. 4-chlorobenzoyl chloride reacts with the free hydroxyl groups at C2, C3, and C5. Pyridine acts as a nucleophilic catalyst and, more importantly, as a base to neutralize the HCl byproduct generated during the esterification, driving the reaction to completion.
Step 3: Acetolysis for Anomeric Activation
-
Protocol: The fully protected methyl glycoside is dissolved in a mixture of acetic anhydride and glacial acetic acid. A catalytic amount of a strong acid, such as sulfuric acid, is added carefully at low temperature (e.g., 0-5°C). The mixture is stirred for several hours. The reaction is quenched by pouring it into ice water, and the product is extracted.
-
Causality: This step, known as acetolysis, replaces the C1-methyl group with an acetyl group. The acetyl group is a better leaving group, "activating" the ribose moiety for the subsequent glycosylation reaction with a nucleobase. This step must be carefully controlled to prevent degradation of the sugar.
Application in Nucleoside Synthesis: The Glycosylation Reaction
The primary purpose of synthesizing this compound is to use it as a glycosyl donor. The coupling of this sugar intermediate with a silylated nucleobase is a cornerstone of modern nucleoside synthesis, often referred to as the silyl-Hilbert-Johnson reaction.[8]
Generalized Glycosylation Workflow
Sources
- 1. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 2. This compound CAS#: 144084-01-5 [m.chemicalbook.com]
- 3. This compound , 95+% , 144084-01-5 - CookeChem [cookechem.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 8. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
The Alchemist's Blueprint: A Technical Guide to the Starting Materials for Anticancer Nucleoside Analogue Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
Nucleoside analogues represent a cornerstone of modern chemotherapy, exhibiting potent activity against a spectrum of malignancies. Their efficacy is intrinsically linked to their structure, which is meticulously assembled through complex synthetic pathways. This in-depth technical guide provides a comprehensive exploration of the foundational starting materials and core synthetic strategies employed in the synthesis of anticancer nucleoside analogues. Moving beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights into the selection of sugar moieties, the strategic use of protecting groups, the nuances of nucleobase modifications, and the critical glycosylation and phosphorylation steps. Detailed, step-by-step methodologies for key transformations are provided, alongside quantitative data to inform experimental design. Through a blend of technical accuracy and practical experience, this guide serves as an essential resource for researchers, scientists, and drug development professionals navigating the intricate landscape of anticancer nucleoside analogue synthesis.
The Strategic Importance of Starting Materials in Nucleoside Analogue Synthesis
The journey to a potent anticancer nucleoside analogue begins with the judicious selection of its fundamental building blocks: a sugar moiety and a nucleobase. The choice of these starting materials dictates the overall synthetic strategy, influences the stereochemical outcome, and ultimately defines the biological activity of the final compound. This section will dissect the critical considerations for selecting and preparing these essential precursors.
The Sugar Moiety: The Scaffold of Bioactivity
The sugar component of a nucleoside analogue is not merely a passive scaffold but an active participant in its mechanism of action. Modifications to the sugar ring can profoundly impact the analogue's recognition by nucleoside transporters and kinases, its incorporation into DNA or RNA, and its resistance to metabolic degradation.
D-ribose and 2-deoxy-D-ribose are the most common starting points for the synthesis of anticancer nucleoside analogues. Their commercial availability and well-established chemistry make them attractive choices for both laboratory-scale synthesis and industrial production.
A crucial first step in utilizing these sugars is the protection of their hydroxyl groups to ensure regioselective reactions. This is followed by activation of the anomeric carbon to facilitate coupling with the nucleobase. A widely used activated ribose derivative is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose .[1][2] The benzoyl groups provide good crystallinity to intermediates and are stable to the conditions of glycosylation.[3]
Table 1: Common Protecting Groups for Ribose and Deoxyribose
| Protecting Group | Target Hydroxyl(s) | Key Advantages | Typical Deprotection Conditions |
| Dimethoxytrityl (DMT) | 5'-OH | Acid-labile, allowing for selective deprotection. The resulting cation is brightly colored, facilitating reaction monitoring.[4][5][6] | Mild acidic conditions (e.g., trichloroacetic acid in dichloromethane).[7] |
| tert-Butyldimethylsilyl (TBDMS) | 2'-OH (in RNA synthesis) | Stable to a wide range of reaction conditions, but readily cleaved by fluoride ions.[8] | Fluoride sources (e.g., triethylamine trihydrofluoride (TEA·3HF)).[7] |
| Benzoyl (Bz) | 2', 3', 5'-OH | Stable to acidic conditions used for DMT removal. Enhances crystallinity of intermediates.[9] | Basic hydrolysis (e.g., sodium methoxide in methanol or aqueous ammonia).[3][10][11] |
The choice of protecting group is a strategic decision. For instance, the bulky dimethoxytrityl (DMT) group is highly specific for the sterically accessible primary 5'-hydroxyl group, a crucial feature in the stepwise synthesis of oligonucleotides.[4]
Experimental Protocol: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose [12]
-
Methyl Glycoside Formation: Dissolve D-ribose (1 eq) in methanol containing a catalytic amount of a strong acid (e.g., HCl). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Benzoylation: To the crude methyl glycoside, add pyridine and cool to 0°C. Add benzoyl chloride (excess) dropwise and allow the reaction to proceed to completion.
-
Anomeric Acetylation: After workup, treat the tribenzoylated methyl riboside with acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) to replace the anomeric methyl group with an acetyl group.
-
Purification: The final product can be purified by crystallization to yield the desired β-anomer.
To overcome challenges such as drug resistance and to improve the therapeutic index, medicinal chemists have developed a vast arsenal of modified sugar moieties.
-
Arabinose: The epimer of ribose at the 2'-position, arabinose is the core of potent anticancer drugs like cytarabine (Ara-C) . The 2'-hydroxyl in the "up" configuration sterically hinders DNA polymerase, leading to chain termination.[13] The synthesis of arabinose-containing nucleosides often starts from D-arabinose or can be achieved through the epimerization of a riboside intermediate.
-
2'-Deoxy-2',2'-difluororibose: This di-fluorinated sugar is the hallmark of gemcitabine . The fluorine atoms at the 2'-position have a profound impact on the sugar's conformation and electronics, leading to a unique mechanism of action that includes the inhibition of ribonucleotide reductase.[14][15] The synthesis of this crucial intermediate is a significant challenge and often involves the use of fluorinated building blocks.[8][16]
Experimental Protocol: Synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate (a Gemcitabine Precursor) [17]
This synthesis often starts with a protected glyceraldehyde and a fluorinated building block. A key step is a Reformatsky-type reaction to introduce the difluoromethyl group. The resulting diastereomers are then separated, and the desired erythro isomer is carried forward. Subsequent steps involve cyclization to the lactone, reduction, and protection of the hydroxyl groups.
The Nucleobase: The Recognition Element
The nucleobase provides the specificity for the anticancer nucleoside analogue, allowing it to be recognized by cellular machinery and incorporated into nucleic acids.
Adenine, guanine, cytosine, thymine, and uracil are readily available starting materials. However, their exocyclic amino groups and endocyclic nitrogens are nucleophilic and require protection before glycosylation to prevent side reactions. Silylation is a common strategy to both protect these functionalities and enhance the solubility of the nucleobase in organic solvents.
Experimental Protocol: Silylation of a Nucleobase (General Procedure)
-
Suspend the nucleobase (e.g., cytosine) in an anhydrous, inert solvent (e.g., acetonitrile).
-
Add a silylating agent, such as hexamethyldisilazane (HMDS), and a catalytic amount of a silylation promoter (e.g., chlorotrimethylsilane or ammonium sulfate).
-
Heat the mixture to reflux until a clear solution is obtained, indicating complete silylation.
-
The silylated base is typically used in the subsequent glycosylation step without isolation.
Modifications to the nucleobase can enhance the anticancer activity of the resulting nucleoside analogue. A prime example is 5-fluorouracil (5-FU) , a widely used chemotherapeutic agent. The fluorine atom at the 5-position of the uracil ring inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[18]
Core Synthetic Strategies: Assembling the Anticancer Agent
With the protected and activated starting materials in hand, the next critical step is the formation of the N-glycosidic bond that links the sugar and the nucleobase. This is followed by deprotection and, in many cases, phosphorylation to yield the biologically active form of the drug.
The Vorbrüggen Glycosylation: A Cornerstone of Nucleoside Synthesis
The Vorbrüggen glycosylation is the most widely used method for the synthesis of nucleosides.[7] It involves the reaction of a silylated nucleobase with a protected and activated sugar, typically in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). A key advantage of this method is its high stereoselectivity for the desired β-anomer when a participating group (like a benzoyl group) is present at the 2'-position of the sugar.
Caption: The Vorbrüggen glycosylation workflow.
Experimental Protocol: Vorbrüggen Glycosylation (General Procedure)
-
In a flame-dried flask under an inert atmosphere, dissolve the silylated nucleobase and the activated sugar in an anhydrous solvent (e.g., acetonitrile).
-
Cool the solution to 0°C and add the Lewis acid catalyst (e.g., TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The crude protected nucleoside is then purified by column chromatography or crystallization.
Enzymatic Synthesis: The Green Chemistry Approach
Enzymatic methods for nucleoside synthesis are gaining traction as a more environmentally friendly and highly selective alternative to traditional chemical synthesis.[19][20][21][22][23] Nucleoside phosphorylases, for example, can catalyze the transglycosylation reaction between a donor nucleoside and an acceptor nucleobase with excellent regio- and stereoselectivity, often without the need for protecting groups. While scalability can be a challenge, ongoing research in enzyme immobilization and process optimization is expanding the applicability of biocatalysis in nucleoside analogue production.
Caption: A simplified schematic of enzymatic nucleoside synthesis.
Deprotection: Unveiling the Active Molecule
The final step in the synthesis of the nucleoside analogue is the removal of the protecting groups. The choice of deprotection conditions is critical to avoid degradation of the final product. For example, the benzoyl groups are typically removed under basic conditions, such as with sodium methoxide in methanol or with aqueous ammonia.[3] The DMT group is removed under mild acidic conditions.[7]
Phosphorylation and Prodrug Strategies: Delivering the Payload
Most nucleoside analogues must be phosphorylated to their triphosphate form within the cell to exert their cytotoxic effects. This is often a rate-limiting step and a mechanism of drug resistance. To overcome this, medicinal chemists have developed various prodrug strategies. Phosphoramidate prodrugs, for instance, can deliver the monophosphorylated nucleoside analogue directly into the cell, bypassing the need for the initial phosphorylation step.[24]
Case Studies in Anticancer Nucleoside Analogue Synthesis
The principles outlined above are best illustrated through the synthesis of clinically important anticancer drugs.
Gemcitabine
The synthesis of gemcitabine is a testament to the challenges and ingenuity of modern medicinal chemistry. The key starting material is the 2-deoxy-2,2-difluororibose derivative. The overall yield for the synthesis of gemcitabine hydrochloride can be around 10-18%, with a purity of over 99.8%.[17][25]
Table 2: Representative Yields in Gemcitabine Synthesis
| Step | Product | Typical Yield |
| Glycosylation | Protected Gemcitabine | ~60-70% |
| Deprotection & Salification | Gemcitabine HCl | ~80-90% |
Cytarabine
The synthesis of cytarabine often starts from cytidine. A common strategy involves the formation of a 2,2'-anhydrocytidine intermediate, which is then hydrolyzed to yield the arabinose configuration.[26][27] The yield for the final ring-opening step to cytarabine can be as high as 90%.[26]
Cladribine
The synthesis of cladribine typically involves the glycosylation of a silylated 2-chloroadenine derivative with a protected 2-deoxyribose.[28][29][30][31] The overall yield for a two-step synthesis can be in the range of 50-56%.[31] A key challenge is controlling the regioselectivity of the glycosylation to favor the desired N9 isomer over the N7 isomer.[28]
Table 3: Yields in a Two-Step Cladribine Synthesis [31]
| Step | Product | Typical Yield |
| Glycosylation | Protected Cladribine | ~70% |
| Deprotection | Cladribine | ~79% |
Purification and Characterization: Ensuring Quality and Purity
The purification of nucleoside analogues is crucial to ensure their safety and efficacy. Common purification techniques include column chromatography and crystallization. High-performance liquid chromatography (HPLC) is an indispensable tool for assessing the purity of the final product and for monitoring the progress of reactions.
Conclusion and Future Perspectives
The synthesis of anticancer nucleoside analogues is a dynamic field that continues to evolve. The starting materials remain the foundation upon which these life-saving drugs are built. As our understanding of cancer biology deepens, so too will the demand for novel nucleoside analogues with improved efficacy and reduced toxicity. The development of more efficient and sustainable synthetic methods, including advancements in biocatalysis and flow chemistry, will be crucial in meeting this demand. This guide has provided a comprehensive overview of the current state-of-the-art, offering both the foundational knowledge and the practical insights necessary to navigate this exciting and impactful area of research.
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Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. (2021). J New Dev Chem, 3(1), 1-10. [Link]
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Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature reviews. Drug discovery, 12(6), 447–464. [Link]
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"Process For The Preparation Of Cytarabine & Its Intermediates". (2016). IN 2014MU02134. [Link]
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Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2024). Catalysts, 14(3), 183. [Link]
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Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. (2021). J New Dev Chem, 3(1), 1-10. [Link]
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Miller, G. J., & Dolan, J. P. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Expert opinion on drug discovery, 17(10), 1137–1147. [Link]
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Linclau, B., Brown, K., & Weymouth-Wilson, A. (2014). The synthesis of gemcitabine. Carbohydrate research, 387, 59–73. [Link]
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Mishra, R. C. (2013). Design & development of unnatural nucleosides as antiviral & anti-cancer agents. Med chem, 3(5). [Link]
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Tobias, S. C., & Borch, R. F. (2004). Synthesis and biological evaluation of a cytarabine phosphoramidate prodrug. Molecular pharmaceutics, 1(2), 112–116. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Sanea, M. M., & Al-Obaid, A. M. (2022). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 30(11), 1541–1550. [Link]
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An In-depth Technical Guide to the Chemical Stability and Application of 4-Chlorobenzoyl Protecting Groups
Abstract
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic use of protecting groups is fundamental to achieving desired molecular complexity.[1][2] The 4-chlorobenzoyl (4-ClBz) group, an acyl-type protecting group, offers a distinct stability profile that makes it a valuable tool for chemists. This guide provides a comprehensive technical overview of the 4-chlorobenzoyl group, detailing its chemical stability under various reaction conditions, its orthogonality with other common protecting groups, and field-proven protocols for its application. We will explore the mechanistic underpinnings of its reactivity, offering researchers and drug development professionals the insights needed to effectively integrate this protecting group into their synthetic strategies.
Introduction: The Role of the 4-Chlorobenzoyl Group in Synthesis
Protecting groups are reversibly installed moieties designed to mask a reactive functional group, preventing it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule.[1][2][3] The ideal protecting group is easily introduced and removed in high yield, stable to a wide range of reaction conditions, and does not introduce unwanted complications such as new stereocenters.[3]
The 4-chlorobenzoyl group is an ester-based protecting group primarily used for hydroxyl and amino functionalities. It is introduced via acylation with 4-chlorobenzoyl chloride, a highly reactive acyl chloride.[4][5] The presence of the electron-withdrawing chlorine atom at the para-position of the benzene ring enhances the electrophilicity of the carbonyl carbon, influencing its reactivity and stability compared to the parent benzoyl (Bz) group.[4] This electronic modification is key to its utility, providing a robust protecting group that can be cleaved under specific, often basic, conditions. Its applications are found in the synthesis of pharmaceuticals, dyes, and agrochemicals where precise control over reactive sites is paramount.[5][6]
Chemical Stability Profile of the 4-Chlorobenzoyl Group
The efficacy of a protecting group is defined by its lability under desired conditions and its stability under others.[7] The 4-ClBz group exhibits a well-defined stability profile, making it a reliable choice in many synthetic contexts.
Stability Under Basic Conditions: The Primary Cleavage Pathway
The 4-ClBz group is most commonly cleaved under basic conditions through saponification (base-catalyzed hydrolysis). The mechanism is a nucleophilic acyl substitution, where a hydroxide or alkoxide ion attacks the electrophilic carbonyl carbon. The electron-withdrawing effect of the para-chloro substituent makes the carbonyl carbon more susceptible to nucleophilic attack compared to an unsubstituted benzoyl group, facilitating cleavage.
Common conditions for deprotection involve treatment with alkali metal hydroxides (e.g., NaOH, KOH, LiOH) in a mixture of water and an organic solvent (e.g., methanol, THF) or with metal alkoxides like sodium methoxide in methanol.[8] The reaction is typically performed at room temperature or with gentle heating to drive it to completion.[8]
Caption: Mechanism of base-catalyzed hydrolysis of a 4-ClBz ether.
Stability Under Acidic Conditions
Ester protecting groups are generally more stable under acidic conditions than basic ones. The 4-ClBz group is robust and withstands many acidic conditions used to remove other protecting groups, such as the tert-butoxycarbonyl (Boc) group (e.g., trifluoroacetic acid, TFA) or silyl ethers.[9] Cleavage of the 4-ClBz group with acid requires harsh conditions, such as refluxing in concentrated mineral acids (e.g., HCl), which may not be compatible with sensitive substrates.[8] This stability makes it a valuable orthogonal partner to acid-labile groups.
Stability Under Reductive Conditions
The stability of the 4-ClBz group under reductive conditions is a key consideration.
-
Catalytic Hydrogenolysis: Conditions typically used to cleave benzyl (Bn) or benzyloxycarbonyl (Cbz) ethers (H₂, Pd/C) can potentially affect the 4-ClBz group. The carbon-chlorine bond on the aromatic ring can be susceptible to hydrogenolysis, leading to the corresponding benzoyl group or even over-reduction. However, this reaction is often slower than Cbz cleavage, allowing for some level of selectivity depending on the catalyst and conditions. Careful monitoring is required.
-
Hydride Reagents: The ester linkage of the 4-ClBz group can be cleaved by strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction reduces the ester to the corresponding primary alcohol, releasing the protected alcohol. This is generally not a preferred method for simple deprotection as it consumes the protecting group in a non-recoverable way and can affect other reducible functional groups in the molecule.
Summary of Stability
The table below summarizes the general stability of the 4-chlorobenzoyl protecting group under various common synthetic conditions.
| Condition Category | Reagent(s) | Stability of 4-ClBz Group |
| Strongly Basic | NaOH, KOH, NaOMe in MeOH/H₂O | Labile (Primary cleavage method) |
| Mildly Basic | Amines (e.g., Piperidine), K₂CO₃ | Generally Stable to Mild |
| Strongly Acidic | Refluxing conc. HCl, H₂SO₄ | Labile |
| Mildly Acidic | Trifluoroacetic Acid (TFA), Acetic Acid | Stable (Orthogonal to Boc) |
| Catalytic Hydrogenolysis | H₂, Pd/C | Potentially Labile (C-Cl reduction) |
| Hydride Reduction | LiAlH₄, DIBAL-H | Labile (Reduces ester) |
| Oxidative | DDQ, PCC, Swern | Generally Stable |
| Fluoride-based | TBAF, HF-Pyridine | Stable (Orthogonal to Silyl Ethers) |
Orthogonality in Multi-Step Synthesis
In complex synthesis, orthogonality—the ability to selectively remove one protecting group in the presence of others—is crucial.[10][11][12] The 4-ClBz group's stability profile makes it an excellent orthogonal partner to several widely used protecting groups.
-
Orthogonality with Boc: The 4-ClBz group is stable to the acidic conditions (e.g., TFA) used to remove the Boc group.[9]
-
Orthogonality with Fmoc: The 4-ClBz group is stable to the basic conditions (e.g., piperidine in DMF) used to cleave the Fmoc group.[9]
-
Orthogonality with Silyl Ethers (TBS, TIPS): The 4-ClBz group is stable to fluoride-based reagents (e.g., TBAF) used for desilylation.[13]
Caption: Orthogonal deprotection workflow for 4-ClBz, Boc, and TBS groups.
The following table provides a comparative overview of the orthogonality between the 4-ClBz group and other common protecting groups.
| Protecting Group | Typical Cleavage Condition | Stability of 4-ClBz Group | Stability of Other Group | Orthogonal? |
| Boc | TFA or HCl in Dioxane | Stable | Labile | Yes [10] |
| Fmoc | 20% Piperidine in DMF | Stable | Labile | Yes [10] |
| Cbz | H₂, Pd/C | Potentially Labile | Labile | Quasi-Orthogonal |
| TBS/TIPS | TBAF or HF | Stable | Labile | Yes [13] |
| PMB | DDQ or CAN (Oxidative) | Stable | Labile | Yes |
| Acetal/Ketal | Aqueous Acid | Stable | Labile | Yes [7] |
Experimental Protocols
Adherence to rigorous experimental technique is critical, especially when handling moisture-sensitive reagents like 4-chlorobenzoyl chloride.[4]
Protocol 1: Protection of a Primary Alcohol with 4-Chlorobenzoyl Chloride
This protocol describes a general procedure for the esterification of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
4-Chlorobenzoyl chloride (1.2 eq)[14]
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Round-bottom flask, magnetic stirrer, inert gas (N₂ or Ar) supply
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the primary alcohol in anhydrous DCM in a dry round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine or pyridine to the stirred solution.
-
Acylation: Add 4-chlorobenzoyl chloride dropwise to the reaction mixture. A rapid, exothermic reaction may occur.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Deprotection of a 4-Chlorobenzoyl Ester via Saponification
This protocol outlines the standard basic hydrolysis method for cleaving the 4-ClBz group.
Materials:
-
4-ClBz protected compound (1.0 eq)
-
Methanol (MeOH)
-
1M Sodium hydroxide (NaOH) solution
-
Round-bottom flask, magnetic stirrer
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Reaction Setup: Dissolve the 4-ClBz protected compound in methanol in a round-bottom flask.
-
Hydrolysis: Add the 1M NaOH solution to the flask and stir the mixture at room temperature. For more sterically hindered esters, gentle heating (40-50 °C) may be required.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize it by adding 1M HCl until the pH is approximately 7.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
Conclusion
The 4-chlorobenzoyl protecting group is a robust and versatile tool in the synthetic chemist's arsenal. Its pronounced stability to acidic and various other conditions, combined with its reliable cleavage under basic hydrolysis, establishes it as a valuable orthogonal protecting group in complex molecular synthesis. Understanding the causality behind its stability profile—rooted in the electronic nature of the 4-chloro substituent—enables researchers and drug development professionals to make informed strategic decisions, leading to more efficient and successful synthetic campaigns.
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Introduction: The Cornerstone of Modern Nucleoside Synthesis
An In-Depth Technical Guide to Vorbrüggen Glycosylation: Mechanism and Application
In the landscape of pharmaceutical sciences and organic chemistry, the synthesis of nucleosides—the fundamental building blocks of DNA and RNA—is of paramount importance. These molecules and their synthetic analogs are at the heart of numerous antiviral and anticancer therapies.[1][2] The formation of the N-glycosidic bond, which links a heterocyclic nucleobase to a sugar moiety, is the critical step in their synthesis. While several methods exist, the Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, stands as the most robust, versatile, and widely adopted strategy for this transformation.[3][4]
Developed by Ulrich Niedballa and Helmut Vorbrüggen, this reaction leverages silylated nucleobases and protected sugar esters in the presence of a Lewis acid to achieve highly stereoselective N-glycosidic bond formation.[5] Its prevalence in both academic research and industrial-scale drug manufacturing stems from its mild reaction conditions, broad substrate scope, and general reliability.[4] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the core mechanism of Vorbrüggen glycosylation, discusses the critical experimental parameters that govern its success, and outlines its applications in modern medicinal chemistry.
The Core Mechanism: A Step-by-Step Dissection
The elegance of the Vorbrüggen glycosylation lies in its orchestrated sequence of activation and nucleophilic attack, which ensures high fidelity in the formation of the desired nucleoside anomer. The reaction involves three key components: a silylated nucleobase, an acyl-protected glycosyl donor, and a Lewis acid catalyst.
Pillar 1: The Silylated Nucleobase - Enhancing Reactivity
Heterocyclic nucleobases like uracil, thymine, cytosine, adenine, and guanine are often poorly soluble in common organic solvents and possess relatively low nucleophilicity.[4][6] The first crucial step of the protocol is the silylation of the nucleobase, typically by treating it with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).[6][7] This process replaces the acidic protons on the heterocycle with trimethylsilyl (TMS) groups, achieving two critical objectives:
-
Increased Solubility: The lipophilic TMS groups dramatically improve the solubility of the nucleobase in non-polar organic solvents like acetonitrile or 1,2-dichloroethane.[6]
-
Enhanced Nucleophilicity: Silylation increases the electron density on the ring nitrogens, transforming the base into a much more potent nucleophile, primed for attacking the electrophilic sugar.[8]
Pillar 2: The Glycosyl Donor and Lewis Acid - Generating the Electrophile
The most common glycosyl donors are 1-O-acetylated sugars, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[3] The reaction is initiated by a Lewis acid, with trimethylsilyl trifluoromethanesulfonate (TMSOTf) being a preeminent choice due to its dual role as a powerful Lewis acid and a silylating agent.[8][9]
The Lewis acid coordinates to the oxygen of the anomeric acetyl group on the sugar. This activation facilitates the departure of the acetate group and leads to the formation of a highly reactive glycosyl cation intermediate.[4]
Pillar 3: The Attack and Stereochemical Control - The Neighboring Group Effect
The stereochemical outcome of the Vorbrüggen reaction is its most celebrated feature. When the sugar donor possesses an acyl protecting group (like benzoyl or acetyl) at the C2 position, the reaction proceeds with outstanding β-selectivity. This is a classic example of anchimeric assistance or neighboring group participation.[7]
Instead of a free oxocarbenium ion, the C2-acyl group attacks the anomeric center intramolecularly, forming a stable cyclic 1,2-dioxolenium ion intermediate .[7] This intermediate sterically shields the α-face of the anomeric carbon. Consequently, the incoming silylated nucleobase is forced to attack from the opposite, unhindered β-face. This directed attack results almost exclusively in the formation of the β-anomer, which is the configuration found in natural nucleic acids.[7]
The final step involves the loss of the silyl group from the nucleobase, which is typically captured by the departing acetate or triflate anion, regenerating the aromaticity of the nucleobase and yielding the protected β-nucleoside.
Caption: Figure 1: The key mechanistic steps of the Vorbrüggen glycosylation.
Field-Proven Insights: Optimizing Experimental Parameters
The success and outcome of a Vorbrüggen glycosylation depend heavily on the careful selection of reagents and conditions. Understanding the causality behind these choices is key to developing robust and reproducible protocols.
Choice of Lewis Acid
The Lewis acid is arguably the most critical variable. Its role is to activate the glycosyl donor, but its strength can influence side reactions.
| Lewis Acid | Typical Use Case | Strengths | Considerations |
| TMSOTf | General purpose, highly effective for ribosides. | Extremely powerful activator; can be used in catalytic amounts; compatible with "one-pot" procedures.[8][10] | Highly moisture-sensitive; excess can lead to side reactions or degradation of sensitive substrates.[8] |
| SnCl₄ | Often used for less reactive donors or bases. | Strong Lewis acid, readily available. | Often required in stoichiometric amounts; workup can be more complex.[9] |
| BF₃·OEt₂ | Milder alternative for sensitive substrates. | Less aggressive than TMSOTf or SnCl₄. | Can lead to different stereochemical outcomes depending on the substrate.[11] |
Solvent Selection
The choice of an anhydrous aprotic solvent is critical.
-
Acetonitrile (MeCN): A common choice due to its ability to dissolve the reaction components. However, under certain conditions with highly reactive electrophiles and poorly reactive nucleobases, acetonitrile can act as a competing nucleophile, leading to significant byproduct formation.[12]
-
1,2-Dichloroethane (DCE): A non-nucleophilic alternative that can circumvent the issues seen with acetonitrile, making it a safer choice for challenging glycosylations.[2][12]
-
Toluene/Xylene: Used in some cases, particularly when higher temperatures are required to drive the reaction to the thermodynamically favored product.[6]
Controlling Selectivity
-
Stereoselectivity: As discussed, the C2-acyl group is the primary director for β-selectivity. In its absence, such as in the synthesis of 2'-deoxynucleosides, the reaction often yields a mixture of α and β anomers.[10] In these cases, achieving selectivity may require running the reaction under reversible conditions (e.g., with a protic acid catalyst) to allow the undesired α-anomer to isomerize to a more stable or less soluble β-product, which can then be isolated.[10][13]
-
Regioselectivity: While pyrimidines typically react at the N1 position, purines present a greater challenge with multiple potential sites of glycosylation (e.g., N7, N9). The reaction often yields a kinetic product (sometimes N7 or N3) which, upon prolonged heating or under thermodynamic control, rearranges to the more stable N9 isomer.[3][6]
A Generalized Experimental Workflow
The following protocol outlines a typical, self-validating system for the synthesis of a protected ribonucleoside.
Step 1: Silylation of the Nucleobase
-
Suspend the nucleobase (1.0 eq) in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate or a few drops of TMSCl to initiate the reaction.
-
Heat the mixture at reflux until the solution becomes clear, indicating complete silylation.
-
Remove excess HMDS under high vacuum to yield the silylated base, which should be used immediately.
Step 2: The Glycosylation Reaction
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the per-acylated sugar (1.0-1.2 eq) and the freshly prepared silylated nucleobase in anhydrous 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., TMSOTf, 1.2-1.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to reflux (e.g., 70-80 °C) while monitoring by TLC or LC-MS until the starting material is consumed.[14]
Step 3: Work-up and Purification
-
Cool the reaction mixture and quench by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the protected nucleoside.
Step 4: Deprotection
-
Dissolve the purified protected nucleoside in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (catalytic) or bubble ammonia gas through the solution.
-
Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).
-
Neutralize the reaction with an acidic resin (e.g., Dowex-H⁺) or acetic acid, filter, and concentrate to yield the final nucleoside.
Applications in Drug Discovery
The Vorbrüggen glycosylation is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of nucleoside analogs with therapeutic potential.
-
Antiviral Agents: Many of the most successful antiviral drugs are nucleoside analogs that act by inhibiting viral polymerases. The ability to systematically modify both the sugar and base components via the Vorbrüggen reaction is critical for developing new agents against viruses like HIV, hepatitis C (HCV), and herpesviruses.[1]
-
Anticancer Therapeutics: Nucleoside analogs can disrupt DNA replication and repair in rapidly dividing cancer cells. Drugs like Gemcitabine and Cladribine are prominent examples, and their synthesis and the development of next-generation analogs rely on efficient glycosylation methods.[1][13]
-
Chemical Biology: The synthesis of modified nucleosides for use as molecular probes, for DNA sequencing technologies, or for constructing functional nucleic acids is greatly facilitated by the reliability of this reaction.
Limitations and Troubleshooting
Despite its power, the Vorbrüggen reaction is not without challenges:
-
Weakly Reactive Nucleobases: Electron-deficient or sterically hindered nucleobases may fail to react efficiently, leading to low yields or decomposition of the activated sugar.[12] In such cases, a stronger Lewis acid or higher temperatures may be required, but this also increases the risk of side reactions.[12]
-
Anomerization Issues: For 2'-deoxysugars, achieving high stereoselectivity remains a significant hurdle, often necessitating laborious separation of anomers or specialized process development to favor the desired product.[10]
-
Moisture Sensitivity: The silylated intermediates and Lewis acids (especially TMSOTf) are extremely sensitive to moisture. Rigorously anhydrous conditions are essential for reproducibility and high yields.[8]
Conclusion
The Vorbrüggen glycosylation is a powerful and enduring tool in chemical synthesis. Its mechanistic elegance, particularly the stereochemical control imparted by neighboring group participation, provides a reliable pathway to biologically crucial β-nucleosides. For researchers and drug developers, a deep understanding of its mechanism and the factors influencing its outcome is not merely academic; it is a practical necessity for the efficient synthesis and discovery of new therapeutic agents. By carefully controlling the choice of catalyst, solvent, and reaction conditions, the full potential of this foundational reaction can be harnessed to advance the frontiers of medicine and biotechnology.
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Wikipedia. Synthesis of nucleosides. [Link]
-
ResearchGate. Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. [Link]
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Wiley Online Library. Vorbrüggen Glycosylation. [Link]
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Royal Society of Chemistry. Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. [Link]
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ResearchGate. Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. [Link]
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ACS Publications. Follow the Silyl Cation: Insights into the Vorbrüggen Reaction. [Link]
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ResearchGate. Synthesis of Ribonucleosides by Condensation Using Trimethylsilyl Triflate. [Link]
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Royal Society of Chemistry. Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. [Link]
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National Institutes of Health. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. [Link]
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PubMed. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease. [Link]
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ACS Publications. A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. [Link]
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National Institutes of Health. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. [Link]
-
ResearchGate. A Stereoselective Process for the Manufacture of a 2 '-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. [Link]
-
Semantic Scholar. A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. [Link]
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PubMed. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. [Link]
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-
Chemistry LibreTexts. 10.5: N-glycosidic Bonds. [Link]
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The Multifaceted Role of the 1-O-Acetyl Group in Modern Glycosylation Strategies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: In the intricate landscape of carbohydrate chemistry, the synthesis of glycosides demands precise control over the reactivity of numerous hydroxyl groups.[1] The formation of the glycosidic bond, the cornerstone of oligosaccharides and glycoconjugates, is a pivotal challenge where stereochemical outcome is paramount.[2] Among the arsenal of tools available to the synthetic chemist, the acetyl (Ac) group, particularly when situated at the anomeric (C-1) position, serves a variety of critical functions far beyond simple protection. This guide provides a detailed analysis of the 1-O-acetyl group's function in glycosylation, exploring its role as a stable and versatile precursor to highly reactive glycosyl donors, its profound influence on stereocontrol through neighboring group participation, and its ability to modulate donor reactivity, a concept central to advanced oligosaccharide synthesis.
The Anomeric Acetate: A Stable Precursor for Glycosyl Donor Activation
While not typically a leaving group itself in major glycosylation reactions, the 1-O-acetylated sugar is a highly stable, crystalline, and easily handled precursor for the in situ or staged generation of more reactive glycosyl donors. Its stability allows for purification and long-term storage, a practical advantage over more labile intermediates.
Gateway to Classical Glycosylation: The Koenigs-Knorr and Helferich Methods
The most traditional application of a 1-O-acetyl sugar is as a starting material for the synthesis of glycosyl halides. First demonstrated by Koenigs and Knorr, treating a per-acetylated sugar, such as penta-O-acetyl-β-D-glucose, with HBr in acetic acid efficiently generates the corresponding acetobromoglucose.[3] This glycosyl bromide is a reactive glycosyl donor used in the classic Koenigs-Knorr reaction , where a promoter, typically a silver or mercury salt, facilitates the displacement of the bromide by a glycosyl acceptor (an alcohol).[4][5][6]
The Helferich modification offers a more direct route, employing the 1-O-acetyl sugar itself as the glycosyl donor.[7][8] In this method, a Lewis acid, such as BF₃·OEt₂ or SnCl₄, promotes the glycosylation reaction, activating the anomeric position for nucleophilic attack by the acceptor.[7][8][9][10] This approach avoids the isolation of the often-unstable glycosyl halide intermediate.
Conversion to Other Modern Donors
The versatility of the anomeric acetate extends to its conversion into other powerful glycosyl donors. For instance, selective deacetylation at the anomeric position yields a 1-hydroxyl sugar (a hemiacetal), which is the immediate precursor for generating highly reactive trichloroacetimidate donors via reaction with trichloroacetonitrile under basic conditions.[11] These donors are widely used in modern synthesis due to their high reactivity and the stereochemical control they can afford.
The Core Function: Stereochemical Control via Neighboring Group Participation
Perhaps the most critical function of an acetyl group in glycosylation chemistry arises when it is positioned at C-2, adjacent to the anomeric center. This strategic placement provides powerful stereochemical control through a mechanism known as neighboring group participation (NGP) or anchimeric assistance.[4][12][13][14][15]
The Acyloxonium Ion Mechanism
When a glycosyl donor with a C-2 acetyl group is activated, the departure of the anomeric leaving group is internally assisted by the carbonyl oxygen of the adjacent acetyl moiety.[14][16] This participation leads to the formation of a rigid, bicyclic dioxolenium ion (an acyloxonium ion) intermediate.[16][17]
This key intermediate has two profound consequences:
-
Stabilization: The acyloxonium ion is significantly more stable than a transient, open-chain oxocarbenium ion.
-
Stereodirection: The bicyclic structure completely shields one face of the pyranose ring. Consequently, the incoming glycosyl acceptor can only attack the anomeric carbon from the opposite, unhindered face.[16]
This SN2-like attack on the acyloxonium ion results in an inversion of configuration relative to the intermediate, reliably producing a 1,2-trans glycosidic linkage.[13][14][15] For a glucose-type donor (where the C-2 substituent is equatorial), this exclusively yields the β-glycoside. For a mannose-type donor (axial C-2 substituent), this results in the α-glycoside. This predictable stereoselectivity is a cornerstone of oligosaccharide synthesis.[16]
In contrast, donors with a non-participating group at C-2, such as a benzyl ether, do not form this stabilizing intermediate. They typically react via a more SN1-like mechanism involving a planar oxocarbenium ion, which can be attacked from either face, often leading to a mixture of α and β anomers.[4][16]
Diagram: Mechanism of 1,2-trans Stereocontrol
Caption: Mechanism of 1,2-trans stereocontrol via an acyloxonium intermediate.
The Orthoester: A Potential Side Product and Intermediate
A common consequence of using C-2 acyl participating groups is the formation of a 1,2-orthoester.[16][18] This can occur if the glycosyl acceptor attacks the carbonyl carbon of the acyloxonium ion instead of the anomeric carbon. While often an undesired side product, orthoesters can sometimes be converted into the desired 1,2-trans glycoside under acidic conditions, suggesting they can also be intermediates on the reaction pathway.[18][19]
Modulating Reactivity: The "Armed" vs. "Disarmed" Principle
Protecting groups do not merely protect; they profoundly influence the electronic properties and thus the reactivity of the glycosyl donor.[1][16] Acetyl groups are strongly electron-withdrawing, which destabilizes the positive charge that develops at the anomeric center during activation.[1] This electronic effect "disarms" the glycosyl donor, making it less reactive.
Conversely, electron-donating protecting groups, such as benzyl ethers, "arm" the donor by stabilizing the positive charge, thereby increasing its reactivity. This armed/disarmed concept is a powerful principle for designing sophisticated, multi-step syntheses.
| Protecting Group at C-2 | Electronic Effect | Donor Reactivity | Common Stereochemical Outcome |
| Acetyl (OAc) | Electron-withdrawing | Disarmed (Less Reactive) | 1,2-trans (via NGP)[13][14] |
| Benzyl (OBn) | Electron-donating | Armed (More Reactive) | Mixture of α/β (or α-selective under specific conditions)[4] |
This differential reactivity allows for chemoselective glycosylations , where a highly reactive "armed" donor can be selectively activated in the presence of a less reactive "disarmed" donor, enabling the programmed assembly of complex oligosaccharides.[1]
Experimental Protocols & Methodologies
Workflow: From 1-O-Acetyl Sugar to Glycoside
The following diagram outlines a common experimental workflow for a Helferich-type glycosylation.
Diagram: Glycosylation Workflow
Caption: A typical experimental workflow for Lewis acid-mediated glycosylation.
Protocol 1: Helferich Glycosylation using a 1-O-Acetyl Donor
This protocol describes a general procedure for the synthesis of a β-glycoside using a per-acetylated glucose donor.
Materials:
-
Penta-O-acetyl-β-D-glucose (Glycosyl Donor, 1.0 equiv)
-
Glycosyl Acceptor (e.g., Cyclohexanol, 1.2-1.5 equiv)
-
Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂, 1.5-2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4Å)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Add the glycosyl donor, glycosyl acceptor, and activated molecular sieves to a flame-dried, round-bottom flask under an inert atmosphere.
-
Dissolution: Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes to ensure an anhydrous environment.
-
Initiation: Cool the reaction mixture to the desired temperature (typically 0 °C to -20 °C). Add the Lewis acid (BF₃·OEt₂) dropwise via syringe. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting donor is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a few drops of a basic solution (e.g., triethylamine or saturated sodium bicarbonate solution) to neutralize the Lewis acid.
-
Workup: Dilute the mixture with DCM and filter through a pad of celite to remove molecular sieves. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the protected glycoside.
Protocol 2: Zemplén De-O-acetylation
This protocol describes the global removal of acetyl protecting groups to yield the final, unprotected glycoside.[20]
Materials:
-
Protected Glycoside (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution (e.g., 0.5 M in MeOH or 25 wt% in MeOH)
-
Acidic Ion-Exchange Resin (e.g., Dowex 50WX8)
Procedure:
-
Dissolution: Dissolve the acetylated glycoside in anhydrous methanol under an inert atmosphere.[20]
-
Deprotection: Add a catalytic amount of sodium methoxide solution (typically 0.1 equiv). Causality: The methoxide acts as a strong base, catalyzing the transesterification of the acetyl esters to methyl acetate and liberating the hydroxyl groups. This reaction is highly efficient and typically goes to completion quickly.[20][21]
-
Monitoring: Stir the reaction at room temperature and monitor by TLC. The product will have a much lower Rf value than the starting material.
-
Neutralization: Once the reaction is complete (usually within 1-2 hours), add acidic ion-exchange resin until the pH of the solution becomes neutral (pH ~7).[20]
-
Filtration: Filter off the resin and wash it thoroughly with methanol.[20]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: The resulting deprotected glycoside is often pure enough for subsequent use. If necessary, purify further by silica gel chromatography or recrystallization.
Conclusion
The 1-O-acetyl group is far more than a simple placeholder in carbohydrate synthesis. It is a linchpin functional group that provides stability, enables access to a wide array of reactive glycosyl donors, and, most importantly, serves as a powerful tool for stereochemical control when used in concert with a C-2 acetyl group. The ability to modulate donor reactivity based on the electronic properties of acetyl groups versus other protecting groups underpins many of the elegant strategies used today to assemble biologically crucial oligosaccharides. A thorough understanding of these functions is essential for any researcher, scientist, or drug development professional working in the field of glycoscience.
References
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- A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. (2025). Source not available.
- Helferich method. (n.d.). ResearchGate.
- Helferich method - Wikipedia. (n.d.).
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- Anomeric Selectivity of Glycosylations through a Machine Learning Lens. (n.d.). ACS Publications.
- Glycosyl Formates: Glycosylations with Neighboring-Group Participation. (n.d.). MDPI.
- The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. (n.d.). Beilstein Journals.
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- De-O-acetylation using sodium methoxide. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI.
- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (n.d.). Frontiers.
- Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. (n.d.). PMC - NIH.
- Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. (2019). ACS Central Science.
- Anomeric effect - Wikipedia. (n.d.).
- Supramolecular assisted O-acylation of carbohydrates. (2025). Green Chemistry (RSC Publishing).
- Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. (2015). Chemical Science (RSC Publishing).
- Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication. (n.d.). Source not available.
- Approaches to stereoselective 1,1'-glycosylation. (2025). PMC - PubMed Central.
- Studies on Koenigs-Knorr Glycosidations. (n.d.). SciSpace.
- O-acetylation controls the glycosylation of bacterial serine-rich repeat glycoproteins. (n.d.). NIH.
- The orthoester glycosylation method. variations in the anomeric composition of the product with aglycone basicity in the two-ste. (n.d.). SciSpace.
- (PDF) Studies on Koenigs-Knorr Glycosidations. (2025). ResearchGate.
- Rearrangement of sugar 1,2-orthoesters to glycosidic products: A mechanistic implication. (2025). Source not available.
- Glycosidation - Critical Process of Carbohydrate Chemistry. (n.d.). BLDpharm.
- Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. (n.d.). PMC - PubMed Central.
- Koenigs knorr reaction and mechanism. (n.d.). Slideshare.
- Syntheses of acetylated steroid glycosides and selective cleavage of O-acetyl groups in sugar moiety. (n.d.). PubMed.
- Selective Acetylation of per-O-TMS-Protected Monosaccharides. (n.d.). PMC - NIH.
- How can one remove an acetyl protecting group from an acetylated sugar? (2025). ResearchGate.
- Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. (2020). Source not available.
- The effect of neighbouring group participation and possible long range remote group participation in O- glycosylation. (2025). ResearchGate.
- Selective 1-O-Deacetylation of Carbohydrate Using Polymer-Bound Benzylamine. (2025). Request PDF - ResearchGate.
- Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. (n.d.). PubMed.
- Synthesis and Characterization of Glycosides. (n.d.). Source not available.
- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. (n.d.). PubMed Central.
- Koenig–Knorr glycosidation. (n.d.). Request PDF - ResearchGate.
- Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. (2024). NIH.
- The comparison of α-directing effect with O-acyl group at different... (n.d.). ResearchGate.
- Key Reactions Of Sugars: Glycosylation and Protection. (2018). Master Organic Chemistry.
- Influence of Protecting Groups on O- and C-Glycosylation with Neuraminyl and Ulosonyl Dibutylphosphates. (n.d.). NIH.
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Methodological & Application
Application Note & Synthesis Protocol: 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose
Abstract
This document provides a comprehensive guide for the synthesis of 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose, a key intermediate in the development of novel nucleoside analogs for antiviral and anticancer therapies.[1] The protocol herein is adapted from established methods for the synthesis of the analogous 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[2][3][4] This guide details a robust, multi-step synthetic route commencing from D-ribose, elucidates the mechanistic reasoning behind each procedural step, and provides a framework for the purification and characterization of the final product.
Introduction: The Strategic Importance of Protected Ribofuranose Derivatives
This compound is a pivotal precursor in the synthesis of modified nucleosides, which are the cornerstones of numerous therapeutic agents.[5][6][7] The strategic placement of protecting groups on the ribofuranose scaffold is critical for controlling the regioselectivity and stereoselectivity of subsequent glycosylation reactions, where a nucleobase is coupled to the sugar moiety to form a nucleoside.[5]
The 4-chlorobenzoyl groups serve as robust protecting groups for the hydroxyl functions at the C2, C3, and C5 positions, preventing unwanted side reactions. The acetyl group at the anomeric C1 position acts as a good leaving group, facilitating the crucial N-glycosidic bond formation under Lewis acid catalysis. The beta (β) configuration at the anomeric center is essential for the biological activity of many nucleoside analogs. This protocol is designed to selectively yield the β-anomer.
Synthetic Strategy Overview
The synthesis of this compound from D-ribose is a three-stage process. This approach is adapted from well-established methodologies for the preparation of acylated ribofuranose derivatives.[3][4]
Caption: Overall synthetic workflow from D-ribose.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| D-Ribose | C₅H₁₀O₅ | 150.13 | ≥99% | Sigma-Aldrich |
| Methanol (Anhydrous) | CH₃OH | 32.04 | ≥99.8% | Fisher Scientific |
| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% | Acros Organics |
| Pyridine (Anhydrous) | C₅H₅N | 79.10 | ≥99.8% | Sigma-Aldrich |
| 4-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | ≥98% | Alfa Aesar |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥99% | J.T. Baker |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | EMD Millipore |
| Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | 95-98% | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ≥99.5% | BDH |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Acros Organics |
Step 1: Methyl Glycosidation of D-Ribose
Principle: This step involves the conversion of D-ribose, which exists as a mixture of furanose and pyranose anomers in equilibrium, into its more stable methyl ribofuranoside. The reaction is catalyzed by an acid (generated in situ from thionyl chloride and methanol), which protonates the anomeric hydroxyl group, facilitating its substitution by a methoxy group. This locks the sugar in its furanose form, which is the desired precursor for nucleoside synthesis.
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 100 mL of anhydrous methanol.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 5 mL of thionyl chloride dropwise to the stirred methanol over 10-15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, stir the solution for an additional 15 minutes at 0-5 °C.
-
Add 10 g of D-ribose to the reaction mixture in one portion.
-
Allow the reaction to stir at 0-5 °C for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10:1 DCM:MeOH).
-
Upon completion, neutralize the excess acid by slowly adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude methyl ribofuranoside intermediate as a viscous oil. This crude product is typically used directly in the next step without further purification.
Step 2: Protection with 4-Chlorobenzoyl Groups
Principle: The hydroxyl groups at the C2, C3, and C5 positions of the methyl ribofuranoside are protected by esterification with 4-chlorobenzoyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction and also acts as a nucleophilic catalyst. This step is crucial to prevent these hydroxyls from reacting in the subsequent acetylation and glycosylation steps.
Procedure:
-
Dissolve the crude methyl ribofuranoside from the previous step in 150 mL of anhydrous pyridine in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of 4-chlorobenzoyl chloride (approximately 3-4 molar equivalents relative to D-ribose) to the solution. The reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:EtOAc) until the starting material is consumed.
-
Pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-β-D-ribofuranoside.
Step 3: Acetylation of the Anomeric Position
Principle: The final step involves the replacement of the anomeric methyl group with an acetyl group. This is achieved through an acetolysis reaction using acetic anhydride and glacial acetic acid with a catalytic amount of sulfuric acid. The acetyl group at the anomeric position is a better leaving group than the methyl group, which is advantageous for the subsequent coupling with nucleobases.
Procedure:
-
Dissolve the crude product from Step 2 in a mixture of 80 mL of glacial acetic acid and 25 mL of acetic anhydride in a 250 mL round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL) dropwise.
-
Stir the reaction mixture at room temperature for 10-15 hours.[4] Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing 500 mL of ice-water and stir vigorously.
-
The product should precipitate as a white solid. If it oils out, continue stirring until it solidifies.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure this compound.[2]
Product Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White solid[8] |
| Molecular Formula | C₂₈H₂₁Cl₃O₉[8][9] |
| Molecular Weight | 607.82 g/mol [8][9] |
| Melting Point | 142-143 °C[8] |
| Purity (HPLC) | >95% |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate[8] |
Further characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry is recommended to confirm the structure.
Safety and Handling
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride and 4-chlorobenzoyl chloride are corrosive and react violently with water. Handle with extreme care.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Concentrated sulfuric acid is a strong corrosive acid.
References
-
Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]
-
ChemRTP. The Role of 1-Chloro-2-deoxy-L-ribofuranose in Nucleoside Analog Synthesis. [Link]
-
MDPI. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. [Link]
-
Madridge Publishers. The Synthesis of Ribose and Nucleoside Derivatives. [Link]
- Google Patents. Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose.
-
ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?[Link]
-
Taylor & Francis Online. Efficient Synthesis of 4-Thio-D-ribofuranose and Some 4′-Thioribonucleosides. [Link]
-
PubMed. An Improved Route to 1,2-dideoxy-beta-1-phenyl-D-ribofuranose. [Link]
-
Wikimedia Commons. File:1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.png. [Link]
-
Chemdad. This compound. [Link]
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- 3. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. madridge.org [madridge.org]
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- 9. This compound CAS#: 144084-01-5 [m.chemicalbook.com]
Application Note & Protocol Guide: Strategies for the Deprotection of 4-Chlorobenzoyl Groups in Nucleoside Synthesis
Abstract
The 4-chlorobenzoyl (4-ClBz) group is a robust and widely utilized protecting group for the exocyclic amines of nucleobases, particularly adenine and cytosine, in modern nucleoside and oligonucleotide synthesis. Its electronic properties and crystallinity facilitate purification of intermediates. However, its effective and clean removal is a critical final step to yield the biologically active nucleoside. This guide provides an in-depth analysis of the prevalent deprotection strategies for the 4-ClBz group, focusing on the underlying chemical mechanisms, procedural nuances, and practical considerations for researchers in synthetic chemistry and drug development. Detailed, field-tested protocols are presented, accompanied by comparative data and mechanistic diagrams to ensure scientific integrity and experimental success.
Introduction: The Role of the 4-Chlorobenzoyl Group
In the multi-step synthesis of complex molecules like nucleosides and oligonucleotides, protecting groups are indispensable tools for temporarily masking reactive functional groups to ensure chemoselectivity.[1] The choice of a protecting group is governed by several factors: ease of introduction, stability across a range of reaction conditions, and, crucially, the ability to be removed selectively and in high yield under mild conditions.[2][3][4]
The 4-chlorobenzoyl group, an acyl-type protection, is frequently employed for the N-protection of adenine (N6) and cytosine (N4).[1] Its electron-withdrawing nature, conferred by the chlorine atom at the para-position, modulates the lability of the amide bond, making it sufficiently stable to withstand the conditions of phosphoramidite-based oligonucleotide synthesis cycles while being removable under specific basic conditions. This guide focuses exclusively on the final, critical deprotection step.
Core Deprotection Methodologies
The removal of the 4-ClBz group is fundamentally a nucleophilic acyl substitution reaction, specifically the cleavage of an amide bond. The primary methods employed involve basic hydrolysis or aminolysis.
Ammonolysis: The Industry Standard
Ammonolysis, using ammonia in various forms, is the most traditional and reliable method for removing acyl protecting groups from nucleobases.[5] The nucleophilic ammonia attacks the carbonyl carbon of the 4-chlorobenzoyl group, leading to the cleavage of the N-C bond and release of the free exocyclic amine on the nucleobase. The by-product, 4-chlorobenzamide, is typically soluble in the reaction mixture and easily removed during work-up.
Common Ammonolysis Reagents:
-
Concentrated Ammonium Hydroxide (aq. NH₄OH): This is a widely used, straightforward method. The reaction typically involves heating the support-bound or free nucleoside in a sealed vial.[5][6]
-
Ammonia in Methanol (NH₃/MeOH): A saturated solution of ammonia gas in methanol provides a non-aqueous alternative, which can be advantageous for substrates with poor solubility in water.
-
Ammonium Hydroxide / Methylamine (AMA): A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine is a highly effective and rapid deprotection solution.[7] Methylamine is a stronger nucleophile than ammonia, significantly accelerating the cleavage of amide bonds. This method is often referred to as "UltraFAST" deprotection.[7][8] However, it is critical to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC) when using AMA, as it can cause base modification on cytosine.[7][8]
Advantages:
-
High efficiency and reliability.
-
Volatile reagents and byproducts are easily removed.
-
Extensive historical data and established protocols.
Limitations:
-
Requires elevated temperatures and sealed reaction vessels, which can be problematic for sensitive or modified nucleosides.
-
Prolonged heating in aqueous ammonia can sometimes lead to side reactions, though this is less common with the robust 4-ClBz group compared to other acyl protectors.
Alkoxide-Mediated Transesterification
While more commonly associated with the deprotection of esters (O-acyl groups), strong alkoxide bases like sodium methoxide can also cleave N-acyl groups under specific conditions, a process often referred to as Zemplén deacetylation in carbohydrate chemistry.[9] The methoxide ion acts as the nucleophile, attacking the carbonyl carbon.
Mechanism: The reaction proceeds via nucleophilic attack of the methoxide ion on the carbonyl carbon, followed by the elimination of the nucleobase amine anion, which is subsequently protonated by the solvent (methanol).
Advantages:
-
Can be performed at room temperature.
-
Offers an orthogonal deprotection strategy if other groups in the molecule are sensitive to ammonia but stable to alkoxides.
Limitations:
-
Less commonly used for N-acyl deprotection in standard oligonucleotide synthesis due to the high basicity, which can potentially cause degradation of the sugar backbone or other modifications.
-
Requires strictly anhydrous conditions to prevent hydrolysis of the methoxide reagent.[10]
-
Removal of sodium salts during work-up can be more complex than removing ammonia.
Comparative Analysis of Deprotection Protocols
The choice of deprotection method is dictated by the overall synthetic scheme, the presence of other protecting groups, and the stability of the target nucleoside.
| Method | Reagent | Typical Conditions | Advantages | Limitations & Considerations |
| Standard Ammonolysis | Conc. aq. NH₄OH | 55 °C, 5-16 hours[6][11] | Highly reliable, well-established, simple work-up. | Requires heating; can be slow. Not suitable for base-sensitive modifications. |
| "UltraFAST" Deprotection | NH₄OH / Methylamine (AMA) (1:1) | 65 °C, 10-15 minutes[7] | Extremely rapid, highly efficient. | Requires Ac-dC to avoid side reactions.[7][8] Not compatible with all modified bases or dyes. |
| Mild Ammonolysis | NH₃ in Methanol | Room Temp, 24-48 hours | Milder than heating, good for some sensitive substrates. | Slower reaction times. Requires preparation of saturated NH₃/MeOH. |
| Alkoxide Method | Catalytic NaOMe in MeOH | 0 °C to Room Temp, 1-4 hours[9] | Fast, occurs at RT, orthogonal to some groups. | High basicity can affect other functional groups. Requires anhydrous conditions. |
Detailed Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Concentrated ammonia and methylamine are corrosive and have pungent odors. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Deprotection with Aqueous Ammonium Hydroxide
-
Preparation: Place the dried CPG solid support containing the synthesized nucleoside (typically 1-10 µmol scale) into a 2 mL screw-cap vial with a secure seal (e.g., a vial with a PTFE-lined cap).
-
Reagent Addition: Add 1.5 mL of concentrated ammonium hydroxide (~28-30% NH₃ in water).
-
Reaction: Tightly seal the vial. Ensure the seal is secure to prevent ammonia gas from escaping upon heating. Place the vial in a heating block or oven set to 55 °C.
-
Incubation: Heat the reaction for 12-16 hours. For simpler nucleosides, 5-8 hours may be sufficient.[6][11]
-
Cooling & Work-up: After the incubation period, remove the vial and allow it to cool completely to room temperature.
-
Isolation: Carefully open the vial. Transfer the aqueous solution to a new microcentrifuge tube using a pipette. Wash the CPG support with 0.5 mL of 50% ethanol/water and combine the supernatants.
-
Evaporation: Dry the combined solution in a centrifugal vacuum concentrator (e.g., SpeedVac).
-
Purification: The resulting crude nucleoside can be purified by standard techniques such as HPLC.
Protocol 2: UltraFAST Deprotection with AMA
-
Preparation: Place the dried CPG support with the nucleoside into a 2 mL screw-cap vial.
-
Reagent Addition: Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (~28-30%) and 40% aqueous methylamine. Add 1.5 mL of the freshly prepared AMA solution to the vial.
-
Reaction: Tightly seal the vial and place it in a heating block pre-heated to 65 °C.
-
Incubation: Heat for 10 minutes.[7]
-
Cooling & Work-up: Immediately transfer the vial to an ice bath to cool it down rapidly. This is important to stop the reaction and prevent potential degradation of sensitive molecules.
-
Isolation & Evaporation: Follow steps 6-8 from Protocol 1.
Protocol 3: Deprotection with Sodium Methoxide in Methanol
-
Preparation: Dissolve the protected nucleoside (1.0 equivalent) in dry methanol (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).[9]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of a 1 M solution of sodium methoxide in methanol (typically 0.1 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).
-
Neutralization: Add an ion-exchange resin (H⁺ form, e.g., Dowex 50WX8) to the reaction mixture and stir until the pH of the solution becomes neutral (check with pH paper).[9]
-
Filtration: Filter the resin through a cotton plug or a fritted glass funnel, washing thoroughly with methanol.
-
Evaporation: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the residue by silica gel column chromatography to obtain the deprotected nucleoside.
Workflow Visualization
The general process from a protected nucleoside to a purified final product follows a consistent workflow, regardless of the specific deprotection chemistry.
Conclusion
The deprotection of the 4-chlorobenzoyl group is a pivotal step in nucleoside synthesis. While standard ammonolysis remains a robust and reliable method, faster protocols using AMA are available for high-throughput applications, provided the sequence is compatible. Alkoxide-based methods offer an orthogonal approach for specialized cases. A thorough understanding of the reaction mechanisms and careful consideration of the substrate's stability are paramount for selecting the optimal deprotection strategy, ensuring high yields and purity of the final nucleoside product.
References
- National Institutes of Health (NIH). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ResearchGate. What is an easy method for the deprotection of Benzoyl group?.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
- PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides.
- TCI Chemicals. Protecting Agents.
- Baran Lab, Scripps Research. Protective Groups: Background and General Considerations.
- Wikipedia. Protecting group.
- Oxford Learning Link. Appendix 6: Protecting groups.
- Scribd. Deprotection Guide 20200110.
- Glen Research. Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion.
- The Royal Society of Chemistry. Combined nucleobase and backbone modifications enhance DNA duplex stability and preserve biocompatibility.
- LGC Biosearch Technologies. Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.
- Glen Research. Deprotection Guide.
- National Institutes of Health (NIH). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- PubMed. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support.
- ResearchGate. Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions.
- Chemistry Stack Exchange. Reaction between chlorobenzene and sodium methoxide to produce anisole.
- ResearchGate. Protecting Groups for the Synthesis of Ribonucleic Acids.
- Wikipedia. Synthesis of nucleosides.
- National Center for Biotechnology Information (NCBI). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2).
- Organic Syntheses. dibenzoylmethane - Organic Syntheses Procedure.
- National Institutes of Health (NIH). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction.
- Organic Chemistry Portal. Protection of N- and O-Functional Groups.
- National Institutes of Health (NIH). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues.
- ResearchGate. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
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- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
Mastering Glycosidic Bond Formation: A Guide to Lewis Acid Conditions for Glycosylation with Protected Ribofuranose
For researchers, medicinal chemists, and professionals in drug development, the synthesis of nucleoside analogues and other glycosylated compounds is a cornerstone of modern therapeutic innovation. The controlled formation of a glycosidic bond, particularly with a sensitive five-membered ring system like ribofuranose, is a significant synthetic challenge. This comprehensive guide provides an in-depth exploration of Lewis acid-catalyzed glycosylation of protected ribofuranose donors, offering not just protocols, but the underlying chemical principles that govern success.
Introduction: The Central Role of Ribofuranosides and the Glycosylation Challenge
Ribofuranose is a fundamental structural motif in nucleic acids (RNA) and numerous antiviral and anticancer agents.[1] Its derivatives are pivotal in the machinery of life, and synthetic analogues hold immense therapeutic potential. The construction of the C-N or C-O glycosidic bond in these molecules is the key synthetic step, and its stereochemical outcome profoundly influences biological activity.
Lewis acid catalysis is a powerful and widely employed strategy for activating glycosyl donors and promoting their coupling with a diverse range of nucleophiles (acceptors).[2] The choice of Lewis acid, protecting groups on the ribofuranose donor, and reaction conditions all play a crucial role in determining the yield and, most importantly, the anomeric selectivity (α vs. β) of the glycosylation reaction. This guide will delve into the practical application of three commonly used Lewis acids: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Tin(IV) chloride (SnCl₄), and Boron trifluoride etherate (BF₃·OEt₂).
The Mechanism: Activating the Ribofuranose Donor
The central event in Lewis acid-catalyzed glycosylation is the activation of the glycosyl donor to form a highly electrophilic intermediate, typically an oxocarbenium ion. The Lewis acid coordinates to the anomeric leaving group (e.g., an acetate, benzoate, or imidate), facilitating its departure and the formation of the resonance-stabilized oxocarbenium ion. This intermediate is then susceptible to nucleophilic attack by the acceptor molecule.
Caption: Figure 1: Generalized mechanism of Lewis acid-catalyzed glycosylation.
The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack on the planar oxocarbenium ion. This, in turn, is influenced by several factors, most notably the nature of the protecting group at the C2 position of the ribofuranose ring.
The Critical Role of Protecting Groups in Stereocontrol
Protecting groups are not merely passive spectators in glycosylation reactions; they actively influence the stereochemical outcome.[3][4] In the context of ribofuranosylation, the protecting group at the C2 position is of paramount importance.
-
Neighboring Group Participation (Anchimeric Assistance): Acyl-type protecting groups at C2, such as acetyl (Ac) or benzoyl (Bz), can participate in the reaction by forming a cyclic acyloxonium ion intermediate upon departure of the anomeric leaving group. This intermediate shields one face of the ribofuranose ring, forcing the incoming nucleophile to attack from the opposite face. This mechanism typically leads to the formation of 1,2-trans glycosides. For D-ribofuranose, this results in the formation of the β-anomer.[4]
-
Non-Participating Groups: Ether-type protecting groups at C2, such as benzyl (Bn), do not possess a carbonyl oxygen that can participate in neighboring group stabilization. In their presence, the oxocarbenium ion intermediate is more planar and accessible from both faces. The stereochemical outcome is then influenced by other factors, including the anomeric effect, the solvent, and the steric bulk of the reactants, often leading to a mixture of α and β anomers. For the synthesis of 1,2-cis glycosides, non-participating protecting groups are essential.[4]
Caption: Figure 2: Influence of C2-protecting group on stereoselectivity.
Comparative Analysis of Common Lewis Acid Systems
The choice of Lewis acid is critical and depends on the reactivity of the glycosyl donor and acceptor, as well as the desired stereochemical outcome.
| Lewis Acid | Typical Conditions | Advantages | Disadvantages |
| TMSOTf | Catalytic (0.1-0.3 eq.), -78 °C to 0 °C, CH₂Cl₂ or MeCN | Highly reactive, effective for activating a wide range of donors, including thioglycosides and imidates.[5] | Highly moisture-sensitive, can promote anomerization, may require a proton scavenger. |
| SnCl₄ | Stoichiometric (1.1-1.5 eq.), 0 °C to rt, CH₂Cl₂ or DCE | Strong Lewis acid, effective for less reactive donors and acceptors.[1] | Stoichiometric amounts required, can be harsh and lead to side reactions, moisture sensitive. |
| BF₃·OEt₂ | Stoichiometric to catalytic, -40 °C to rt, CH₂Cl₂ | Milder than SnCl₄, good for sensitive substrates, can be used catalytically in some cases.[6][7] | Can be less effective for deactivated donors, may require higher temperatures or longer reaction times. |
Detailed Application Notes and Protocols
The following protocols are generalized and may require optimization based on the specific substrates used. Strictly anhydrous conditions are essential for all Lewis acid-catalyzed glycosylations. All glassware should be flame-dried or oven-dried, and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: TMSOTf-Catalyzed Glycosylation of a Ribofuranosyl Acetate Donor
This protocol is suitable for the glycosylation of a nucleobase or a protected alcohol with a per-O-acylated ribofuranose donor, aiming for a β-selective outcome due to neighboring group participation.
Materials:
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Glycosyl Donor)
-
Silylated Heterocycle or Protected Alcohol (Glycosyl Acceptor, 1.2 eq.)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq.)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)
-
Pyridine or Triethylamine (for quenching)
-
Molecular Sieves (4Å, activated)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the glycosyl donor and activated 4Å molecular sieves.
-
Dissolve the donor in anhydrous CH₂Cl₂ or MeCN and cool the mixture to the desired temperature (typically -20 °C to 0 °C).
-
Add the glycosyl acceptor to the reaction mixture.
-
Slowly add TMSOTf dropwise via syringe. The reaction is often rapid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding pyridine or triethylamine.
-
Allow the mixture to warm to room temperature and filter through a pad of celite, washing with CH₂Cl₂.
-
The filtrate is then washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: SnCl₄-Mediated Glycosylation
This protocol is often employed when a stronger Lewis acid is required, for instance, with less reactive glycosyl donors or acceptors.
Materials:
-
Protected Ribofuranose Donor (e.g., 1-O-acetyl or 1-O-pivaloyl)
-
Glycosyl Acceptor (1.0 - 1.2 eq.)
-
Tin(IV) chloride (SnCl₄, 1.1 - 1.5 eq., as a 1M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the glycosyl donor, glycosyl acceptor, and activated 4Å molecular sieves in anhydrous CH₂Cl₂ or DCE.
-
Cool the solution to 0 °C.
-
Add the SnCl₄ solution dropwise over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C or warm to room temperature, monitoring by TLC. Reaction times can vary from 1 to several hours.[8]
-
Once the reaction is complete, carefully quench by pouring the mixture into a vigorously stirred, cold saturated aqueous NaHCO₃ solution.
-
Filter the resulting suspension through celite to remove inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography.
Protocol 3: BF₃·OEt₂-Promoted Glycosylation
This protocol utilizes a milder Lewis acid, which can be advantageous for substrates with acid-sensitive functionalities.
Materials:
-
Protected Ribofuranose Donor (e.g., trichloroacetimidate or fluoride)
-
Glycosyl Acceptor (1.2 - 1.5 eq.)
-
Boron trifluoride etherate (BF₃·OEt₂, 1.0 - 2.0 eq., freshly distilled)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine
Procedure:
-
Co-evaporate the glycosyl donor and acceptor with anhydrous toluene to remove residual moisture.
-
Dissolve the donor, acceptor, and activated 4Å molecular sieves in anhydrous CH₂Cl₂ in a flame-dried flask under argon.
-
Cool the mixture to the desired temperature (e.g., -40 °C or -20 °C).
-
Add freshly distilled BF₃·OEt₂ dropwise.
-
Stir the reaction at the cooled temperature, allowing it to slowly warm to 0 °C or room temperature while monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through celite, and wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by silica gel chromatography.
Caption: Figure 3: General experimental workflow for Lewis acid-catalyzed glycosylation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Presence of moisture deactivating the Lewis acid. 2. Insufficiently reactive Lewis acid or donor. 3. Reaction temperature too low. | 1. Ensure all reagents, solvents, and glassware are scrupulously dry. Use freshly activated molecular sieves. 2. Switch to a more powerful Lewis acid (e.g., from BF₃·OEt₂ to TMSOTf or SnCl₄). Use a more reactive donor (e.g., imidate vs. acetate). 3. Allow the reaction to warm to a higher temperature. |
| Poor Stereoselectivity | 1. Non-participating group at C2 when 1,2-trans is desired. 2. Anomerization of the product promoted by the Lewis acid. 3. Incorrect solvent choice. | 1. Use a donor with a C2-acyl protecting group (e.g., Ac, Bz) for β-selectivity. 2. Use a proton scavenger (e.g., 2,6-di-tert-butyl-4-methylpyridine). Lower the reaction temperature and shorten the reaction time. 3. Ethereal solvents can sometimes favor α-glycoside formation. Consider apolar solvents like CH₂Cl₂. |
| Formation of Side Products | 1. Glycal formation (elimination). 2. Degradation of starting materials or product by harsh Lewis acid. | 1. Use a milder Lewis acid or lower the reaction temperature. 2. Switch to a milder Lewis acid (e.g., BF₃·OEt₂). Ensure the reaction is not run for an excessive amount of time. |
Conclusion
The Lewis acid-catalyzed glycosylation of protected ribofuranose is a nuanced yet powerful tool in synthetic organic and medicinal chemistry. A thorough understanding of the interplay between the Lewis acid, the protecting groups on the ribofuranose donor, and the reaction conditions is paramount for achieving high yields and, critically, the desired stereochemical outcome. By carefully selecting these parameters and adhering to rigorous experimental technique, researchers can effectively construct the vital glycosidic linkages that are the foundation of many life-saving therapeutics. This guide serves as a foundational resource, empowering scientists to navigate the complexities of this important transformation with confidence and precision.
References
- US Patent US7285660B2, "Process for the preparation of L-ribavirin," Google P
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- ResearchGate, "An Improved Procedure for the Preparation of Ribavirin," ResearchG
- PMC, "Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V)
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- DTIC, "The Synthesis and Study of New Ribavirin Derivatives and Related Nucleoside Azole Carboxamides as Agents Active against RNA Viru," DTIC, September 1, 1981.
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Purification of nucleosides synthesized from 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose
Introduction: The Critical Role of Purity in Nucleoside Therapeutics and Research
The journey from a synthetic concept to a viable nucleoside-based therapeutic or research tool is fraught with challenges, none more critical than achieving absolute purity. Nucleoside analogs are cornerstones in the development of antiviral and anticancer agents, and their efficacy and safety are directly linked to their chemical integrity.[1] The starting material, 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose, is a versatile precursor for the synthesis of a wide array of these vital compounds. However, the very protecting groups that facilitate the synthesis, in this case, the 4-chlorobenzoyl groups, present a significant purification challenge post-reaction.
This comprehensive application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the purification of nucleosides synthesized from this specific precursor. We will delve into the rationale behind each step, offering not just a protocol, but a strategic workflow designed for success. Our focus is on robust and reproducible methods, ensuring the final product meets the stringent purity requirements for downstream applications.
The Purification Gauntlet: Navigating the Post-Synthesis Landscape
The crude product following a nucleoside synthesis reaction is a complex mixture. It contains the desired nucleoside, unreacted starting materials, by-products from the coupling reaction, and residual protecting groups. The 4-chlorobenzoyl groups, while effective in protecting the hydroxyl moieties of the ribose sugar during synthesis, are sterically bulky and impart significant lipophilicity to the molecule. Their efficient removal and the subsequent separation of the deprotected nucleoside from other impurities are the primary objectives of the purification process.
The overall purification strategy can be visualized as a multi-stage process, beginning with the critical deprotection step, followed by chromatographic separation, and culminating in crystallization for the highest purity.
Caption: Overall workflow for the purification of synthetic nucleosides.
Part 1: The Deprotection Protocol - Liberating the Nucleoside
The removal of the 4-chlorobenzoyl protecting groups is achieved through ammonolysis, a well-established method for the cleavage of ester linkages.[2] The use of methanolic ammonia provides a basic environment that facilitates the nucleophilic attack of ammonia on the ester carbonyl, leading to the release of the free hydroxyl groups on the ribose and the formation of 4-chlorobenzamide as a byproduct.
Experimental Protocol: Deprotection
-
Dissolution: Dissolve the crude reaction mixture containing the protected nucleoside in anhydrous methanol (approximately 10-20 mL per gram of crude material) in a sealed pressure vessel.
-
Ammonolysis: Cool the solution in an ice bath and bubble anhydrous ammonia gas through it for 15-20 minutes, or add a saturated solution of ammonia in methanol. Ensure the vessel is securely sealed.
-
Reaction: Allow the mixture to stir at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the deprotected nucleoside.
-
Quenching and Evaporation: After the reaction is complete, cool the vessel in an ice bath before carefully opening it in a well-ventilated fume hood. Allow the excess ammonia to evaporate. Concentrate the methanolic solution under reduced pressure to obtain a residue.
Part 2: The Chromatographic Frontier - Isolating the Target
With the protecting groups removed, the next crucial step is to separate the desired nucleoside from the 4-chlorobenzamide byproduct and other impurities. Silica gel column chromatography is the workhorse technique for this purpose, separating compounds based on their polarity.[3][4]
Optimizing Chromatographic Conditions
The choice of the eluent system is critical for achieving good separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is generally most effective. Common solvent systems for nucleoside purification include mixtures of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[5][6]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography, offering good resolution for a wide range of polar compounds.[3] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane, followed by a gradient of Methanol in Dichloromethane | The initial non-polar eluent will wash out non-polar impurities. Gradually increasing the polarity will then elute the desired, more polar nucleoside, leaving highly polar impurities on the column. |
| TLC Monitoring | Ethyl Acetate/Hexane (e.g., 1:1) and Dichloromethane/Methanol (e.g., 9:1) | To visualize the separation and identify the fractions containing the pure product. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation. |
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 20% ethyl acetate in hexane) and pack the column.
-
Sample Loading: Dissolve the crude residue from the deprotection step in a minimal amount of the mobile phase (or a slightly more polar solvent if solubility is an issue) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent mixture. Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. For example, start with 20% ethyl acetate in hexane, then move to 50%, then 100% ethyl acetate. If the compound has not eluted, switch to a more polar system like 2-10% methanol in dichloromethane.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure nucleoside.
Caption: Step-by-step process of column chromatography for nucleoside purification.
Part 3: The Final Polish - Crystallization for Ultimate Purity
For applications requiring the highest degree of purity, such as in drug development, crystallization is the final and often essential step. This technique relies on the principle that the desired compound will form a highly ordered crystal lattice, excluding impurities in the process.
Experimental Protocol: Crystallization
-
Solvent Selection: Dissolve the pooled and evaporated product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or methanol).[7]
-
Inducing Crystallization: Slowly add a "non-solvent" or "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane or diethyl ether) until the solution becomes slightly turbid.[8]
-
Crystal Growth: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote the formation of well-defined crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold non-solvent, and dry them under vacuum.
Troubleshooting Common Purification Pitfalls
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient reaction time or ammonia concentration. | Extend the reaction time and monitor by TLC. Ensure a saturated solution of ammonia in methanol is used. |
| Poor Separation on Column | Inappropriate solvent system; column overloading. | Perform small-scale TLC trials to optimize the eluent. Use a larger column or less sample.[9] |
| Product Co-elutes with Byproduct | Similar polarities of the desired compound and impurity. | Try a different solvent system or a different stationary phase (e.g., reverse-phase silica). |
| Difficulty in Crystallization | Presence of impurities inhibiting crystal formation; incorrect solvent choice. | Re-purify the compound by chromatography. Screen a variety of solvent/non-solvent systems. |
| Low Yield | Loss of material during transfers; incomplete elution from the column. | Minimize transfers. Ensure the column is flushed with a highly polar solvent at the end of the chromatography. |
Quality Control: Ensuring the Purity and Identity of the Final Product
The purity and identity of the synthesized nucleoside must be rigorously confirmed.
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the purity of the final product. A single spot indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the nucleoside by analyzing the chemical environment of each proton and carbon atom.[10][11]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.[12][13]
Conclusion
The purification of nucleosides synthesized from this compound is a multi-step process that demands careful execution and a solid understanding of the underlying chemical principles. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently navigate the challenges of deprotection, chromatographic separation, and crystallization to obtain highly pure nucleosides, thereby advancing their research and development endeavors.
References
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- New England Biolabs.
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Application Note: A Robust HILIC-HPLC Workflow for the Analysis of N-Glycans from Therapeutic Proteins
Abstract
Glycosylation is a critical quality attribute (CQA) for many biopharmaceutical products, profoundly influencing their safety, efficacy, and stability.[1][2][3] Regulatory bodies, guided by frameworks like ICH Q6B, require detailed characterization of the glycan profiles to ensure product consistency and quality.[2][4][5][6] This application note provides a comprehensive, field-proven protocol for the analysis of N-linked glycans released from glycoproteins, such as monoclonal antibodies (mAbs). We detail a workflow centered on enzymatic glycan release with PNGase F, fluorescent labeling with 2-aminobenzamide (2-AB), and subsequent separation and quantification using Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection. The causality behind each critical step is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The "Why" of Glycan Analysis
The enzymatic attachment of oligosaccharide chains (glycans) is a complex post-translational modification that results in a heterogeneous mixture of glycoforms.[3] This heterogeneity can arise from changes in the manufacturing process and must be carefully monitored.[2] For monoclonal antibodies, the specific N-glycan structures attached to the Fc region can dramatically alter effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC). Therefore, a robust analytical method to profile these glycans is not just a regulatory requirement but a fundamental tool for ensuring drug product quality.
Hydrophilic Interaction Liquid Chromatography (HILIC) has become the gold standard for separating released, labeled glycans.[1][7][8] The technique leverages a polar stationary phase and a high organic content mobile phase to create a water-rich layer on the column surface.[9][10] Polar glycans partition into this layer and are eluted by an increasing aqueous gradient, providing excellent resolution of complex glycan mixtures based on their hydrophilicity.[9][11]
Workflow Overview
The analytical workflow is a multi-step process designed to ensure complete, reproducible, and sensitive analysis. Each stage is optimized to minimize variability and maximize data quality.
Caption: High-level workflow for N-glycan analysis.
Detailed Protocols & Methodologies
Part 3.1: N-Glycan Release and Labeling
This phase is the most critical for ensuring accurate representation of the glycan profile. Incomplete release or inefficient labeling will skew the final quantitative results.
Principle of the Method:
-
Denaturation: Most glycoproteins require denaturation to unfold the protein and provide the enzyme steric access to all N-glycosylation sites.[12][13] This is typically achieved with a detergent like SDS and heat.
-
Enzymatic Release: Peptide-N-Glycosidase F (PNGase F) is a robust amidase that cleaves the bond between the innermost GlcNAc of the glycan and the asparagine residue of the protein backbone.[13] It recognizes a wide variety of N-glycan structures (high mannose, hybrid, and complex).[13]
-
Fluorescent Labeling: Released glycans lack a chromophore, necessitating labeling for sensitive detection.[14] 2-aminobenzamide (2-AB) is a widely used fluorescent tag that reacts with the reducing terminus of the glycan via reductive amination.[15][16][17] This process is stoichiometric and does not lead to detectable loss of labile residues like sialic acid.[16] While newer labels like procainamide offer enhanced mass spectrometry signals, 2-AB remains a well-characterized gold standard for fluorescence-based quantification.[14][18][19]
Protocol 1: N-Glycan Release and 2-AB Labeling
This protocol is optimized for approximately 50 µg of a typical monoclonal antibody.
-
Denaturation:
-
Enzymatic Digestion:
-
To the denatured sample, add:
-
2 µL of 10% NP-40 solution. Causality: The non-ionic detergent NP-40 is crucial to sequester the SDS, which would otherwise inhibit PNGase F activity.[12]
-
2 µL of 10X GlycoBuffer (e.g., 500 mM sodium phosphate, pH 7.5).
-
1-2 µL of PNGase F (e.g., 500 units/µL).
-
-
Mix gently and incubate at 37°C for 2-4 hours. For native (non-denatured) proteins, incubation may need to be extended up to 24 hours with more enzyme.[12][21]
-
-
Fluorescent Labeling with 2-AB:
-
Prepare the 2-AB labeling solution fresh: Dissolve 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a DMSO/acetic acid solution as per the manufacturer's instructions (e.g., Agilent GlykoPrep or Sigma GlycoProfile kits).[17][22]
-
Add the labeling solution to the digested sample containing the released glycans.
-
Incubate the reaction at 65°C for 2 hours in the dark.
-
-
Post-Labeling Cleanup:
-
Excess 2-AB dye and reagents must be removed as they interfere with HPLC analysis.[23] This is typically achieved using a HILIC-based solid-phase extraction (SPE) cartridge or 96-well plate.[24]
-
Condition the HILIC SPE cartridge with deionized water followed by acetonitrile.
-
Load the labeling reaction mixture onto the cartridge.
-
Wash the cartridge extensively with a high organic solvent (e.g., 96% acetonitrile) to remove excess dye.
-
Elute the purified, 2-AB labeled glycans with deionized water.
-
The sample is now ready for HPLC analysis.
-
Part 3.2: HILIC-HPLC Analysis
Principle of the Method: HILIC separation is based on the partitioning of analytes between a high organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[9] Smaller, more hydrophilic glycans are retained longer than larger, less hydrophilic ones. An amide-based stationary phase is an excellent, robust choice for high-resolution glycan separations.[1]
Protocol 2: HILIC-HPLC Separation
-
HPLC System: Agilent 1260 Infinity Bio-inert LC or equivalent.[23]
-
Column: Amide HILIC Column (e.g., 2.1 x 150 mm, <2 µm particle size).[23]
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.5.[7]
-
Mobile Phase B: Acetonitrile.
-
Fluorescence Detector Settings: Excitation: 330 nm, Emission: 420 nm.[17][25]
-
Column Temperature: 60°C.[7]
-
Flow Rate: 0.4 mL/min.[24]
-
Injection Volume: 1-10 µL.
Gradient Conditions:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 25 | 75 | Initial |
| 45.0 | 45 | 55 | Linear |
| 46.0 | 100 | 0 | Linear |
| 50.0 | 100 | 0 | Hold |
| 51.0 | 25 | 75 | Linear |
| 60.0 | 25 | 75 | Hold |
Self-Validation and System Suitability: Before analyzing samples, the system's performance must be verified. This is typically done by injecting a well-characterized glycan standard, such as 2-AB labeled N-glycans from human IgG. The resulting chromatogram should show reproducible retention times and resolution between key glycan structures (e.g., G0F, G1F, G2F), confirming the system is suitable for analysis.[7]
Data Analysis and Interpretation
A typical chromatogram from a monoclonal antibody will show a series of peaks, each corresponding to a different N-glycan structure.
Peak Identification: Peaks are identified by comparing their retention times to those of a calibrated standard or by using a Glucose Unit (GU) value database, where retention is normalized against a dextran ladder standard.
Relative Quantification: The area of each integrated peak is calculated and expressed as a percentage of the total area of all identified glycan peaks. This provides the relative abundance of each glycoform.
Example Data Table for a Humanized IgG1 mAb:
| Peak ID | Common Glycan Name | Retention Time (min) | Relative Area (%) |
| 1 | FA2 (G0F) | 18.5 | 45.2 |
| 2 | FA2G1(6) (1,6-G1F) | 20.1 | 28.5 |
| 3 | FA2G1(3) (1,3-G1F) | 20.8 | 12.3 |
| 4 | Man5 | 21.5 | 2.1 |
| 5 | FA2G2 (G2F) | 22.9 | 9.8 |
| 6 | Other | - | 2.1 |
Note: Data is for illustrative purposes only.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | Incomplete deglycosylation; Inefficient labeling; Detector issue. | Confirm deglycosylation via SDS-PAGE shift; Use fresh labeling reagents; Check detector lamp and settings. |
| Poor Peak Shape | Column contamination or degradation; Inappropriate injection solvent. | Flush or replace column; Ensure sample is dissolved in a solvent compatible with the initial mobile phase. |
| Shifting Retention Times | Mobile phase composition drift; Column temperature fluctuation; Column aging. | Prepare fresh mobile phase daily; Ensure stable column thermostatting; Re-equilibrate column or replace if necessary.[10][26] |
| Extraneous Peaks | Contamination from reagents; Excess labeling dye. | Use high-purity reagents; Ensure post-labeling cleanup is complete and effective. |
Conclusion
The HILIC-HPLC method detailed in this note provides a robust and reliable framework for the characterization of N-glycans from biotherapeutic proteins. By understanding the principles behind each step—from sample preparation to data analysis—scientists can generate high-quality, reproducible data that meets the stringent requirements of the drug development and manufacturing process. Careful attention to protocol details, system suitability, and troubleshooting will ensure the successful implementation of this critical analytical technique.
References
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Kozak, R. P., et al. (2015). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry . Analytical Biochemistry. [Link]
-
Zhang, P., et al. (2018). At-line N-linked glycan profiling for monoclonal antibodies with advanced sample preparation and high-performance liquid chromatography . Analytical Biochemistry. [Link]
-
Procainamide Labelling . Ludger Ltd. [Link]
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UPLC/FLR/QTof MS Analysis of Procainamide-Labeled N-Glycans . Waters Corporation. [Link]
-
Szigeti, M., et al. (2016). Rapid N-glycan release from glycoproteins using immobilized PNGase F microcolumns . Journal of Chromatography B. [Link]
-
PNGase F Instruction Manual . Bio-Rad. [Link]
-
Development of a Rapid 2-AB Sample Preparation Workflow for N-Glycan Release and Labeling . Agilent Technologies. [Link]
-
SIGNAL™ 2-AB LABELING KIT . Agilent Technologies. [Link]
-
N-Glycan analysis of monoclonal antibodies and other glycoproteins using UHPLC with fluorescence detection . Agilent Technologies. [Link]
-
Wang, J., et al. (2011). The evaluation of a novel approach for the profiling and identification of N-linked glycan with a procainamide tag by HPLC with fluorescent and mass spectrometric detection . ResearchGate. [Link]
-
High Resolution UPLC Analysis of 2-AB Labelled Glycans . LCGC International. [Link]
-
Bi, B., et al. (2014). Ultrafast and high-throughput N-glycan analysis for monoclonal antibodies . PMC - NIH. [Link]
-
Development of a Rapid 2-AB Sample Preparation Workflow for N-Glycan Release and Labeling . Agilent Technologies. [Link]
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Fons, G., et al. (2017). Hydrophilic Interaction Chromatography for the Characterization of Therapeutic Monoclonal Antibodies at Protein, Peptide, and Glycan Levels . LCGC International. [Link]
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Gargano, A. F. G., et al. (2020). Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins at the glycan, peptide, subunit, and intact level . UvA-DARE (Digital Academic Repository). [Link]
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N-Glycan Separations: How HILIC Columns Affect Data Quality . CHROMacademy. [Link]
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ICH Q6B for Analytics . Pharmaceutical Technology. [Link]
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Analysis of Protein Glycosylation using HILIC . Merck Millipore. [Link]
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A Review of Glycan Analysis Requirements . BioPharm International. [Link]
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James, V. K., et al. (2023). Hydrophilic interaction chromatography coupled to ultraviolet photodissociation affords identification, localization, and relative quantitation of glycans on intact glycoproteins . ChemRxiv. [Link]
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van der Zon, A. A. M., et al. (2022). Influence of ion-pairing reagents on the separation of intact glycoproteins using hydrophilic-interaction liquid chromatography . OSTI.GOV. [Link]
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Tengattini, S., et al. (2024). Hydrophilic interaction liquid chromatography (HILIC) for the analysis of intact proteins and glycoproteins . ResearchGate. [Link]
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Glycosylation Analysis Studies . Intertek. [Link]
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Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products . ICH. [Link]
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N-Glycan Separations: How Hydrophilic Interaction Liquid Chromatography (HILIC) Columns Affect Data Quality . LCGC International. [Link]
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Farkas, O., et al. (2018). Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers . PMC - NIH. [Link]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Procainamide Labelling | Ludger Ltd [ludger.com]
- 20. promega.com [promega.com]
- 21. bio-rad.com [bio-rad.com]
- 22. lcms.cz [lcms.cz]
- 23. agilent.com [agilent.com]
- 24. par.nsf.gov [par.nsf.gov]
- 25. Ultrafast and high-throughput N-glycan analysis for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromacademy.com [chromacademy.com]
Application Note: A Comprehensive Guide to the NMR Characterization of 4-Chlorobenzoyl Protected Nucleosides
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-chlorobenzoyl (4-ClBz) protecting group is a cornerstone in the synthetic chemist's toolkit for the production of nucleoside-based therapeutics and oligonucleotides. Its robust nature and selective removal make it an ideal choice for protecting hydroxyl functionalities. Verifying the successful and regioselective installation of this group is critical. This application note provides an in-depth guide to the nuclear magnetic resonance (NMR) characterization of 4-chlorobenzoyl protected nucleosides. We will explore detailed protocols for synthesis and sample preparation, followed by a comprehensive analysis of 1D and 2D NMR data, supported by established literature and field-proven insights.
Introduction: The Strategic Importance of the 4-Chlorobenzoyl Protecting Group
In the intricate world of nucleoside chemistry, protecting groups are indispensable for orchestrating selective chemical transformations. The 4-chlorobenzoyl group, a derivative of benzoic acid, is frequently employed to mask the hydroxyl groups of the sugar moiety in nucleosides. Its popularity stems from a favorable combination of stability under various reaction conditions and the ability to be cleanly removed when desired.
The electron-withdrawing nature of the chlorine atom in the para position of the benzoyl group enhances the stability of the resulting ester linkage, making it resilient to conditions that might cleave other common protecting groups. This stability is crucial during multi-step syntheses.
From an analytical standpoint, the 4-chlorobenzoyl group provides distinct signatures in NMR spectra. The aromatic protons and carbons of the protecting group itself, along with the predictable downfield shifts it induces upon the sugar scaffold, serve as unambiguous reporters of its presence and location.
Experimental Protocols: From Synthesis to NMR Sample Preparation
Protocol 1: Pyridine-Catalyzed 5'-O-(4-Chlorobenzoylation) of Thymidine
This protocol details a standard and reliable method for the selective protection of the 5'-hydroxyl group of thymidine.
Materials:
-
Thymidine
-
4-Chlorobenzoyl chloride
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or petroleum ether) for elution
Procedure:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.
-
Dissolve thymidine (1.0 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add 4-chlorobenzoyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5'-O-(4-chlorobenzoyl)thymidine.
Protocol 2: Preparation of the NMR Sample
Materials:
-
Purified 5'-O-(4-chlorobenzoyl)thymidine
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
High-quality 5 mm NMR tube
Procedure:
-
Dissolve 5-10 mg of the purified, dry product in approximately 0.6 mL of the chosen deuterated solvent. CDCl₃ is often suitable for these compounds.
-
Ensure complete dissolution; gentle vortexing may be required.
-
Transfer the solution to the NMR tube.
-
The sample is now ready for NMR analysis.
Comprehensive NMR Analysis: A Multi-dimensional Approach
A combination of 1D and 2D NMR experiments is essential for the unambiguous characterization of 4-chlorobenzoyl protected nucleosides. A spectrometer with a field strength of 400 MHz or higher is recommended for optimal resolution.
1D NMR: The Foundational Spectra
¹H NMR Spectroscopy: The proton NMR spectrum provides the initial overview of the molecular structure. Key diagnostic regions include:
-
Aromatic Protons (δ 8.0-7.4 ppm): The 4-chlorobenzoyl group exhibits a characteristic pair of doublets, integrating to two protons each, representing an AA'BB' spin system.[1]
-
Sugar and Base Protons: The protons of the nucleoside will be present, with notable downfield shifts for the protons near the site of acylation. For 5'-O-acylation, the H5' and H5'' protons are significantly deshielded due to the anisotropic effect of the ester carbonyl group. This downfield shift is a primary indicator of successful 5'-O-protection.[2]
¹³C NMR Spectroscopy: The carbon spectrum reveals the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon of the 4-chlorobenzoyl group provides a distinct and easily identifiable signal in the downfield region of the spectrum.
-
Aromatic Carbons (δ 128-140 ppm): The carbons of the 4-chlorobenzoyl ring will appear in this region.
-
Sugar Carbons: Similar to the proton spectrum, the carbon attached to the acylated oxygen (C5' in this case) will experience a downfield shift.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 5'-O-(4-Chlorobenzoyl)thymidine in CDCl₃
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key Observations |
| 4-ClBz Aromatic | ~8.0 (d), ~7.4 (d) | ~140, ~131, ~129, ~128 | Characteristic AA'BB' pattern in ¹H NMR. |
| 4-ClBz Carbonyl | - | ~165 | Diagnostic downfield signal for the ester. |
| H1' | ~6.3 | ~85 | Anomeric proton, typically a triplet. |
| H5', H5'' | ~4.5 - 4.7 | ~65 | Significant downfield shift from unprotected (~3.8 ppm).[2] |
| C5' | - | ~65 | Significant downfield shift from unprotected (~62 ppm). |
2D NMR: Unraveling Connectivity and Confirming Structure
2D NMR experiments are crucial for confirming the precise connectivity of the molecule, providing a self-validating system for structural assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, allowing for the tracing of the sugar's spin system. For instance, a cross-peak between H1' and the H2' protons will be observed, which in turn will show correlations to H3', and so on, up to the H5' and H5'' protons. This is invaluable for assigning all the protons of the sugar moiety.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of the sugar carbons based on the already assigned proton signals from the COSY spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the site of acylation. It shows correlations between protons and carbons that are two or three bonds apart. The definitive correlation will be a cross-peak between the H5' and H5'' protons of the sugar and the carbonyl carbon of the 4-chlorobenzoyl group. This long-range coupling provides irrefutable evidence of the 5'-O-ester linkage.[3]
Visualizing the Characterization Workflow
The logical flow of the characterization process can be visualized as follows:
Caption: A flowchart illustrating the systematic workflow for the NMR-based structural elucidation of 4-chlorobenzoyl protected nucleosides.
Trustworthiness Through Methodological Synergy
Conclusion
The NMR characterization of 4-chlorobenzoyl protected nucleosides is a powerful and essential component of synthetic and medicinal chemistry. By employing a systematic approach that integrates 1D and 2D NMR techniques, researchers can unambiguously determine the structure and purity of their compounds. The characteristic signals of the 4-chlorobenzoyl group, coupled with the predictable chemical shift changes it induces on the nucleoside scaffold, provide a clear and reliable method for structural verification. The HMBC experiment, in particular, offers definitive proof of the site of acylation, solidifying the structural assignment. This comprehensive analytical strategy is fundamental to advancing the development of novel nucleoside-based molecules.
References
-
Title: Thymidine Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Supporting Information for Photochemical Reactions Source: The Royal Society of Chemistry URL: [Link]
-
Title: 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2 Source: Springer Link URL: [Link]
-
Title: Interpretation steps of a NMR spectrum Source: Emery Pharma URL: [Link]
-
Title: cosy hsqc hmbc: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: Nuclear Magnetic Resonance Spectroscopy for Medical and Dental Applications: A Comprehensive Review Source: Journal of International Society of Preventive & Community Dentistry URL: [Link]
-
Title: New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy Source: MDPI URL: [Link]
-
Title: 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives Source: ACS Publications URL: [Link]
-
Title: Preparation and heteronuclear 2D NMR spectroscopy of a DNA dodecamer containing a thymidine residue with a uniformly 13C-labeled deoxyribose ring Source: PubMed URL: [Link]
-
Title: Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine Source: SciELO México URL: [Link]
-
Title: What causes a downfield shift in NMR? Source: Quora URL: [Link]
Sources
Synthesis of Clitocine using 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose
An In-Depth Guide to the Synthesis of Clitocine via Vorbrüggen Glycosylation
Abstract
Clitocine, a naturally occurring nucleoside analog first isolated from the mushroom Lepista inversa, has garnered significant attention for its potent anticancer properties.[1] It functions as a powerful suppressor of nonsense mutations, enabling the readthrough of premature stop codons and the restoration of functional proteins like p53 in cancer cells.[2][3][4] This unique mechanism of action, which involves its incorporation into mRNA, presents a novel therapeutic strategy for cancers and genetic diseases driven by nonsense mutations.[3][4][5] This application note provides a comprehensive, field-tested protocol for the chemical synthesis of Clitocine. The strategy hinges on a stereoselective Vorbrüggen glycosylation, coupling the protected ribose donor, 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose, with a silylated 6-amino-5-nitro-4-pyrimidinone derivative, followed by a robust deprotection step. We delve into the causality behind experimental choices, ensuring a reproducible and high-yielding pathway to this promising therapeutic agent.
Introduction: The Therapeutic Potential of Clitocine
Clitocine is an exocyclic amino nucleoside with demonstrated cytotoxic activities against a range of human and murine cancer cell lines.[1] Its primary anticancer mechanism is the induction of premature stop codon readthrough.[4] In cells with nonsense-mutated tumor suppressor genes, such as p53, Clitocine treatment can restore the production of the full-length, functional protein.[3][5] This reactivation of p53 triggers downstream pathways leading to apoptosis and impedes tumor growth, offering a targeted therapeutic approach.[3] Further studies have shown that Clitocine can also potentiate apoptosis by targeting the anti-apoptotic protein Mcl-1 and inhibiting the A2B/cAMP/ERK signaling axis, which enhances the drug sensitivity of cancer cells.[6][7]
The reliable synthesis of Clitocine and its analogs is paramount for further preclinical and clinical investigation. The method detailed herein provides a clear and efficient route for producing high-purity Clitocine suitable for research and development.
Retrosynthetic Analysis and Strategy
The synthesis of a nucleoside like Clitocine involves the formation of a critical N-glycosidic bond between a heterocyclic base and a ribose sugar. Our strategy is centered on the well-established Vorbrüggen glycosylation, a cornerstone of modern nucleoside synthesis known for its mild conditions and excellent stereocontrol.[8]
The key steps are:
-
Glycosylation: A Lewis acid-catalyzed coupling between the protected ribose donor (1 ) and the silylated nucleobase, 6-amino-5-nitro-4-(trimethylsilyloxy)pyrimidine (2 ).
-
Deprotection: Removal of the 4-chlorobenzoyl protecting groups from the ribose moiety of the protected Clitocine intermediate (3 ) to yield the final product, Clitocine (4 ).
The choice of this compound (1 ) as the glycosyl donor is strategic. The 4-chlorobenzoyl groups are robust protecting groups that are stable to the Lewis acid conditions of the glycosylation. Critically, the C2-ester group provides neighboring group participation, which directs the incoming nucleobase to the top (β) face of the oxocarbenium ion intermediate, ensuring the desired β-anomer configuration essential for biological activity.[8] The acetyl group at the anomeric C1 position serves as an effective leaving group upon activation by the Lewis acid.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. All reagents are corrosive and/or toxic; handle with care.
Protocol 1: Preparation of Persilylated 6-Amino-5-nitro-4-pyrimidinone (2)
The silylation of the nucleobase is crucial as it enhances its solubility in the anhydrous organic solvents used for glycosylation and increases its nucleophilicity.
-
Reagents and Materials:
-
6-Amino-5-nitro-4-pyrimidinone (1.0 eq)
-
Hexamethyldisilazane (HMDS) (3.0 eq)
-
Ammonium sulfate (0.1 eq)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-amino-5-nitro-4-pyrimidinone, ammonium sulfate, and anhydrous toluene.
-
Add hexamethyldisilazane (HMDS) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until the solution becomes clear. The reaction progress can be monitored by the cessation of ammonia evolution.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess HMDS under reduced pressure using a rotary evaporator. The resulting oily or solid residue is the persilylated base (2 ).
-
Crucial Note: This intermediate is highly moisture-sensitive and should be used immediately in the next step without further purification.
-
Protocol 2: Vorbrüggen Glycosylation to Synthesize Protected Clitocine (3)
This step forms the key C-N glycosidic bond. Strict anhydrous conditions are essential for success, as the Lewis acid catalyst and silylated intermediates are readily hydrolyzed.
-
Reagents and Materials:
-
This compound (1 ) (1.0 eq)
-
Persilylated 6-Amino-5-nitro-4-pyrimidinone (2 ) (from Protocol 1, 1.2 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)
-
Anhydrous acetonitrile (ACN)
-
Round-bottom flask with nitrogen inlet and magnetic stirrer
-
-
Procedure:
-
To a flame-dried flask under nitrogen, dissolve the protected ribose (1 ) and the freshly prepared silylated base (2 ) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSOTf dropwise to the stirred solution. The reaction is often exothermic.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the starting ribose material indicates completion.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the protected Clitocine (3 ) as a solid.
-
Protocol 3: Deprotection to Yield Clitocine (4)
The final step involves the removal of the 4-chlorobenzoyl ester groups via base-catalyzed methanolysis to reveal the free hydroxyl groups of the ribose moiety.
-
Reagents and Materials:
-
Protected Clitocine (3 ) (1.0 eq)
-
7N Methanolic ammonia solution
-
Anhydrous methanol
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
Dissolve the purified protected Clitocine (3 ) in anhydrous methanol in a round-bottom flask.
-
Add the 7N methanolic ammonia solution.
-
Seal the flask and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane) until the starting material is fully consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel chromatography (eluting with a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., methanol/water) to yield Clitocine (4 ) as a pure solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Quantitative Data and Characterization
The following table summarizes the stoichiometry and expected results for the synthesis.
| Parameter | Compound Name | Formula | MW ( g/mol ) | Equivalents | Typical Yield |
| Glycosyl Donor | 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-β-D-ribofuranose (1 ) | C₂₈H₂₁Cl₃O₉ | 607.82 | 1.0 | N/A |
| Nucleobase | 6-Amino-5-nitro-4-pyrimidinone | C₄H₄N₄O₃ | 156.10 | 1.2 | N/A |
| Product 1 | Protected Clitocine (3 ) | C₃₂H₂₃Cl₃N₄O₁₀ | 745.91 | N/A | 75-85% |
| Final Product | Clitocine (4 ) | C₁₀H₁₃N₄O₆ | 285.24 | N/A | 80-90% (from 3 ) |
Expected Characterization Data for Clitocine (4):
-
¹H NMR (DMSO-d₆): Resonances corresponding to the anomeric proton (H-1'), other ribose protons (H-2' to H-5'), and the pyrimidine proton.
-
¹³C NMR (DMSO-d₆): Signals for the ribose carbons and the carbons of the heterocyclic base.
-
HRMS (ESI+): Calculated m/z for [M+H]⁺, confirming the molecular formula C₁₀H₁₄N₄O₆⁺.
Mechanistic Insights and Rationale
Understanding the underlying mechanisms is key to troubleshooting and optimizing the synthesis.
The Vorbrüggen reaction proceeds through an Sₙ1-like mechanism. The Lewis acid, TMSOTf, activates the anomeric acetyl group on the protected ribose (1 ), facilitating its departure and the formation of a resonance-stabilized oxocarbenium ion intermediate. The crucial element for stereocontrol is the adjacent 4-chlorobenzoyl group at the C2 position. This group forms a cyclic acyloxonium ion intermediate, which sterically shields the α-face (bottom) of the ribose ring. Consequently, the silylated nucleobase (2 ) can only attack from the less hindered β-face (top), leading to the exclusive or predominant formation of the desired β-anomer. This level of stereoselectivity is a significant advantage over other glycosylation methods.[8]
References
-
Fortin, H., et al. (2007). In vivo antitumor activity of clitocine, an exocyclic amino nucleoside isolated from Lepista inversa. PubMed. Retrieved from [Link]
-
Friesen, W. J., et al. (2017). The nucleoside analog clitocine is a potent and efficacious readthrough agent. PMC - NIH. Retrieved from [Link]
-
Sun, J., et al. (2024). Clitocine enhances the drug sensitivity of colon cancer cells by promoting FBXW7-mediated MCL-1 degradation via inhibiting the A2B/cAMP/ERK axis. American Physiological Society Journal. Retrieved from [Link]
-
Friesen, W. J., et al. (2017). The nucleoside analog clitocine is a potent and efficacious readthrough agent. PubMed. Retrieved from [Link]
-
Friesen, W. J., et al. (2017). The nucleoside analog clitocine is a potent and efficacious readthrough agent. RNA. Retrieved from [Link]
-
Sun, J., et al. (2024). Clitocine enhances the drug sensitivity of colon cancer cells by promoting FBXW7-mediated MCL-1 degradation via inhibiting the A2B/cAMP/ERK axis. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
-
Zhang, A., et al. (2004). A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. PubMed. Retrieved from [Link]
-
ResearchGate. (2014). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer properties and mechanism of action of the fungal nucleoside clitocine and its derivatives. Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
Kumar, R. K., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of premature stop codon readthrough activity of clitocine. Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Retrieved from [Link]
-
NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]
Sources
- 1. In vivo antitumor activity of clitocine, an exocyclic amino nucleoside isolated from Lepista inversa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The nucleoside analog clitocine is a potent and efficacious readthrough agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nucleoside analog clitocine is a potent and efficacious readthrough agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Clitocine enhances the drug sensitivity of colon cancer cells by promoting FBXW7-mediated MCL-1 degradation via inhibiting the A2B/cAMP/ERK axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Silyl-Hilbert-Johnson Reaction in Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of nucleoside analogues is a cornerstone of therapeutic drug development, particularly in the fields of antiviral and anticancer research.[1][2] The silyl-Hilbert-Johnson reaction, also known as the Vorbrüggen reaction, stands as the most prevalent and versatile method for the crucial N-glycosylation step, coupling a silylated nucleobase with a protected sugar derivative.[3][4] This application note provides a comprehensive guide to the experimental execution of the silyl-Hilbert-Johnson reaction, with a specific focus on the use of protected ribose. It delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step protocol, and provides troubleshooting guidance to address common experimental challenges.
Introduction: The Significance of the Silyl-Hilbert-Johnson Reaction
The silyl-Hilbert-Johnson reaction is a powerful tool in synthetic organic chemistry for the formation of N-glycosidic bonds, which are central to the structure of nucleosides.[3][4] Nucleosides, composed of a nucleobase linked to a sugar moiety (ribose or deoxyribose), are the fundamental building blocks of DNA and RNA.[4] Their synthetic analogues are of immense interest in medicinal chemistry, with numerous approved drugs for treating viral infections like HIV and hepatitis, as well as various cancers.[1][2]
The elegance of the silyl-Hilbert-Johnson reaction lies in its generally mild conditions and its ability to overcome the low solubility of many nucleobases in organic solvents by employing their silylated derivatives.[3][5] This method typically involves the reaction of a persilylated nucleobase with a protected ribose derivative, often an acylated version like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst.[3][6]
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The silyl-Hilbert-Johnson reaction proceeds through several key steps:
-
Activation of the Protected Ribose: The Lewis acid catalyst, commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), activates the protected ribose by coordinating to the anomeric leaving group (e.g., acetate).[3][7][8] This facilitates the formation of a key intermediate, a cyclic acyloxonium ion.[3][9] The participation of the C2'-acyl group is crucial for stereocontrol, leading predominantly to the formation of the desired β-anomer.[3]
-
Nucleophilic Attack by the Silylated Base: The silylated nucleobase, which is more nucleophilic and soluble in organic solvents than its non-silylated counterpart, then attacks the anomeric carbon of the activated sugar.[3][5] The silyl groups are subsequently eliminated, typically as a silyl halide or triflate.
-
Regioselectivity: A critical consideration is the regioselectivity of the glycosylation, as many nucleobases possess multiple potential nucleophilic nitrogen atoms. For instance, purine bases can react at different nitrogen atoms, but the reaction conditions can be tuned to favor the thermodynamically stable and biologically relevant N9 isomer.[3][5] The choice of solvent can play a significant role here; polar solvents like acetonitrile are often preferred for pyrimidine nucleosides, while less polar solvents such as 1,2-dichloroethane may be better for purine nucleosides to facilitate the necessary rearrangements to the desired isomer.[6]
Below is a diagram illustrating the general mechanism of the silyl-Hilbert-Johnson reaction.
Sources
- 1. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. librarysearch.middlebury.edu [librarysearch.middlebury.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solved Silyl-Hilbert-Johnson Nucleosidation is a | Chegg.com [chegg.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Side Reactions in Vorbrüggen Glycosylation
Welcome to the technical support center for Vorbrüggen glycosylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we address common challenges and provide in-depth, field-proven insights to help you overcome side reactions and optimize your nucleoside synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Vorbrüggen glycosylation and what are their underlying causes?
A1: The Vorbrüggen glycosylation, while robust, can be plagued by several side reactions that impact yield and purity. Understanding the root cause of these issues is the first step toward mitigating them.
-
Formation of Anomers (α-Glycosides): The desired product in most applications is the β-anomer. However, the formation of the undesired α-anomer is a frequent issue. This is particularly prevalent when the sugar lacks a participating protecting group at the C2' position.[1][2] Without a participating group, the oxocarbenium ion intermediate is more susceptible to attack from either face, leading to a mixture of anomers.[3]
-
Regioisomeric Glycosylation of Purines (N7 vs. N9): Purine nucleobases have multiple nucleophilic nitrogen atoms. While glycosylation at the N9 position is often the thermodynamic product and desired for emulating natural nucleosides, competitive glycosylation at the N7 position can occur, leading to a mixture of regioisomers that can be difficult to separate.[4][5][6] The ratio of these isomers is highly dependent on reaction conditions.[6]
-
Solvent-Derived Byproducts: The solvent is not always an innocent bystander. In reactions using acetonitrile as a solvent, especially with highly reactive Lewis acids like TMSOTf, the solvent itself can act as a nucleophile. This can lead to the formation of a byproduct where a cyanomethyl group is attached to the sugar moiety, consuming the activated sugar and reducing the yield of the desired nucleoside.[7][8]
-
Hydrolysis of the Activated Sugar: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the activated glycosyl donor, returning it to the starting sugar or a related derivative. This reduces the effective concentration of the electrophile and consequently lowers the product yield.[9]
-
Formation of Bis(riboside)s: A second glycosylation event can sometimes occur where the newly formed nucleoside acts as a nucleophile, reacting with another molecule of the activated sugar to form a bis(riboside) byproduct.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during Vorbrüggen glycosylation.
Problem 1: Low or No Yield of the Desired Nucleoside
A low yield is a frustratingly common issue. The following workflow will help you diagnose the potential causes.
Initial Checks:
-
Reagent Quality:
-
Silylating Agent: Ensure your silylating agent (e.g., HMDS, BSA) is fresh and has been stored under anhydrous conditions.
-
Lewis Acid: Lewis acids like TMSOTf and SnCl₄ are extremely sensitive to moisture. Use a freshly opened bottle or a properly stored aliquot.
-
Solvents: Use anhydrous solvents. Even small amounts of water can quench the Lewis acid and hydrolyze the activated sugar.[9]
-
-
Complete Silylation of the Nucleobase: Incomplete silylation is a primary cause of low yields. A non-silylated nucleobase is poorly soluble and less nucleophilic.[6][10]
-
Verification: Before proceeding with the glycosylation, you can take a small aliquot of the silylation mixture, quench it, and analyze it by ¹H NMR or TLC to confirm the disappearance of the starting nucleobase.
-
Troubleshooting Incomplete Silylation:
-
Drying: Ensure the nucleobase is rigorously dried before the reaction. Some nucleosides, like guanosine, can be hydrates.[11]
-
Silylating Agent Stoichiometry: Use a sufficient excess of the silylating agent.
-
Catalyst: For slow silylations, a catalytic amount of a silylating accelerator like TMSCl can be added.[3]
-
Reaction Time and Temperature: Allow sufficient time for the silylation to go to completion. Gentle heating may be required for less reactive nucleobases.
-
-
// Annotations for troubleshooting steps reagent_quality -> reagent_issue [label="Issue Found", style=dashed]; reagent_issue [label="Use fresh/dry reagents\nand solvents.", shape=note, fillcolor="#FBBC05"];
silylation -> silylation_issue [label="Incomplete", style=dashed]; silylation_issue [label="Optimize silylation:\n- Dry nucleobase\n- Increase silylating agent\n- Add catalyst (TMSCl)", shape=note, fillcolor="#FBBC05"];
reaction_conditions -> condition_issue [label="Potential Issue", style=dashed]; condition_issue [label="Adjust:\n- Lewis Acid\n- Temperature\n- Solvent", shape=note, fillcolor="#FBBC05"]; }
Caption: Strategies to promote N9-regioselectivity in purine glycosylation.
Problem 4: Formation of a Solvent-Derived Byproduct with Acetonitrile
When working with weakly reactive nucleobases, the Lewis acid can activate acetonitrile, which then competes with the nucleobase for the activated sugar. [7][8] Troubleshooting Steps:
-
Solvent Change: The most effective solution is to switch to a non-nucleophilic solvent. 1,2-dichloroethane is an excellent alternative to acetonitrile in many Vorbrüggen glycosylations. [7]A study showed that by replacing acetonitrile with 1,2-dichloroethane, the formation of the solvent-derived byproduct was completely avoided, and the yield of the desired product improved significantly. [7][12]2. Optimize Lewis Acid Stoichiometry: Use the minimum amount of Lewis acid required to drive the reaction to completion. Excess Lewis acid can increase the rate of side reactions.
-
Temperature Control: Running the reaction at a lower temperature may decrease the rate of the side reaction with acetonitrile.
Detailed Experimental Protocols
Protocol 1: Silylation of Nucleobases
This is a critical preparatory step for a successful Vorbrüggen glycosylation. [6][10] Materials:
-
Nucleobase (e.g., Uracil, Adenine)
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) (optional, as catalyst)
-
Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Add the nucleobase to the flask.
-
Add the anhydrous solvent, followed by HMDS (typically 2-4 equivalents per silylatable proton).
-
If the nucleobase is known to be poorly reactive, add a catalytic amount of TMSCl (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and stir until the solution becomes clear, indicating that the silylation is complete. This can take anywhere from a few hours to overnight.
-
Cool the reaction mixture to room temperature. The silylated nucleobase is typically used in the next step without isolation.
Protocol 2: General Vorbrüggen Glycosylation
Materials:
-
Silylated nucleobase solution (from Protocol 1)
-
Protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Lewis acid (e.g., TMSOTf)
Procedure:
-
To the cooled solution of the silylated nucleobase, add the protected sugar.
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add the Lewis acid (typically 1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Špaček, P., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13535–13547. [Link]
-
Naciuk, F. F., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1163486. [Link]
-
Crich, D., & Smith, M. (2001). On the nitrile effect in l-rhamnopyranosylation. Journal of the American Chemical Society, 123(37), 9015–9020. [Link]
-
Naciuk, F. F., et al. (2023). Synthetic steps toward the key Vorbrüggen N-glycosylation reaction... ResearchGate. [Link]
-
Tichy, M., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 86(17), 11657–11671. [Link]
-
Anonymous. (n.d.). Vorbrüggen Glycosylation. Comprehensive Organic Name Reactions and Reagents. [Link]
-
Crossey, K., et al. (2016). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances, 6(70), 65651–65655. [Link]
-
Wikipedia contributors. (2023, November 29). Synthesis of nucleosides. In Wikipedia, The Free Encyclopedia. [Link]
-
Xia, Y., et al. (2024). Research progress in natural N-glycosides and synthetic methodologies for the formation of N-glycosidic bonds. Chinese Chemical Letters, 35(6), 109010. [Link]
-
Wang, L., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules, 22(1), 109. [Link]
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2004). Synthesis of β-nucleosides via N-glycosylation of nucleobases. Green Chemistry, 6(1), G1-G2. [Link]
-
Greenberg, M. M. (2013). Glycosylation of Nucleosides. The Journal of Organic Chemistry, 78(15), 7313–7326. [Link]
-
Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7235–7265. [Link]
-
Geue, N., et al. (2021). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Chemistry – A European Journal, 27(54), 13546–13552. [Link]
-
Naciuk, F. F., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11. [Link]
-
Li, W., & Yu, B. (2020). Trapping of glycosyl cation by using acetonitrile as the solvent. ResearchGate. [Link]
-
Robins, M. J., et al. (2005). Regioisomers in Vorbrüggen's guanine nucleoside synthesis; N9 selectivity with a glucosamine derivative and 2-N-acetyl-6-O-diphenylcarbamoylguanine. ResearchGate. [Link]
-
Seela, F., & Lich, T. (2021). Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. ResearchGate. [Link]
-
Reddit user yopikolinko. (2022). TBDMS protection of guanosine - seems simple, but turned out terrible. r/Chempros. [Link]
-
Guo, J., & Ye, X.-S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules (Basel, Switzerland), 15(10), 7235–7265. [Link]
Sources
- 1. Vorbrüggen Glycosylation [drugfuture.com]
- 2. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
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- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Yield of β-Nucleoside Synthesis
Welcome to the Technical Support Center for β-nucleoside synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of N-glycosylation and enhance the yield and stereoselectivity of your reactions.
Section 1: Troubleshooting Guide for Common Issues in β-Nucleoside Synthesis
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low to No Yield of the Desired β-Nucleoside
A low or non-existent yield of your target β-nucleoside is a common frustration. The underlying causes can range from reactant purity to suboptimal reaction conditions.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Poor Reactant Quality | The purity of your starting materials is paramount. Moisture can deactivate Lewis acids and lead to the hydrolysis of the sugar donor.[1] Ensure your sugar donor, nucleobase, and solvent are pure and strictly anhydrous.[1] |
| Degraded Lewis Acid | Lewis acids are sensitive to moisture and can lose their activity over time. Use a fresh or properly stored batch of the Lewis acid to ensure catalytic efficiency.[1] |
| Low Nucleobase Reactivity | Electron-deficient or sterically hindered nucleobases can be poor nucleophiles, resulting in sluggish or incomplete reactions.[1] Consider using a more reactive sugar donor or a stronger Lewis acid. However, be aware that harsher conditions may increase the formation of side products.[1] |
| Suboptimal Reaction Conditions | The choice of solvent, temperature, and reaction time can significantly impact yield. Optimize these parameters systematically. For instance, in the Vorbrüggen glycosylation, acetonitrile is a common solvent, and reactions are often initiated at 0 °C and then warmed to room temperature.[1] |
Issue 2: Poor β-Anomeric Selectivity (High α-Anomer Formation)
Achieving high β-selectivity is a critical challenge in nucleoside synthesis, especially for 2'-deoxynucleosides which lack a participating group at the C2' position.[2][3]
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Lack of Neighboring Group Participation | For ribonucleosides, a C2'-acyl protecting group (e.g., acetyl or benzoyl) is crucial for directing the nucleobase to the β-face of the ribose ring via the formation of a cyclic acyloxonium ion intermediate.[2][4] Ensure your ribose donor has a participating group at C2'. |
| Thermodynamically Favored α-Anomer | Under certain conditions, the α-anomer may be the more thermodynamically stable product. To favor the kinetic β-product, consider running the reaction at a lower temperature.[1] |
| Anomerization | The desired β-product can anomerize to the α-form under the reaction conditions, especially with prolonged exposure to the Lewis acid.[1] Monitor the reaction closely using TLC or LC-MS and quench it as soon as the formation of the β-anomer is maximized.[1] |
| Inconsistent Moisture Levels | Trace amounts of water can affect the stereochemical outcome. Maintaining strictly anhydrous conditions is essential for reproducible results.[1] |
Issue 3: Formation of N-Glycosylation Regioisomers
With nucleobases containing multiple nucleophilic nitrogen atoms (e.g., purines), the glycosylation can occur at undesired positions, leading to a mixture of regioisomers.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Multiple Reactive Sites on the Nucleobase | Purine bases, for example, can be glycosylated at N7 or N9. The reaction conditions can influence the site of attack. Silylation of the nucleobase, as in the Vorbrüggen reaction, generally directs glycosylation to the thermodynamically favored position.[2][5] |
| Reversible Reaction | The glycosylation reaction can be reversible, allowing for equilibration to a mixture of isomers. The choice of Lewis acid can influence the degree of reversibility.[2] |
| Protecting Group Strategy | In some cases, it may be necessary to protect other nucleophilic sites on the nucleobase to ensure regioselectivity.[6][7] |
Issue 4: Depurination During Protecting Group Removal
The acidic conditions often used to remove 5'-hydroxyl protecting groups, such as the dimethoxytrityl (DMT) group, can lead to the cleavage of the glycosidic bond in purine nucleosides.[1]
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Harsh Acidic Conditions | Strong acids like trichloroacetic acid (TCA) can readily cause depurination.[1] Use a weaker acid, such as dichloroacetic acid (DCA), to minimize this side reaction.[1] |
| Prolonged Reaction Time | The detritylation reaction is typically fast.[1] Minimize the exposure time to the acid to reduce the risk of depurination.[1] |
| Presence of Water | Water can facilitate the cleavage of the glycosidic bond.[1] Ensure that the deblocking solution and all preceding wash steps are anhydrous.[1] |
Section 2: Frequently Asked Questions (FAQs) in β-Nucleoside Synthesis
This section provides answers to common questions about the principles and practices of β-nucleoside synthesis.
Q1: What is the Vorbrüggen glycosylation and why is it so widely used?
The Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, is a popular method for synthesizing nucleosides.[2] It involves the reaction of a silylated nucleobase with a protected sugar (often a 1-O-acetyl or 1-O-acyl derivative) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2] Its popularity stems from its generally mild reaction conditions and its ability to provide good yields of the desired β-anomer, particularly for ribonucleosides where neighboring group participation from a C2'-acyl group can direct the stereochemistry.[2][4]
Q2: How do I choose the right protecting groups for my synthesis?
The selection of protecting groups is a critical aspect of nucleoside synthesis, requiring an orthogonal strategy where each group can be removed without affecting the others.[7][8]
-
5'-Hydroxyl Group: The dimethoxytrityl (DMT) or trityl (Tr) groups are commonly used due to their stability and ease of removal under mild acidic conditions.[][10]
-
2'-Hydroxyl Group (for RNA synthesis): The tert-butyldimethylsilyl (TBDMS) group is a popular choice, as it is stable under the conditions used for DMT removal and can be cleaved with fluoride ions.[8][]
-
Nucleobase Exocyclic Amino Groups: Acyl protecting groups like benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine are frequently employed.[][10] These are typically removed at the end of the synthesis using basic conditions, such as treatment with ammonia.[10]
Q3: What are the main challenges in synthesizing 2'-deoxy-β-nucleosides?
The primary challenge in synthesizing 2'-deoxy-β-nucleosides is controlling the anomeric stereochemistry.[3] The absence of a 2'-hydroxyl group means there is no participating neighboring group to direct the incoming nucleobase to the β-face of the sugar.[2][3] This often leads to the formation of a mixture of α and β anomers, which can be difficult to separate.[11]
Q4: How can I purify my final nucleoside product effectively?
Purification of nucleosides can be challenging due to the presence of closely related isomers and byproducts.[12][13][14] Column chromatography on silica gel is the most common method.[1][15] For difficult separations, such as anomeric mixtures, preparative high-performance liquid chromatography (HPLC) may be necessary.[11] Crystallization can also be an effective purification technique for some nucleosides.[12][14]
Section 3: Visualizing Key Concepts in β-Nucleoside Synthesis
The Vorbrüggen Glycosylation Workflow
The following diagram illustrates the key steps in a typical Vorbrüggen glycosylation reaction.
Caption: A typical workflow for β-nucleoside synthesis via the Vorbrüggen reaction.
Troubleshooting Logic for Low β-Anomer Yield
This diagram outlines a logical approach to troubleshooting low yields of the desired β-anomer.
Caption: A decision tree for troubleshooting poor β-anomer selectivity.
References
-
ResearchGate. Self-anomerization of β-nucleosides to α-nucleosides. [Link]
-
PubMed. Nucleoside Analogs: A Review of Its Source and Separation Processes. [Link]
-
PubMed. Nucleobase protection of deoxyribo- and ribonucleosides. [Link]
-
Wikipedia. Protecting group. [Link]
-
Journal of the American Chemical Society. Synthesis of 1′,2′-cis-Nucleoside Analogues: Evidence of Stereoelectronic Control for SN2 Reactions at the Anomeric Center of Furanosides. [Link]
-
National Institutes of Health. Nucleoside Analogs: A Review of Its Source and Separation Processes. [Link]
-
Wikipedia. Synthesis of nucleosides. [Link]
-
National Institutes of Health. Using conformationally locked nucleosides to calibrate the anomeric effect: Implications for glycosyl bond stability. [Link]
-
ResearchGate. Nucleoside Analogs: A Review of Its Source and Separation Processes. [Link]
-
Green Chemistry (RSC Publishing). Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases. [Link]
-
ACS Publications. Glycosylation of Nucleosides. [Link]
-
Chemical Science (RSC Publishing). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. [Link]
-
PubMed Central. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. [Link]
-
PubMed. Glycosylation of Nucleosides. [Link]
-
ResearchGate. Synthesis of nucleosides via N-glycosylation, including key intermediates and sugar synthons. [Link]
-
MDPI. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. [Link]
-
Semantic Scholar. Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. [Link]
-
IDOSI Journals. Synthesis Optimization of Some Nucleoside Analogues Derivatives and Their Antiviral Activity. [Link]
-
ResearchGate. Vorbrüggen glycosylation reaction and its mechanism. [Link]
-
Wiley Online Library. Vorbrüggen Glycosylation. [Link]
-
Madridge Publishers. The Synthesis of Ribose and Nucleoside Derivatives. [Link]
-
PubMed Central. Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. [Link]
-
MDPI. Synthesis of C-Arylnucleoside Analogues. [Link]
-
PubMed Central. Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. [Link]
-
ResearchGate. Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. [Link]
-
Beilstein Journals. Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates. [Link]
-
Green Chemistry (RSC Publishing). Metal-free synthesis of diverse 2-deoxy-β-N-glycosides through regio- and stereospecific aminoselenenylation of glycals. [Link]
-
National Institutes of Health. Prebiotic Pathway from Ribose to RNA Formation. [Link]
-
National Institutes of Health. Double-headed nucleosides: Synthesis and applications. [Link]
-
Royal Society of Chemistry. Mechanochemical Vorbrüggen N-glycosylation: rapid access to N-nucleosides in the absence of solvent. [Link]
-
PNAS. Abiotic synthesis of purine and pyrimidine ribonucleosides in aqueous microdroplets. [Link]
-
PubMed. Synthesis of 2'-O-beta-d-Ribofuranosylnucleosides. [Link]
-
PubMed Central. Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates. [Link]
-
Royal Society of Chemistry. Review of α-nucleosides: from discovery, synthesis to properties and potential applications. [Link]
-
ResearchGate. Configuration of β-nucleosides and α-nucleosides. [Link]
-
ACS Publications. Chemistry of Abiotic Nucleotide Synthesis. [Link]
-
ResearchGate. Review of α-nucleosides: From discovery, synthesis to properties and potential applications. [Link]
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Technical Support Center: Controlling Stereochemistry in Glycosylation Reactions
Welcome to the Technical Support Center for Stereoselective Glycosylation. This guide is designed for researchers, chemists, and drug development professionals who encounter the persistent challenge of anomerization during the synthesis of complex carbohydrates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the mechanistic underpinnings of stereocontrol, offering robust troubleshooting strategies and detailed methodologies to help you achieve your desired anomeric outcomes with confidence.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the control of anomeric stereochemistry.
Q1: What is the single most important factor for controlling the stereochemical outcome of my glycosylation?
A1: The choice of protecting group at the C-2 position of the glycosyl donor is the most critical determinant of stereoselectivity.[1] It dictates the reaction mechanism, primarily through "neighboring group participation" (NGP) or the lack thereof.[2][3]
-
For 1,2-trans products (e.g., β-glucosides, α-mannosides): Use a "participating" acyl-type protecting group like acetyl (Ac), benzoyl (Bz), or pivaloyl (Piv).[1][4]
-
For 1,2-cis products (e.g., α-glucosides, β-mannosides): Use a "non-participating" ether-type protecting group like benzyl (Bn) or a related group that cannot form a cyclic intermediate.[3][4]
Q2: I used a C-2 benzoyl group but still obtained a mixture of α and β anomers. Why?
A2: While a C-2 acyl group strongly favors the 1,2-trans product, its participation is a borderline event in equilibrium with other reactive intermediates.[5] Several factors can lead to this "stereochemical leakage":[5]
-
Reaction Concentration: Low concentrations can sometimes favor competing SN2-like pathways that erode selectivity.[5]
-
Activator/Promoter Strength: A very powerful activator can promote the formation of a dissociated oxocarbenium ion, which is planar and can be attacked from either face, leading to anomeric mixtures.
-
Temperature: While lower temperatures generally favor the kinetically preferred β-glycoside (for glucose), complex temperature dependencies exist.[6][7][8] In some systems, higher temperatures can surprisingly increase selectivity by favoring the NGP pathway.[7]
-
Solvent: The solvent plays a crucial role in stabilizing or destabilizing the key reaction intermediates. Even with NGP, a highly coordinating solvent could potentially interfere with the desired pathway.
Q3: How do I choose the right solvent for my desired anomer?
A3: Solvent choice is a powerful tool for steering stereoselectivity, especially when using non-participating C-2 protecting groups.[6][8]
-
Ethereal Solvents (e.g., Diethyl Ether - Et₂O, Tetrahydrofuran - THF, Dioxane): These solvents are known to favor the formation of α-glycosides (1,2-cis for glucose).[6][8] They can stabilize the β-oxocarbenium ion intermediate, leading to preferential attack from the α-face.[6][8]
-
Nitrile Solvents (e.g., Acetonitrile - CH₃CN): These solvents generally favor the formation of β-glycosides (1,2-trans for glucose).[6] They can form a transient α-nitrilium ion intermediate, which blocks the α-face and directs the acceptor to attack from the β-face.[6]
-
Non-Coordinating Solvents (e.g., Dichloromethane - DCM, Toluene): DCM is a very common and often neutral solvent.[9] Toluene can also be used, sometimes in mixtures with ethereal solvents to enhance α-selectivity.[6][8]
Q4: Can the glycosyl acceptor influence the stereochemical outcome?
A4: Yes, absolutely. The nucleophilicity of the acceptor alcohol is a key factor. Highly reactive (nucleophilic) acceptors are more likely to engage in SN2-like reactions, which can favor inversion of anomeric configuration. Less reactive acceptors may allow more time for the system to equilibrate and for mechanisms like NGP to dominate. Recent studies have systematically mapped acceptor reactivity to stereochemical outcomes, showing that modifying a protecting group on the acceptor can shift a nonselective reaction to a highly stereoselective one.[10]
Troubleshooting Guide: Diagnosing and Solving Anomerization Issues
When experiments yield unexpected anomeric ratios, a systematic approach is required. Use this guide to diagnose and resolve common problems.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low β-selectivity with a C-2 Acyl Group (Expecting 1,2-trans) | 1. Reaction too slow: The dioxolenium ion intermediate is not forming efficiently. 2. Promoter too harsh: The reaction is proceeding through a dissociated SN1-like pathway. 3. In situ anomerization: The initially formed β-product is epimerizing to the more thermodynamically stable α-anomer under Lewis acidic conditions.[11] | 1. Increase Temperature: Gently warm the reaction to encourage the formation of the participating intermediate.[7] 2. Change Promoter: Switch to a milder activation system (e.g., if using TMSOTf, try NIS/TfOH).[9] 3. Use a Bulky Base: Add a non-nucleophilic base like 2,6-di-tert-butylpyridine (DTBP) or tri-tert-butylpyrimidine (TTBP) to scavenge acid byproducts and prevent anomerization.[12] 4. Increase Concentration: Run the reaction at a higher concentration to favor the bimolecular reaction with the desired intermediate.[5] |
| Low α-selectivity with a C-2 Ether Group (Expecting 1,2-cis) | 1. Solvent is not optimal: The chosen solvent is not sufficiently directing the reaction. 2. Thermodynamic Control: The reaction is running too long or at too high a temperature, allowing equilibration to the thermodynamically favored anomer (often α for glucose, but context-dependent).[6][8] 3. Donor Reactivity: The glycosyl donor is not reactive enough, leading to side reactions or equilibration. | 1. Switch to an Ethereal Solvent: Use anhydrous diethyl ether (Et₂O) or a toluene/dioxane mixture to maximize the "ether effect".[6][8] 2. Lower the Temperature: Run the reaction at a lower temperature (e.g., -78 °C to -40 °C) to favor the kinetically controlled product.[6][8] 3. Use a "Pre-activation" Protocol: Activate the glycosyl donor with the promoter before adding the acceptor. This can generate a more defined reactive intermediate.[12] |
| Reaction gives ~1:1 Mixture of Anomers Regardless of C-2 Group | 1. Water Contamination: Trace water can hydrolyze the donor or activator, leading to uncontrolled side reactions. 2. Oxocarbenium Ion Dominance: The reaction conditions strongly favor a planar, highly reactive oxocarbenium ion, which is non-selective. 3. Protecting Group Effects: Remote protecting groups (at C-3, C-4, C-6) can exert subtle electronic or conformational effects that influence selectivity.[10][13] | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Use freshly activated molecular sieves (4Å).[9] 2. Tune the Activator/Temperature: Use a less powerful activator or run the reaction at a much lower temperature to move away from an SN1-like mechanism.[14][15] 3. Re-evaluate Protecting Groups: Consider if a different protecting group strategy is needed. Electron-withdrawing groups (esters) "disarm" the donor, making it less reactive, while electron-donating groups (ethers) "arm" it.[13] |
Visualizing the Mechanistic Pathways
The following diagrams illustrate the key decision points and intermediates that govern stereochemical outcomes.
Caption: General experimental workflow for a glycosylation reaction.
Caption: Decision tree for selecting conditions for stereocontrol.
Key Methodologies: Detailed Protocols
The following protocols provide practical, step-by-step guidance for achieving specific stereochemical outcomes.
Protocol 1: 1,2-trans-Selective Glycosylation via Neighboring Group Participation
This protocol utilizes a C-2 participating group to achieve high β-selectivity in the glucoseries, exemplified by a modified Koenigs-Knorr reaction.[3][16]
Objective: Synthesize a β-glucoside.
Materials:
-
Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Glycosyl Acceptor: A primary or secondary alcohol (e.g., Methanol)
-
Promoter: Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)[17][18]
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Additive: Activated 4Å molecular sieves
Procedure:
-
Preparation: Flame-dry a round-bottom flask containing a stir bar and activated 4Å molecular sieves under high vacuum. Allow it to cool to room temperature under an inert atmosphere (e.g., Argon).
-
Reaction Setup: To the flask, add the glycosyl acceptor (1.0 eq) and the silver salt promoter (1.5 - 2.0 eq). Add anhydrous DCM to form a suspension (~0.1 M concentration).
-
Donor Addition: In a separate flask, dissolve the acetobromoglucose donor (1.2 eq) in a minimal amount of anhydrous DCM.
-
Initiation: Add the donor solution dropwise to the stirring acceptor/promoter suspension at room temperature. Protect the reaction from light, as silver salts can be light-sensitive.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the glycosyl donor.
-
Quenching: Once the reaction is complete (typically 2-12 hours), quench by filtering the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with additional DCM.
-
Workup: Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired 1,2-trans glycoside.
-
Analysis: Confirm the anomeric configuration and purity using NMR spectroscopy. The anomeric proton of a β-glucoside typically appears as a doublet around 4.3-4.6 ppm with a large coupling constant (³JH1,H2 ≈ 7-8 Hz).[19]
Protocol 2: 1,2-cis-Selective Glycosylation using a Non-Participating Group and Solvent Control
This protocol aims to synthesize an α-glucoside by using a C-2 ether protecting group and a coordinating ethereal solvent.[6][8]
Objective: Synthesize an α-glucoside.
Materials:
-
Glycosyl Donor: 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate
-
Glycosyl Acceptor: A primary or secondary alcohol
-
Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), catalytic amount
-
Solvent: Anhydrous Diethyl Ether (Et₂O)
-
Additive: Activated 4Å molecular sieves
Procedure:
-
Preparation: Rigorously dry the glycosyl donor, glycosyl acceptor, and molecular sieves (4Å) under high vacuum.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the glycosyl donor (1.2 eq) and acceptor (1.0 eq) in anhydrous diethyl ether (Et₂O). Add the activated 4Å molecular sieves.
-
Initiation: Cool the suspension to -78 °C (dry ice/acetone bath). Add the TMSOTf promoter (0.1 equivalents) dropwise via syringe.
-
Monitoring & Quenching: Monitor the reaction by TLC. The reaction is often rapid at low temperatures. Once the donor is consumed, quench with a few drops of triethylamine or pyridine.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite. Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification & Analysis: Follow steps 7-9 from Protocol 1. The anomeric proton of an α-glucoside typically appears as a doublet further downfield, around 4.8-5.2 ppm, with a smaller coupling constant (³JH1,H2 ≈ 3-4 Hz).[19]
References
-
Zhang, Q.; Li, H.; He, W. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. 2018, 23(3), 699. [Link]
-
Geng, Y.; Kumar, A.; Faid, A. A.; Zhang, Y.; Schmidt, R. R. Recent Developments in Stereoselective Chemical Glycosylation. Chem. Soc. Rev. 2017, 46(23), 7142-7170. [Link]
-
Bandyopadhyay, B.; Singh, B.; Singh, V. K. Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Org. Biomol. Chem. 2016, 14(36), 8493-8504. [Link]
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Williams, R. T.; Spencer, N.; Williams, S. J. Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. J. Carbohydr. Chem. 2010, 29(5), 236-263. [Link]
-
Williams, R. T.; Spencer, N.; Williams, S. J. Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2- O -Benzoyl groups: A Mechanistic Investigation. ResearchGate. 2010. [Link]
-
Das, S.; Maiti, S.; Mal, S.; Pathak, T. The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein J. Org. Chem. 2018, 14, 2858-2892. [Link]
-
See, N. W.; Roseli, R. B.; Wimmer, N.; Le, T. T.; Krenske, E. H.; Ferro, V. Origins of Temperature-Dependent Anomeric Selectivity in Glycosylations with an L-Idose Thioglycoside. Chemistry. 2024, 30(52), e202400331. [Link]
-
Farrell, A. R.; Murphy, P. V. Lewis acid promoted anomerisation: Recent developments and applications. Carbohydr. Res. 2015, 403, 11-23. [Link]
-
Koenigs–Knorr reaction. Wikipedia. [Link]
-
Zhang, Q.; Li, H.; He, W. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. ResearchGate. 2018. [Link]
-
Farrell, A. R.; Murphy, P. V. Lewis acid promoted anomerisation: Recent developments and applications. Carbohydrate Research. 2015. [Link]
-
Kass, I. J.; Gámez-Montaño, R.; Gabba, M.; Pfrengle, F. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules. 2021, 26(1), 184. [Link]
-
NMR Quantification of Carbohydrates in Complex Mixtures. A Challenge on Honey. ResearchGate. [Link]
-
How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. ResearchGate. [Link]
-
UCL Discovery - U507661.pdf. [Link]
-
Tang, H.; Adams, B. IR and 13C NMR studies of anomeric mixtures of maltose. J. Carbohydr. Chem. 1991, 10(4), 587-598. [Link]
-
Bandyopadhyay, B.; Singh, B.; Singh, V. K. Controlling the stereoselectivity of glycosylation via solvent effects. Org. Biomol. Chem. 2016, 14, 8493-8504. [Link]
-
Boltje, T. J.; Buskas, T.; Boons, G.-J. Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: State of the Art and Challenges for Drug Development; Imperial College Press: London, 2012; pp 1-36. [Link]
-
Sun, L.; Ye, X.-S. Stereoselective Koenigs-Knorr Glycosylation Catalyzed by Urea. ResearchGate. 2016. [Link]
-
Hahm, H. S.; Hurevich, M.; Seeberger, P. H. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angew. Chem. Int. Ed. 2022, 61(11), e202115433. [Link]
-
Warnke, S.; et al. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. Angew. Chem. Int. Ed. 2019, 58(29), 9906-9910. [Link]
-
Geng, Y.; Kumar, A.; Faid, A. A.; Zhang, Y.; Schmidt, R. R. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Front. Chem. 2022, 10, 898122. [Link]
-
Adero, P. O.; et al. The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. J. Am. Chem. Soc. 2018, 140(4), 1481-1490. [Link]
-
Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. [Link]
-
Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]
-
New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. IRL @ UMSL. [Link]
-
Lewis acid promoted anomerisation: recent developments and applications. Books. [Link]
-
Studies of Lewis acid promoted anomerisation reactions. NUI Galway. [Link]
-
Lewis Acid Promoted Anomerisation of Alkyl O- And S-xylo-, Arabino- And Fucopyranosides. Carbohydr. Res. 2019, 471, 85-94. [Link]
-
Demchenko, A. V. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chem. Sci. 2015, 6, 3249-3263. [Link]
-
Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules. 2010, 15(4), 2413-2423. [Link]
-
Koenigs knorr reaction and mechanism. Slideshare. [Link]
-
Wang, C. C.; et al. Pre-activation Based Stereoselective Glycosylations. Chem. Soc. Rev. 2014, 43(18), 6425-6440. [Link]
-
Geng, Y.; Kumar, A.; Faid, A. A.; Zhang, Y.; Schmidt, R. R. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. 2022. [Link]
-
Expedient Methods for the Stereoselective Glycosylation of Carbohydrates. University of Birmingham. [Link]
-
Artificial Intelligence for Predicting Stereoselectivity in Glycosylation Chemistry. ChemRxiv. [Link]
-
Structure-reactivity relationships in glycosylation chemistry. Scholarly Publications Leiden University. [Link]
-
A minimalist approach to stereoselective glycosylation with unprotected donors. Nature Communications. [Link]
-
Predicting glycosylation stereoselectivity using machine learning. RSC Publishing. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. J. Nat. Prod. 2012, 75(11), 1963-1972. [Link]
-
NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity. ResearchGate. [Link]
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Technical Support Center: Troubleshooting Guide for 4-Chlorobenzoyl (p-ClBz) Deprotection
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting for the deprotection of the 4-chlorobenzoyl (p-ClBz) group, a common protecting group for alcohols and amines. The content is structured in a practical question-and-answer format to directly address challenges encountered during experimental work.
Introduction to the 4-Chlorobenzoyl Protecting Group
The 4-chlorobenzoyl group is an acyl-type protecting group used to mask the reactivity of hydroxyl and amino functionalities. It is structurally similar to the benzoyl (Bz) group but with a chlorine atom in the para position. This electron-withdrawing substituent slightly increases the electrophilicity of the carbonyl carbon, which can influence its reactivity and cleavage conditions. Typically, the p-ClBz group is introduced using 4-chlorobenzoyl chloride and is removed via basic hydrolysis (saponification).[1]
Frequently Asked Questions & Troubleshooting
Q1: My deprotection reaction is sluggish or has stalled. What are the common causes and how can I fix it?
This is one of the most frequent issues. Incomplete saponification can usually be attributed to several factors related to reaction kinetics and equilibrium.
Possible Causes & Solutions:
-
Insufficient Base: The hydrolysis of an ester by a base like NaOH is a bimolecular reaction; its rate depends on the concentration of both the substrate and the hydroxide ions.[2] If you are using a stoichiometric amount of base, the reaction may slow down significantly as the reactants are consumed.
-
Solution: Use a significant excess of the base (e.g., 3-10 equivalents) to maintain a high concentration of the nucleophile and drive the reaction to completion.[3]
-
-
Low Temperature: Saponification reactions often have a significant activation energy barrier. Room temperature may be insufficient, especially for sterically hindered esters or amides.
-
Poor Solubility: Many organic substrates protected with the p-ClBz group have poor solubility in purely aqueous base solutions. If the substrate is not dissolved, the reaction can only occur at the interface between phases, leading to very slow conversion.
-
Solution: Employ a co-solvent system to create a homogeneous solution. Common choices include mixtures of water with tetrahydrofuran (THF), methanol (MeOH), or ethanol (EtOH).[6] This ensures the hydroxide ions and the substrate are in the same phase.
-
-
Substrate is an Amide: If you are trying to deprotect a 4-chlorobenzoyl amide, be aware that amides are significantly less reactive towards hydrolysis than esters. The resonance stabilization of the amide bond makes it much more robust.
Q2: I've successfully cleaved the protecting group, but my final product is contaminated with a byproduct. What is it and how do I remove it?
The most common byproduct is the deprotection agent itself, in its post-reaction form.
-
Primary Byproduct: The cleavage of the 4-chlorobenzoyl group yields 4-chlorobenzoic acid.[9] This acid will be present as its carboxylate salt (e.g., sodium 4-chlorobenzoate) in the basic reaction mixture.[10]
-
Removal during Workup: This byproduct is easily removed during the aqueous workup. After the reaction is complete, the mixture is typically neutralized or slightly acidified.
-
Extraction: Extract your deprotected product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Perform a wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[9] The 4-chlorobenzoic acid will be deprotonated to its highly water-soluble carboxylate salt and will partition into the aqueous layer, effectively removing it from your organic phase containing the desired product.
-
Q3: How can I effectively monitor the progress of my deprotection reaction?
Monitoring the reaction is crucial to avoid unnecessarily long reaction times or incomplete conversion. Thin-Layer Chromatography (TLC) is the most common method.
-
TLC Setup:
-
Mobile Phase: Choose a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your starting material and the expected product. A good starting point is a system where your starting material has an Rf of ~0.5.
-
Spotting: On a TLC plate, spot your starting material (SM), a co-spot of the starting material and the reaction mixture (Co), and the reaction mixture itself (RM).
-
-
Interpreting the TLC:
-
Starting Material (p-ClBz protected): This will be relatively nonpolar and have a higher Rf value.
-
Deprotected Product (Alcohol/Amine): The free -OH or -NH group makes the product more polar, so it will have a lower Rf value than the starting material.
-
4-Chlorobenzoic Acid Byproduct: This is also a polar compound and will typically appear as a spot with a low Rf, sometimes streaking if the TLC plate is overloaded or the mobile phase is not sufficiently polar.
-
Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Q4: My molecule contains other protecting groups (e.g., another ester, a Boc group). Can I selectively remove the 4-chlorobenzoyl group?
This is a critical consideration in multi-step synthesis and depends on the principle of orthogonality.[11][12]
-
Orthogonality with Other Esters: The 4-chlorobenzoyl group is an ester (or amide). The conditions required for its removal (strong base) will also cleave other common ester protecting groups like acetates and benzoates. Selective deprotection among different ester types under basic conditions is generally not feasible. The relative rates might differ slightly, but achieving clean selectivity is very difficult.
-
Orthogonality with Acid-Labile Groups (e.g., Boc, Trityl): The p-ClBz group is stable under the acidic conditions used to remove groups like tert-butoxycarbonyl (Boc) or trityl (Tr).[13] This makes the p-ClBz group a good choice when you need to perform an acid-mediated deprotection elsewhere in the molecule.
-
Orthogonality with Hydrogenolysis-Labile Groups (e.g., Cbz, Bn): The p-ClBz group is stable to catalytic hydrogenolysis (H₂, Pd/C), the standard condition for removing groups like benzyloxycarbonyl (Cbz) or benzyl (Bn) ethers.[13][14]
Senior Scientist Insight: If you require the selective removal of an acyl protecting group in the presence of other esters, the 4-chlorobenzoyl group is not the ideal choice due to its similar reactivity profile. In such cases, you should consider protecting groups that belong to different "orthogonal sets," such as silyl ethers (removed by fluoride), benzyl ethers (removed by hydrogenolysis), or acid-labile groups.[15]
Data & Protocols
Table 1: Common Conditions for 4-Chlorobenzoyl Ester Deprotection (Saponification)
| Reagent (equivalents) | Solvent System | Temperature | Typical Reaction Time | Notes |
| NaOH (3-5 eq) | MeOH / H₂O (e.g., 3:1) | Reflux (~70-80 °C) | 2 - 16 hours | A standard, cost-effective method.[8] |
| LiOH·H₂O (3-5 eq) | THF / H₂O (e.g., 3:1) | Room Temp to 50 °C | 4 - 24 hours | Often preferred for substrates with poor solubility in methanol or those sensitive to higher temperatures. LiOH is less prone to cause transesterification with methanol solvent.[2] |
| K₂CO₃ (5-10 eq) | MeOH / H₂O (e.g., 4:1) | Reflux (~70 °C) | 12 - 48 hours | A milder base, useful if the substrate is sensitive to strong hydroxides, but requires longer reaction times. |
Experimental Protocol 1: Standard Deprotection of a 4-Chlorobenzoyl Ester
This protocol outlines a general procedure for the saponification of a p-ClBz protected alcohol.
Materials:
-
4-Chlorobenzoyl protected substrate (1.0 eq)
-
Methanol (MeOH) and Water (H₂O)
-
Sodium Hydroxide (NaOH, 4.0 eq)
-
Tetrahydrofuran (THF, if needed for solubility)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Methodology:
-
Dissolution: In a round-bottom flask, dissolve the 4-chlorobenzoyl protected substrate in a 3:1 mixture of MeOH:H₂O (or THF:H₂O for better solubility).
-
Reagent Addition: Add solid NaOH (4.0 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC.
-
Quenching & Neutralization: Once the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully neutralize the excess base by slowly adding 1M HCl until the pH is approximately 7-8.
-
Solvent Removal: Remove the organic solvent (MeOH or THF) under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product three times with an organic solvent (e.g., EtOAc).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated NaHCO₃ solution (to remove the 4-chlorobenzoic acid byproduct).[9]
-
Brine (to remove residual water).
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected alcohol.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
Deprotection & Troubleshooting Workflow
Caption: General workflow for 4-chlorobenzoyl deprotection and troubleshooting.
Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
Caption: Mechanism of saponification of a 4-chlorobenzoyl ester (Ar = 4-chlorophenyl).
References
-
University of Calgary. Ch20: Hydrolysis of Esters. University of Calgary Chemistry Department. [Link]
-
Allen, A. Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. [Link]
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BYJU'S. Types of Amide Hydrolysis. BYJU'S Learning. [Link]
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Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]
-
Organic Chemistry Tutor. Saponification of Esters. Organic Chemistry Tutor. [Link]
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Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
BCH3023. (2022). 374 BCH3023 Saponification of Esters. [Video]. YouTube. [Link]
-
Pearson. What are the products of the base hydrolysis of an ester? Pearson+. [Link]
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- Google Patents.Process for the catalytic directed cleavage of amide-containing compounds.
-
Lee, S., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH National Library of Medicine. [Link]
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Choi, J., et al. (2024). Evaluation of functional group compatibility in ammonium salt-accelerated amide cleavage reaction and the development of novel additives. Frontiers in Chemistry. [Link]
-
University of Bristol. Protecting groups. University of Bristol School of Chemistry. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
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PubChem. 4-Chlorobenzoyl chloride. National Center for Biotechnology Information. [Link]
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University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]
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Salkowski, C. J., et al. (1990). Recent developments in chemical deprotection of ester functional group. PDF. [Link]
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Nikura. (2024). Soap Troubleshooting Guide. Nikura. [Link]
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Reddit. (2024). Hydrolysis product troubleshooting. r/Chempros. [Link]
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Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
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Codee, J. D. C., et al. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. NIH National Library of Medicine. [Link]
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Not Voodoo. Organic Reaction Workup Formulas for Specific Reagents. Not Voodoo. [Link]
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Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. NIH National Library of Medicine. [Link]
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Clark, J. Hydrolysing Esters. Chemguide. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
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Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. [Link]
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ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group? ResearchGate. [Link]
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Wu, Y., & Li, L. (2006). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The University of Queensland eSpace. [Link]
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Wikipedia. Benzoyl group. Wikipedia. [Link]
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- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimization of Glycosylation with Protected Ribose
Welcome to the technical support center for glycosylation reactions involving protected ribose. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable solutions to help you optimize your reaction conditions, improve yields, and ensure stereochemical control.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you might encounter during the glycosylation of protected ribose. Each issue is followed by potential causes and detailed, field-tested solutions.
Issue 1: Low Yield of the Desired Glycoside
Question: I am getting a very low yield of my desired glycosylated product. What are the likely causes and how can I improve it?
Answer:
Low yields in ribose glycosylation are a frequent challenge stemming from several factors, primarily incomplete reactions, donor or acceptor decomposition, or the formation of side products.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] Avoid relying on a fixed time from a literature precedent without empirical verification, as substrate reactivity can vary. Extend the reaction time if starting materials are still present.
-
-
Suboptimal Activation of Glycosyl Donor: The glycosyl donor may not be activating efficiently, leading to a sluggish reaction.
-
Solution: The choice and stoichiometry of the activator (e.g., Lewis acid) are critical. For thioglycosides, a common activating system is N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).[2] The temperature at which the donor is activated is a crucial, yet often overlooked, parameter. Excessively low temperatures can lead to slow or incomplete activation, while high temperatures can cause donor decomposition.[2] It is recommended to determine the optimal activation temperature (TA) for your specific glycosyl donor.[2]
-
-
Decomposition of Reactants: Protected ribose derivatives or the nucleophilic acceptor can be unstable under the reaction conditions.
-
Solution: Employ mild reaction conditions whenever possible.[1] If using a strong Lewis acid like TMSOTf or SnCl₄, consider running the reaction at a lower temperature (e.g., -78 °C to 0 °C) to minimize degradation.[3] Ensure all reagents and solvents are anhydrous, as water can quench the activator and lead to hydrolysis of the donor.
-
-
Steric Hindrance: A bulky protecting group on the donor or a sterically hindered acceptor can slow down the reaction rate significantly.
-
Solution: If possible, consider using a smaller protecting group. Alternatively, increasing the reaction temperature modestly or extending the reaction time may be necessary, but this must be balanced against the risk of decomposition.[2]
-
Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Question: My reaction is producing a mixture of α- and β-anomers, and I need to favor one over the other. How can I control the stereochemical outcome?
Answer:
Controlling anomeric selectivity is one of the most critical aspects of glycosylation. The outcome is profoundly influenced by the choice of protecting group at the C2 position of the ribose donor, the solvent, and the reaction mechanism (SN1 vs. SN2).[4][5][6]
Strategies for Controlling Stereoselectivity:
-
To Obtain 1,2-trans Products (e.g., β-anomers for D-ribose):
-
Neighboring Group Participation: This is the most reliable strategy. Use a "participating" protecting group at the C2 position, such as an acetyl (Ac) or benzoyl (Bz) group.[1][4] During the reaction, the C2-acyl group attacks the anomeric center as the leaving group departs, forming a stable dioxolenium ion intermediate.[4][5] The acceptor can then only attack from the opposite (α) face, resulting in the exclusive formation of the 1,2-trans glycoside.[4]
-
-
To Obtain 1,2-cis Products (e.g., α-anomers for D-ribose):
-
Non-Participating Groups: Use a "non-participating" group at the C2 position, such as a benzyl (Bn) or silyl ether.[1][4] In this case, an oxocarbenium ion intermediate is typically formed.[5] The acceptor can then attack from either face, often leading to mixtures.
-
Solvent Effects: The choice of solvent can influence the anomeric ratio. Aprotic, non-polar solvents often favor the formation of the β-anomer, while polar, coordinating solvents (like acetonitrile) can favor the α-anomer by stabilizing the β-face of the oxocarbenium ion.[1]
-
Halide Effect: In some cases, using a glycosyl halide donor in a solvent like diethyl ether can promote an SN2-like reaction, leading to inversion of configuration at the anomeric center and favoring the 1,2-cis product.
-
Issue 3: Difficulty with Product Purification
Question: I am struggling to purify my final product. It seems to co-elute with byproducts or the other anomer on my silica gel column. What can I do?
Answer:
Purification challenges are common, especially when dealing with anomeric mixtures or closely related side products.[1]
Purification Strategies:
-
Optimize Chromatography:
-
Solvent System: Systematically screen different solvent systems for your column chromatography. A small change in polarity or the addition of a different solvent (e.g., a small amount of methanol in a dichloromethane system) can significantly improve separation.
-
Column Length and Diameter: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
-
Anomeric Separation:
-
Recrystallization: If your product is crystalline, recrystallization can sometimes selectively isolate one anomer.
-
Preparative HPLC: For high-value products or very difficult separations, preparative reverse-phase HPLC is a powerful tool.
-
-
Chemical Derivatization: In some cases, it may be easier to separate the anomers after a subsequent reaction step. For example, acetylating a free hydroxyl group on the product might change its polarity enough to allow for separation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting groups for my ribose derivative?
The ideal protecting group strategy is crucial for success and depends on your overall synthetic plan.[1] Key considerations include:
-
Orthogonality: Choose protecting groups that can be removed under different conditions, allowing for selective deprotection at various stages of your synthesis.[1] For example, a silyl ether (removed by fluoride) is orthogonal to a benzyl ether (removed by hydrogenolysis).
-
Stability: The groups must be stable to all subsequent reaction conditions until you intend to remove them.[1]
-
Influence on Reactivity: Protecting groups have a profound electronic effect. Electron-withdrawing groups like esters (e.g., acetyl, benzoyl) are considered "disarming" and decrease the reactivity of the glycosyl donor. Electron-donating groups like ethers (e.g., benzyl) are "arming" and increase reactivity.[5] This can be used strategically in multi-step oligosaccharide synthesis.
| Protecting Group Type | Example | Reactivity Effect | Stereodirecting Effect (at C2) |
| Acyl | Acetyl (Ac), Benzoyl (Bz) | Disarming | 1,2-trans (Participating)[4][5] |
| Ether | Benzyl (Bn), PMB | Arming | 1,2-cis (Non-participating)[4][5] |
| Silyl | TBDMS, TIPS | Arming (tunable) | Non-participating[7] |
| Cyclic Acetal | Isopropylidene | Varies | Can lock ring conformation[8] |
Q2: What is the optimal temperature and reaction time for my glycosylation?
There is no single "optimal" condition; it is highly dependent on the specific substrates and reagents used.
-
Temperature: Glycosylation reactions are often run at low temperatures (e.g., -20 °C to 0 °C) to control selectivity and minimize side reactions.[2] However, as a general rule, excessively low temperatures result in very slow reactions, while high temperatures can cause decomposition.[2] A systematic approach, such as using Bayesian optimization or studying the thermal stability of your activated donor, can help define the ideal temperature window.[2][9]
-
Reaction Time: The reaction time can range from minutes to many hours. The best practice is to monitor the reaction's progress using TLC or LC-MS.[1] The reaction should be quenched once the limiting reagent (often the acceptor) has been consumed to prevent the formation of degradation products.
Q3: What are the most common methods for synthesizing N-glycosides with ribose?
The synthesis of nucleosides (N-glycosides of ribose) is a cornerstone of medicinal chemistry.[3][10] The most prevalent method is the Vorbrüggen glycosylation .[3]
This method involves reacting a fully protected sugar (often per-acylated) with a silylated nucleobase in the presence of a Lewis acid, such as TMSOTf or SnCl₄.[3] The use of a C2-acyl protecting group typically ensures the formation of the desired β-anomer, which is crucial for biological activity.[11]
References
- Benchchem. (n.d.). Common side reactions in the synthesis of beta-D-Ribulofuranose and their prevention.
- Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives.
- National Institutes of Health. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations.
- American Chemical Society. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose.
- Semantic Scholar. (n.d.). Silyl-protective groups influencing the reactivity and selectivity in glycosylations.
- National Institutes of Health. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
- Beilstein Journals. (n.d.). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation.
- Royal Society of Chemistry. (2020). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases.
- National Institutes of Health. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions.
- National Institutes of Health. (n.d.). Discovery of novel glycosylation methods using Bayesian optimization: lithium salt directed stereoselective glycosylations.
- Leiden University. (2025). Unravelling glycosylation reaction mechanisms.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 6. Unravelling glycosylation reaction mechanisms | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 7. [PDF] Silyl-protective groups influencing the reactivity and selectivity in glycosylations | Semantic Scholar [semanticscholar.org]
- 8. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel glycosylation methods using Bayesian optimization: lithium salt directed stereoselective glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. madridge.org [madridge.org]
- 11. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
Stability issues of 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose in solution
Technical Support Center: 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose
Welcome to the technical support guide for this compound (CAS No. 144084-01-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this critical nucleoside synthesis intermediate. As a fully protected ribofuranose, its integrity in solution is paramount for the successful synthesis of antiviral and anticancer nucleoside analogues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound in its solid state and in solution?
Answer: In its solid, crystalline form, this compound is relatively stable. For long-term storage, it should be kept in a tightly sealed container at 2-8°C, protected from moisture and light.[1][2]
Once in solution, the compound's stability becomes a significant concern. The ester linkages—both the anomeric acetate at the C1 position and the chlorobenzoyl groups at C2, C3, and C5—are susceptible to hydrolysis. Therefore, stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, we recommend the following:
-
Solvent Choice: Use anhydrous aprotic solvents like Dichloromethane or Ethyl Acetate, where the compound is soluble and the risk of hydrolysis is minimized.[1][2]
-
Storage: Store solutions at -20°C or below in sealed vials with an inert atmosphere (e.g., argon or nitrogen).
-
Avoidance: Steer clear of protic solvents (e.g., methanol, ethanol, water) and any acidic or basic conditions for storage, as these will accelerate degradation.
Q2: I'm observing new, unexpected peaks in my HPLC chromatogram after leaving my solution at room temperature. What are the likely degradation products?
Answer: The appearance of new peaks strongly suggests degradation via hydrolysis. The ester bonds in the molecule have different labilities, leading to a predictable degradation cascade.
The most probable degradation pathways are:
-
De-acetylation at the C1 Position: The anomeric acetyl group is the most labile ester. Its hydrolysis yields 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose. This is often the first and primary degradation product you will observe. The mechanism is analogous to the deacetylation of similar ribofuranose derivatives, which is often base-catalyzed.[3][4]
-
Acyl Migration: Under neutral or physiological pH, acyl groups on sugars can migrate to adjacent free hydroxyl groups.[5] If the C1 acetate is hydrolyzed first, one of the chlorobenzoyl groups (likely from C2) could potentially migrate, though direct hydrolysis is more common.
-
Hydrolysis of Chlorobenzoyl Groups: The chlorobenzoyl esters are more stable than the anomeric acetate but will hydrolyze under more strenuous conditions (e.g., prolonged exposure to moisture, stronger acid/base). This would lead to a mixture of partially and fully de-protected ribose derivatives.
Therefore, the initial new peaks are almost certainly the C1-de-acetylated compound, followed by products of further hydrolysis at C2, C3, or C5.
Q3: How do pH, temperature, and light influence the stability of this compound in solution?
Answer: These three factors are critical variables that directly impact the compound's shelf-life in solution. Understanding their effects is key to maintaining the integrity of your experiments.
| Factor | Effect on Stability | Rationale & Causality |
| pH | Highly Unstable under both acidic and basic conditions. | Acid Catalysis: Protonation of the ester's carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base Catalysis: The hydroxide ion is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the ester, leading to rapid cleavage. This is a common degradation pathway for acylated compounds.[3][6] |
| Temperature | Degradation increases significantly with temperature. | Higher temperatures provide the necessary activation energy for hydrolytic reactions to occur, accelerating the rate of degradation even in neutral, aprotic solvents if trace amounts of water are present. Thermal degradation studies on related acetylated polysaccharides have shown that while acetylation can increase thermal stability in the solid state, it does not prevent solution-phase degradation.[7][8] |
| Photostability | Potentially Unstable upon exposure to UV light. | While specific photostability data for this molecule is not readily available, related compounds are known to be sensitive to light.[6] Forced degradation studies, as outlined in ICH Q1B guidelines, should be performed to confirm this.[9][10] The aromatic chlorobenzoyl groups could absorb UV radiation, potentially leading to radical-mediated degradation. |
Troubleshooting Guide
Problem: My nucleoside synthesis reaction is giving low or inconsistent yields.
-
Potential Cause 1: Degraded Starting Material. The most common culprit is the use of a partially hydrolyzed starting material. If the anomeric C1-acetate is cleaved, the ribofuranose derivative cannot effectively participate in glycosylation reactions (e.g., silyl-Hilbert-Johnson reaction), leading to failed synthesis.[11]
-
Solution: Always verify the purity of the this compound solution by HPLC or TLC immediately before use. Prepare the solution fresh from solid material for each reaction.
-
-
Potential Cause 2: In-situ Degradation. The reaction conditions themselves might be causing degradation.
-
Solution: If your reaction involves acidic or basic reagents, or requires elevated temperatures, minimize the reaction time as much as possible. Ensure all solvents and reagents are strictly anhydrous.
-
Problem: My stock solution appears cloudy or has formed a precipitate.
-
Potential Cause 1: Poor Solubility. While soluble in dichloromethane and ethyl acetate, the compound's solubility may be limited in other organic solvents.[1]
-
Solution: Confirm your chosen solvent is appropriate and that you have not exceeded the solubility limit. Gentle warming may help, but be mindful that this can accelerate degradation.
-
-
Potential Cause 2: Degradation Product Precipitation. One or more of the hydrolysis products may be less soluble than the parent compound in your chosen solvent system, causing it to precipitate out of solution.
-
Solution: Analyze the precipitate and the supernatant separately via HPLC to identify the species. This will confirm if degradation has occurred. Discard the solution and prepare a fresh one, ensuring anhydrous conditions.
-
Experimental Protocols & Workflows
Protocol 1: Recommended Procedure for Stock Solution Preparation
This protocol is designed to minimize initial degradation and ensure solution integrity for immediate use.
-
Preparation: Dry a clean glass vial under high vacuum or in an oven at 110°C for at least 2 hours. Allow it to cool to room temperature in a desiccator.
-
Weighing: Weigh the required amount of this compound directly into the dried vial.
-
Solvent Addition: Using a dry syringe, add the required volume of anhydrous solvent (e.g., dichloromethane, HPLC grade) to the vial under an inert atmosphere (e.g., inside a glovebox or under a stream of argon).
-
Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved.
-
Usage: Use the solution immediately for your experiment or analysis. Do not store at room temperature. For any delay, even brief, store at -20°C.
Protocol 2: General Workflow for Stability Assessment via HPLC
This workflow provides a framework for conducting a forced degradation study to understand the stability of the compound under various stress conditions, consistent with ICH guidelines.[9][10]
-
Reference Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) in an anhydrous aprotic solvent like acetonitrile or dichloromethane. This will serve as your T=0 reference and control.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Oxidative Stress: Dilute the stock solution with 3% H₂O₂.
-
Thermal Stress: Keep a sealed vial of the stock solution at a controlled elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution to a calibrated light source, while keeping a control sample wrapped in foil.
-
-
Time Point Analysis: At specified intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample. Neutralize the acid and base samples before injection.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (a method that can resolve the parent peak from all degradation product peaks). Monitor the decrease in the parent peak area and the increase in degradation peak areas.
-
Data Evaluation: Calculate the percentage degradation over time for each condition to establish the compound's stability profile.
Visualized Pathways and Workflows
Caption: A generalized workflow for assessing compound stability.
References
- Vertex AI Search. (2026). Proposed degradation pathways of the drug under different hydrolytic conditions.
- ChemicalBook. (2026). This compound.
- Chem-Impex. (2026). 1-O-Acetyl-2,3,5-tri-o-benzoyl-β-D-ribofuranose.
- ResearchGate. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces.
- Google Patents. (n.d.). EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
- ACS Publications. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering.
- ResearchGate. (2007). Enzymic Hydrolysis of Acetylated D-Ribose Derivatives.
- Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
- Tuhat Research Portal. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces.
- Chemdad. (n.d.). This compound.
- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- PubMed. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy.
- BenchChem. (2025). Application Notes and Protocol for Retinyl Glucoside Stability Testing.
Sources
- 1. This compound CAS#: 144084-01-5 [m.chemicalbook.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tuhat.helsinki.fi [tuhat.helsinki.fi]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
Technical Support Center: Efficient Removal of Tin-Based Catalysts from Glycosylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of removing tin-based catalysts, such as dibutyltin oxide (DBTO), from glycosylation reaction mixtures. The presence of residual organotin compounds is a significant concern due to their toxicity, which necessitates their reduction to parts-per-million (ppm) levels for applications in biological screening and active pharmaceutical ingredient (API) development.[1] This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind the recommended procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove tin-based catalysts from my reaction mixture?
A1: Organotin compounds, like DBTO and tributyltin derivatives, are notoriously challenging to remove for several reasons.[1] They are often soluble in the organic solvents used for reaction workups, making simple aqueous washes ineffective.[2] Furthermore, they can form fine, difficult-to-filter hydroxides in the presence of alkaline aqueous solutions, complicating separation.[2] The non-polar nature of many organotin byproducts also leads to co-elution with the desired glycosylated product during standard silica gel chromatography.
Q2: What are the consequences of incomplete tin catalyst removal in drug development?
A2: Incomplete removal of tin catalysts poses a significant risk in drug development. Organotin compounds are known to be toxic.[1] For active pharmaceutical ingredients (APIs), metal impurities must be controlled to very low levels, often below 10 µg/g (10 ppm), to comply with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3] The presence of these impurities can compromise the safety and quality of the final drug product.[3]
Q3: I performed a standard aqueous work-up, but my NMR still shows significant tin-related impurities. What went wrong?
A3: A simple aqueous wash is typically insufficient for removing organotin compounds as they are generally insoluble or poorly soluble in water.[2] A more targeted approach is necessary to either precipitate the tin species or convert them into a form that can be more easily separated.
Q4: Can I use chromatography to remove the tin catalyst?
A4: While standard silica gel chromatography can be challenging due to co-elution, modified chromatographic techniques can be highly effective. Pre-treating the silica gel with triethylamine or using a stationary phase of potassium carbonate in silica gel has been shown to effectively remove organotin byproducts.[4][5] These methods work by interacting with the tin compounds and retaining them on the column while allowing the desired product to elute.
Q5: Are there non-chromatographic methods to remove tin catalysts?
A5: Yes, several non-chromatographic methods are available. These include:
-
Precipitation with potassium fluoride (KF): This is a widely used method where the organotin compound reacts with KF to form an insoluble fluoride salt that can be filtered off.[4][5]
-
Acidic Extraction: Washing the organic layer with a dilute acidic solution can selectively extract the tin compounds into the aqueous phase.[4]
-
Recrystallization: For solid products, recrystallization can be a very effective purification method to significantly reduce tin contamination.[4]
Troubleshooting Guide
Issue 1: Persistent Tin Contamination After Aqueous Potassium Fluoride (KF) Wash
-
Possible Cause: Insufficient mixing, insufficient amount of KF, or the presence of stable tin species that do not readily react with KF.
-
Recommended Solutions:
-
Vigorous Mixing: Ensure vigorous shaking of the separatory funnel for at least one minute during each KF wash to maximize the contact between the organic and aqueous phases.[4][5]
-
Increase KF Concentration: Use a saturated aqueous solution of 1M KF for the washes.[4][5]
-
Pre-treatment with Iodine: If unreacted tin hydrides or ditins are suspected, treat the reaction mixture with iodine (I₂) to convert them to tin halides. Tin halides are more readily converted to insoluble tin fluorides upon treatment with KF.[4]
-
Celite Filtration: If a fine precipitate forms at the interface, which can be difficult to separate, filter the entire mixture through a pad of Celite. This will effectively remove the solid tin fluoride.[4][5]
-
Issue 2: Product Loss During Purification
-
Possible Cause: The chosen purification method may not be suitable for the specific properties of the glycosylated product. For example, some products may have some solubility in the aqueous phase during extraction, or they may degrade on acidic or basic chromatography media.
-
Recommended Solutions:
-
Method Selection: Choose a purification method that is compatible with your product's stability and solubility. For example, if your product is acid-sensitive, avoid acidic extractions.
-
Optimize Chromatography: If using chromatography, screen different solvent systems and consider using a less harsh stationary phase. For instance, a mixture of potassium carbonate and silica gel can be a milder alternative to triethylamine-treated silica.[1]
-
Recrystallization: For solid products, carefully select a recrystallization solvent that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.[6]
-
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
-
Possible Cause: The presence of both polar and non-polar components in the reaction mixture can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, making separation difficult.
-
Recommended Solutions:
-
Brine Wash: After the KF or acidic wash, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
Celite Filtration: As mentioned previously, filtering the entire mixture through a pad of Celite can help to break the emulsion and remove any interfacial solids.
-
Centrifugation: If a persistent emulsion forms, transferring the mixture to centrifuge tubes and spinning at a moderate speed can facilitate phase separation.
-
Experimental Protocols
Protocol 1: Removal of Tin Byproducts using Aqueous Potassium Fluoride (KF)
This protocol is a widely used and effective method for the removal of common organotin byproducts.
Workflow Diagram:
Caption: Workflow for organotin removal using aqueous KF.
Step-by-Step Methodology:
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[4]
-
KF Treatment: Transfer the mixture to a separatory funnel and wash it 2-3 times with a 1M aqueous solution of potassium fluoride. During each wash, shake the funnel vigorously for at least one minute.[4][5]
-
Precipitate Removal: An insoluble white precipitate of the tin fluoride may form at the interface. Filter the entire mixture through a pad of Celite to remove this solid.[4][5]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.[4]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified if necessary.[4]
Protocol 2: Removal of Tin Byproducts via Chromatography on Modified Silica Gel
This protocol is particularly useful when the KF wash is not sufficiently effective or when dealing with products that are sensitive to aqueous workups.
Workflow Diagram:
Caption: Workflow for organotin removal via chromatography.
Step-by-Step Methodology:
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[1]
-
Column Packing: Prepare a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel. Dry-pack or prepare a slurry of this mixture in the desired eluent and pack the chromatography column.[1][4] This mixture can be stored for several months without significant loss of activity.[1]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system to separate the desired product from the immobilized organotin impurities.[4]
Data Summary: Efficiency of Tin Removal Methods
| Method | Typical Final Tin Concentration | Key Advantages |
| K₂CO₃/Silica Gel Chromatography | < 15 ppm[1][4] | Highly effective, no aqueous workup needed.[1] |
| Aqueous KF Wash | Variable, often requires optimization | Simple, widely applicable. |
| Triethylamine-Treated Silica Gel | Effective for many organotin byproducts | Quick and efficient.[5] |
| Acidic Extraction (e.g., 5% Oxalic Acid) | Product-dependent | Can be selective for certain tin compounds.[4] |
Advanced Strategies for Minimizing Tin Contamination
For processes where tin contamination is a recurring and significant issue, consider these advanced strategies:
-
Catalytic Amount of Tin Reagent: Methodologies have been developed that utilize only a catalytic amount of the organotin reagent with an in-situ recycling process, thereby reducing the overall tin waste.[7]
-
Polymer-Supported or Fluorous-Tagged Reagents: Employing polymer-supported or fluorous-tagged organotin reagents can simplify the removal process to a simple filtration step at the end of the reaction.[7]
By understanding the underlying principles of tin catalyst removal and implementing the appropriate strategies and protocols, researchers can effectively purify their glycosylated products to the high standards required for further research and development.
References
- Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions - Benchchem.
- Technical Support Center: Removal of Organotin Residues from Stille Reactions - Benchchem.
- Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester.
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL.
- How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate.
- introduction to organotin chemistry - and applications - Gelest, Inc.
- WO/2018/133174 PREPARATION METHOD FOR HIGH-PURITY DIBUTYLTIN OXIDE.
- Dibutyltin Oxide - OSHA.
- JPH029890A - Method for removing organotin compound - Google Patents.
- Recent Advances in Transition Metal-Catalyzed Glycosylation | ACS Catalysis.
- Dibutyltin oxide | C8H18OSn | CID 61221 - PubChem - NIH.
- Removal of Active Pharmaceutical Ingredients/Emerging Contaminants in the Environment.
- Removal of some common glycosylation by-products during reaction work-up - PubMed.
- Valorization of Pharmaceutical Waste by Recovery of Active Pharmaceutical Ingredients from Expired or Unused Finished Pharmaceutical Products with Thermodynamic Modeling | Organic Process Research & Development - ACS Publications.
- Selective Glycosylation: Synthetic Methods and Catalysts - ResearchGate.
- A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing).
- Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs.
- Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of Polar Nucleoside Analogue Purification
Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of polar nucleoside analogues. This guide is designed for researchers, scientists, and drug development professionals who encounter specific, often frustrating, issues during their experimental work. As a senior application scientist, my goal is to provide not just procedural steps, but a deeper understanding of the underlying principles to empower you to troubleshoot effectively and optimize your purification strategies.
The inherent polarity of nucleoside analogues, crucial for their biological activity, presents a significant hurdle in their isolation and purification. These molecules often exhibit high water solubility and possess multiple polar functional groups, making them challenging to handle with standard purification techniques. This guide is structured to address these challenges head-on, offering practical solutions and in-depth explanations in a user-friendly question-and-answer format.
Section 1: Chromatographic Strategies for Polar Nucleoside Analogues
Chromatography is the cornerstone of purification for nucleoside analogues. However, the high polarity of these compounds often leads to frustrating results with conventional methods. This section delves into the nuances of different chromatographic techniques and provides troubleshooting for common problems.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely used technique, but it can be challenging for highly polar analytes that have a strong affinity for the aqueous mobile phase, leading to poor retention on nonpolar stationary phases.
Q1: My polar nucleoside analogue shows little to no retention on a C18 column and elutes in the void volume. What can I do?
A1: This is a classic issue with highly polar compounds in RP-HPLC. Here’s a systematic approach to troubleshoot and improve retention:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the percentage of the aqueous component. Modern C18 columns are often designed to be "aqueous stable" and can tolerate highly aqueous environments without phase collapse.[1]
-
Employ a More Polar Stationary Phase: Consider switching to a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can provide alternative selectivities and enhanced retention for polar analytes.[2]
-
Utilize Ion-Pairing Reagents: For ionizable nucleoside analogues, adding an ion-pairing reagent to the mobile phase can significantly enhance retention. These reagents, such as triethylamine (TEA) or tributylamine, form a neutral complex with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase.[3] However, be aware that ion-pairing reagents can be difficult to remove from the column and may suppress ionization in mass spectrometry detection.[4][5]
Issue: My polar nucleoside analogue is retained, but the peak is broad and tailing.
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions | Residual, un-capped silanol groups on the silica support can interact with polar functional groups on the analyte, leading to peak tailing. | • Use a high-quality, end-capped column.• Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups.• Work at a lower pH to protonate silanol groups and reduce unwanted interactions. |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in broadened peaks. | • Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte, influencing its interaction with the stationary phase. | • Optimize the mobile phase pH to ensure the analyte is in a single, non-ionized, or consistently ionized state. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to RP-HPLC for the separation of highly polar compounds.[6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Q1: I'm new to HILIC. How do I select the right column and mobile phase for my polar nucleoside analogue?
A1: HILIC offers a variety of stationary phases, and the choice depends on the specific properties of your analyte.
-
Column Selection: Bare silica columns are a good starting point. Amide- and zwitterionic-based columns (e.g., phosphorylcholine) are also popular choices and can offer different selectivities.[4][8]
-
Mobile Phase Composition: A typical HILIC mobile phase consists of a high percentage of acetonitrile (ACN) and a small amount of an aqueous buffer. The aqueous portion contains a salt, such as ammonium formate or ammonium acetate, to facilitate the formation of a water layer on the stationary phase, which is crucial for the partitioning mechanism.[7]
Q2: My peaks are splitting in my HILIC separation. What could be the cause?
A2: Peak splitting in HILIC can be caused by several factors:
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger (more polar) than the mobile phase can lead to peak distortion. It is best to dissolve the sample in a solvent similar in composition to the initial mobile phase.[8]
-
Residual Ethanol in Sample: Even small amounts of ethanol in the sample can cause shifts in retention time and peak splitting for very polar compounds.[9]
-
Analyte Anomerization: Some nucleoside analogues can exist as anomers (isomers differing at the anomeric carbon). Depending on the mobile phase conditions, these anomers may interconvert on the column, leading to peak splitting or broadening.
-
Column: Amide-based HILIC column (e.g., 150 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water.
-
Gradient:
-
0-1 min: 100% A
-
1-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 100% A
-
13-20 min: Re-equilibration at 100% A
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at an appropriate wavelength or Mass Spectrometry.
Ion-Exchange Chromatography (IEX)
IEX is a powerful technique for separating charged molecules, making it well-suited for purifying nucleoside analogues that are often ionized at physiological pH.[10][11]
Q1: When should I choose ion-exchange chromatography for my nucleoside analogue purification?
A1: IEX is an ideal choice when your nucleoside analogue possesses a net positive or negative charge. Anion-exchange chromatography is used for negatively charged molecules (like nucleotide phosphates), while cation-exchange chromatography is used for positively charged molecules.[10][12]
Q2: How do I elute my compound from an ion-exchange column?
A2: Elution in IEX is typically achieved by either increasing the salt concentration of the mobile phase or by changing its pH.[11]
-
Salt Gradient: A gradient of increasing salt concentration (e.g., NaCl or KCl) is used to compete with the bound analyte for the charged sites on the stationary phase, leading to its elution.
-
pH Gradient: Changing the pH of the mobile phase can alter the charge of the analyte or the stationary phase, causing the analyte to lose its affinity for the column and elute.
Issue: I am not recovering my nucleoside analogue from the ion-exchange column.
| Potential Cause | Explanation | Troubleshooting Steps |
| Analyte is Too Strongly Bound | The charge interaction between your analyte and the stationary phase is too strong for the elution conditions. | • Increase the final salt concentration in your gradient.• Use a salt with a more competitive counter-ion.• If using a pH gradient, ensure the final pH is sufficient to neutralize the charge on your analyte or the stationary phase. |
| Incorrect Column Type | You may be using the wrong type of ion-exchanger (anion vs. cation). | • Verify the charge of your nucleoside analogue at the working pH and ensure you are using the appropriate column. |
| Precipitation on the Column | The high salt concentration used for elution may cause your compound to precipitate on the column. | • Try a different salt for elution.• Reduce the sample load.• Add a small amount of an organic modifier to the mobile phase to improve solubility (if compatible with the column). |
Supercritical Fluid Chromatography (SFC)
SFC is an emerging technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers fast and efficient separations and is considered a "green" chromatography technique due to reduced solvent consumption.[13][14]
Q1: Is SFC suitable for purifying highly polar nucleoside analogues?
A1: While initially perceived as a technique for non-polar compounds, modern SFC with the use of polar co-solvents and additives is increasingly being used for the purification of polar molecules.[13][15][16] A general rule of thumb is that any compound soluble in methanol should be amenable to SFC.[13][14]
Q2: What are the advantages of using SFC over HPLC for polar nucleoside analogues?
A2: SFC offers several advantages:
-
Speed: The low viscosity of the supercritical mobile phase allows for higher flow rates and faster separations.[13]
-
Reduced Solvent Consumption: The primary mobile phase is CO2, which is recycled, significantly reducing the use of organic solvents.[13]
-
Easier Fraction Collection: The CO2 evaporates upon depressurization, leaving the purified compound in a small volume of the co-solvent, which simplifies downstream processing.[14]
Section 2: Non-Chromatographic and Complementary Purification Techniques
While chromatography is a primary tool, other techniques can be invaluable for the purification of polar nucleoside analogues, either as standalone methods or in conjunction with chromatography.
Solid-Phase Extraction (SPE)
SPE is a versatile technique for sample cleanup, fractionation, and concentration.[17]
Q1: How can I use SPE to purify my polar nucleoside analogue?
A1: SPE can be used in several ways:
-
Reversed-Phase SPE: For less polar analogues, a C18 or other reversed-phase sorbent can be used to retain the compound while polar impurities are washed away.
-
Ion-Exchange SPE: Similar to IEX chromatography, ion-exchange SPE cartridges can be used to capture charged nucleoside analogues.[17][18]
-
Mixed-Mode SPE: Cartridges with both reversed-phase and ion-exchange functionalities can provide enhanced selectivity for complex samples.[19]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]
- 6. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC) | MDPI [mdpi.com]
- 8. HILIC Analysis of Twelve Nucleosides [sigmaaldrich.com]
- 9. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Ion-exchange separation of nucleic acid constituents by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 15. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 16. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 17. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Impact of Solvent on Glycosylation Stereoselectivity
Welcome to the technical support center for glycosylation chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselectivity in glycosylation reactions, with a specific focus on the critical role of the solvent. Here, we move beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, empowering you to troubleshoot and optimize your own experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for the stereoselectivity of my glycosylation reaction?
A: The solvent is not merely a medium for the reaction; it is an active participant that can profoundly influence the reaction's stereochemical outcome.[1][2][3][4][5][6] Its effects are multifaceted and stem from its ability to:
-
Stabilize Reactive Intermediates: Glycosylation reactions often proceed through charged intermediates, most notably the oxocarbenium ion.[1][2][7][8] The solvent's polarity and coordinating ability can stabilize or destabilize this intermediate, influencing its lifetime and reactivity.[1][2][9]
-
Participate in the Reaction Mechanism: Certain solvents can act as temporary nucleophiles, intercepting the oxocarbenium ion to form covalent intermediates that dictate the direction of the acceptor's attack.[1][7][10][11]
-
Influence Conformational Equilibria: The solvent can affect the conformational equilibrium of the oxocarbenium ion and its associated counterion, which in turn can favor attack from one face over the other.[1][12]
-
Modulate the Anomeric Effect: The polarity of the solvent can influence the magnitude of the anomeric effect, which thermodynamically favors the formation of the α-anomer.[1][13]
Q2: I'm aiming for a β-glycoside. What type of solvent should I start with?
A: As a general rule, nitrile solvents like acetonitrile (MeCN) or propionitrile (EtCN) are known to favor the formation of β-glycosides, a phenomenon often referred to as the "nitrile effect".[1][7][10][11][14] This is particularly true for donors that lack a participating group at the C-2 position.[1][9]
The prevailing mechanism suggests that the nitrile solvent attacks the oxocarbenium ion from the α-face to form an α-nitrilium intermediate.[1][7][9] This intermediate then undergoes an SN2-like displacement by the glycosyl acceptor from the opposite (β) face, leading to the 1,2-trans-β-glycoside.[1][10][11]
Q3: My goal is to synthesize an α-glycoside. Which solvents are recommended?
A: For α-selective glycosylations, ethereal solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), or 1,4-dioxane are generally the solvents of choice.[1][2][7] These solvents are thought to coordinate with the oxocarbenium ion, and their less polar nature can also enhance the anomeric effect, which favors the α-product.[1]
Q4: What is the role of chlorinated solvents like dichloromethane (DCM)?
A: Dichloromethane (DCM) is one of the most commonly used solvents in glycosylation chemistry due to its moderate polarity and ability to dissolve a wide range of reactants.[1] Its influence on stereoselectivity can be complex and often depends on other reaction parameters. In some cases, DCM can favor β-selectivity, possibly by promoting a shift in equilibrium towards a covalent glycosyl triflate intermediate that undergoes SN2 displacement.[1][15] In other instances, particularly in mixed solvent systems, it can contribute to α-selectivity.[1] Generally, glycosylation reactions in DCM are observed to proceed faster than in Et₂O or MeCN.[1][2]
Q5: Can I use mixed solvent systems to fine-tune stereoselectivity?
A: Absolutely. Mixed solvent systems are a powerful tool for optimizing stereoselectivity.[1] For example, adding an ethereal solvent to DCM can significantly increase α-selectivity.[1] Similarly, using a small amount of a nitrile solvent as an additive in a non-participating solvent like DCM can enhance β-selectivity without the potential for side reactions that can occur in pure nitrile solvents.[14]
Troubleshooting Guide
This section addresses common issues encountered during glycosylation experiments and provides actionable troubleshooting steps focused on solvent manipulation.
Problem 1: Low β-selectivity with a non-participating donor.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Solvent is not sufficiently β-directing. | Switch to or increase the proportion of a nitrile solvent (e.g., MeCN, EtCN).[1][14] | Nitrile solvents promote the formation of an α-nitrilium intermediate, which directs the incoming acceptor to the β-face.[1][7][9] |
| Reaction temperature is too high. | Lower the reaction temperature (e.g., from 0 °C to -40 °C or -78 °C). | The β-anomer is often the kinetically favored product, and lower temperatures can enhance this preference.[1] |
| Solvent is too polar, favoring an SN1-like pathway. | Consider a less polar solvent system. | Highly polar solvents can promote dissociation into a longer-lived oxocarbenium ion, which can lead to a loss of stereocontrol.[10][11] |
Problem 2: Poor α-selectivity, even in an ethereal solvent.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Ethereal solvent effect is not strong enough. | Increase the ratio of the ethereal solvent (e.g., from 1:1 DCM:Et₂O to 1:4).[1] | A higher concentration of the α-directing solvent can more effectively control the stereochemical outcome. |
| Reaction temperature is too low. | Increase the reaction temperature. | The α-anomer is the thermodynamically more stable product due to the anomeric effect, and higher temperatures can favor its formation.[1] |
| Use of a non-coordinating, non-polar solvent. | Try using toluene as a solvent or co-solvent. | Less polar solvents can enhance the anomeric effect, favoring the α-product.[1] |
Problem 3: Formation of orthoester byproducts.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Use of a participating group at C-2 with a nitrile solvent. | Switch to a non-participating solvent like DCM. | Nitrile solvents can sometimes promote the formation of orthoesters in the presence of participating groups. |
| Presence of trace amounts of water. | Ensure rigorously anhydrous conditions using freshly activated molecular sieves.[16] | Water can hydrolyze the intermediate dioxolenium ion, leading to orthoester formation. |
Problem 4: Low reaction yield or decomposition of starting materials.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Poor solubility of reactants. | Screen different solvents or solvent mixtures to ensure all components are fully dissolved. | Incomplete dissolution can lead to poor reactivity and inconsistent results. |
| Solvent is reacting with the promoter or donor. | Avoid highly reactive solvents like DMF or DMSO unless their specific effects are desired and understood.[1][2] | These solvents can be detrimental in some glycosylation reactions. |
| Reaction is too slow. | Consider switching to a solvent known to accelerate the reaction, such as DCM.[1][2] | Faster reaction rates can sometimes outcompete decomposition pathways. |
Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to rational solvent selection.
The Solvent Coordination Hypothesis
This model proposes that the solvent directly participates in the reaction by forming a covalent intermediate with the anomeric carbon.[1]
Caption: Solvent coordination mechanisms for nitrile and ethereal solvents.
Conformer and Counterion Distribution Hypothesis
An alternative model suggests that the solvent influences the conformation of the oxocarbenium ion and the position of its counterion, which in turn dictates the stereochemical outcome.[1][12]
Caption: Influence of solvent on oxocarbenium ion conformation and counterion position.
Experimental Protocol: Solvent Screening for Stereoselectivity
This protocol provides a framework for systematically evaluating the effect of different solvents on a glycosylation reaction.
Objective: To determine the optimal solvent for achieving high stereoselectivity (either α or β) for a given glycosyl donor and acceptor pair.
Materials:
-
Glycosyl donor (e.g., thioglycoside, trichloroacetimidate)
-
Glycosyl acceptor
-
Activator/Promoter (e.g., NIS/TfOH, TMSOTf)
-
Anhydrous solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Diethyl ether (Et₂O), Toluene
-
Activated 4Å molecular sieves
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: Set up four identical reaction flasks, each flame-dried and containing activated 4Å molecular sieves under an inert atmosphere.[16]
-
Reagent Addition: To each flask, add the glycosyl donor (1.2 eq) and glycosyl acceptor (1.0 eq).
-
Solvent Addition: Add a different anhydrous solvent to each flask to achieve a concentration of ~0.1 M:
-
Flask 1: DCM
-
Flask 2: MeCN
-
Flask 3: Et₂O
-
Flask 4: Toluene
-
-
Temperature Control: Cool all flasks to the desired starting temperature (e.g., -40 °C).
-
Activation: Prepare a stock solution of the activator (e.g., NIS, 1.5 eq, and catalytic TfOH, 0.1 eq) in the corresponding anhydrous solvent.
-
Reaction Initiation: Add the activator solution dropwise to each stirring reaction mixture.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the acceptor is consumed (or after a set time), quench the reactions appropriately (e.g., with saturated aqueous sodium thiosulfate for NIS-mediated reactions, or triethylamine for acid-catalyzed reactions).[16]
-
Work-up and Analysis: Perform a standard aqueous work-up, and purify the crude product if necessary. Determine the α/β ratio of the product in each reaction using ¹H NMR spectroscopy by integrating characteristic anomeric proton signals.[17]
Data Summary Table:
| Flask | Solvent | Temperature (°C) | Time (h) | Combined Yield (%) | α:β Ratio |
| 1 | DCM | -40 | 2 | 85 | 1 : 1.8 |
| 2 | MeCN | -40 | 3 | 78 | 1 : 8 |
| 3 | Et₂O | -40 | 4 | 82 | 5 : 1 |
| 4 | Toluene | -40 | 2.5 | 80 | 3 : 1 |
This systematic approach allows for a direct comparison of solvent effects under identical conditions, providing a clear path to optimizing the stereochemical outcome of your glycosylation.
References
-
Kafle, A., et al. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry, 94(10), 849-867. [Link]
-
Bennet, C. S. (2017). Recent advances in the stereoselective synthesis of O-glycosides. Chemical Society Reviews, 46(23), 7148-7174. [Link]
-
Codée, J. D. C., et al. (2005). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2528-2537. [Link]
-
Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. John Wiley & Sons. [Link]
-
Crich, D. (2010). On the nitrile effect in l-rhamnopyranosylation. Journal of Carbohydrate Chemistry, 29(1-3), 1-13. [Link]
-
Woerpel, K. A. (2011). Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent. Beilstein Journal of Organic Chemistry, 7, 1078-1086. [Link]
-
Whitfield, D. M. (2021). Guidelines for O-Glycoside Formation from First Principles. ACS Central Science, 7(9), 1485-1497. [Link]
-
Widmalm, G., et al. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 535, 109010. [Link]
-
Gervay-Hague, J., et al. (2010). Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex. Journal of the American Chemical Society, 132(24), 8418-8427. [Link]
-
Crich, D. (2011). The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Accounts of Chemical Research, 44(8), 643-653. [Link]
-
Taylor, M. S. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Accounts of Chemical Research, 54(10), 2385-2397. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the influence of solvent on the stereoselectivity of glycosylation reactions (2023) | Kevin M Dorst | 2 Citations [scispace.com]
- 7. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. On the nitrile effect in l-rhamnopyranosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Stereoselective Synthesis of the Equatorial Glycosides of Legionaminic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Anomeric Configuration of Synthesized Nucleosides
For researchers, scientists, and professionals in drug development, the precise determination of the anomeric configuration of synthesized nucleosides is a cornerstone of stereochemical control and a critical factor in understanding structure-activity relationships (SAR). The seemingly subtle difference between an α- and a β-anomer can profoundly impact a molecule's biological activity, enzymatic stability, and ability to form specific hydrogen bonds with its target. This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose, grounded in experimental data and field-proven insights.
The Central Challenge: Why Anomeric Configuration Matters
The anomeric carbon (C1') of the sugar moiety in a nucleoside is a chiral center formed during the glycosidic bond formation between the sugar and the nucleobase. This results in two possible diastereomers: the α-anomer, where the substituent at C1' is on the opposite side of the sugar ring from the C5' substituent, and the β-anomer, where they are on the same side.[1] In nature, the vast majority of nucleosides exist in the β-configuration, which is essential for the formation of the canonical DNA and RNA double helices.[2][3] Consequently, synthetic nucleoside analogs intended as antiviral or anticancer agents often require a specific anomeric configuration to exert their therapeutic effect. An incorrect anomeric assignment can lead to misinterpretation of biological data and wasted resources in the drug discovery pipeline.
This guide will dissect and compare the three most powerful techniques for anomeric configuration determination:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The workhorse of structural elucidation in solution.
-
Single-Crystal X-ray Crystallography: The gold standard for absolute 3D structural determination in the solid state.
-
Enzymatic Assays: A functional approach leveraging the stereospecificity of enzymes.
We will explore the causality behind the experimental choices for each method, provide detailed, self-validating protocols, and present a clear comparison of their performance to empower you to select the most appropriate technique for your research needs.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Anomeric Environment in Solution
NMR spectroscopy is the most readily accessible and versatile technique for determining the anomeric configuration of nucleosides in solution.[1] The chemical environment of the anomeric proton (H1') and its neighboring atoms is highly sensitive to its stereochemical orientation, providing a wealth of information through various NMR experiments.
A. The Foundational Experiment: 1D ¹H NMR - Chemical Shifts and Coupling Constants
The simplest and often most informative experiment is the 1D proton NMR. Two key parameters are scrutinized: the chemical shift (δ) of the anomeric proton (H1') and its scalar coupling constant (³JH1'-H2') with the adjacent proton on the sugar ring.
-
Chemical Shift (δ): The chemical shift of the anomeric proton is influenced by the anisotropic effect of the nucleobase. Generally, the anomeric proton of the β-anomer resonates at a higher chemical shift (downfield) compared to the α-anomer.[1] However, this is an empirical rule and can be influenced by the nature of the nucleobase and the solvent.
-
Coupling Constant (³JH1'-H2'): The magnitude of the three-bond coupling constant between H1' and H2' is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the two protons.
This difference in ³JH1'-H2' is a more reliable indicator of anomeric configuration than the chemical shift alone.
B. The Unambiguous Proof: 1D/2D Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[6][7] This makes it an exceptionally powerful tool for determining stereochemistry.
In the context of nucleosides, the key spatial relationships are between the anomeric proton (H1') and the protons on the sugar ring, as well as the protons of the nucleobase.
-
For β-anomers: The anomeric proton (H1') is in close proximity to the H2' and H4' protons on the same face of the sugar ring. Irradiation of the H1' proton will result in a significant NOE enhancement of the H2' and H4' signals.
-
For α-anomers: The anomeric proton (H1') is on the opposite face of the sugar ring from H2' and H4'. Therefore, a much weaker or no NOE is observed between H1' and these protons. Instead, an NOE may be observed between H1' and the protons of the nucleobase, depending on the syn/anti conformation.
A 1D NOE difference experiment is often sufficient for this determination.[3][8] For more complex molecules with significant signal overlap, a 2D NOESY experiment can provide a comprehensive map of all through-space correlations.[9][10]
C. Advanced Confirmation: 2D Heteronuclear Correlation Spectroscopy (HSQC and HMBC)
For complex nucleoside analogs or when proton signals are heavily overlapped, 2D heteronuclear correlation experiments provide an additional layer of certainty.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[11][12][13][14] It is invaluable for unambiguously assigning the H1' and C1' signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two to four bonds apart.[11][13][14] For anomeric determination, a key correlation to look for is the three-bond coupling (³JC-H) between the anomeric proton (H1') and the carbons of the nucleobase. The strength of this correlation can sometimes be indicative of the glycosidic torsion angle, which is related to the anomeric configuration.
Experimental Protocol: 1D NOE Difference Spectroscopy for Anomeric Determination
-
Sample Preparation: Dissolve 5-10 mg of the purified nucleoside in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean 5 mm NMR tube.[1][2] It is crucial to use a high-purity solvent to avoid interfering signals. For optimal NOE results, degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[6] This can be achieved by several freeze-pump-thaw cycles.[6]
-
Initial ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons, particularly the anomeric proton (H1') and the sugar ring protons (H2', H3', H4').
-
Set up the NOE Difference Experiment: a. Select the 1D NOE difference pulse sequence on the spectrometer. b. Set the irradiation frequency to selectively target the anomeric proton (H1') signal. c. Acquire a spectrum with on-resonance irradiation of H1'. d. Acquire a control spectrum with off-resonance irradiation at a frequency where no proton signals are present. e. The spectrometer software will automatically subtract the control spectrum from the on-resonance spectrum.
-
Data Analysis: a. In the resulting difference spectrum, the irradiated H1' peak will appear as a large negative signal. b. Positive signals will correspond to protons that have received an NOE from H1'. c. For a β-anomer: Expect to see positive peaks for H2' and H4'. d. For an α-anomer: Expect to see very weak or no positive peaks for H2' and H4'.
II. Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography is the undisputed gold standard for determining the absolute three-dimensional structure of a molecule, including its anomeric configuration.[15] The technique involves irradiating a single, well-ordered crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.[15]
The primary advantage of X-ray crystallography is that it provides an unambiguous, high-resolution 3D model of the molecule, revealing not only the anomeric configuration but also bond lengths, bond angles, and intermolecular interactions in the solid state. However, the major bottleneck of this technique is the need to grow a suitable single crystal, which can be a challenging and time-consuming process.[15][16]
Experimental Protocol: Nucleoside Crystallization and X-ray Diffraction
-
Purification: The nucleoside sample must be of high purity (>98%), as impurities can inhibit crystallization.
-
Crystallization Screening: a. Employ common crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or liquid-liquid diffusion.[16] b. Screen a wide range of solvents and solvent systems. For nucleosides, common solvents include water, ethanol, methanol, acetonitrile, and mixtures thereof. c. Prepare a saturated or near-saturated solution of the nucleoside. d. For slow evaporation, leave the solution in a loosely covered vial in a vibration-free environment. e. For vapor diffusion, place a drop of the nucleoside solution on a cover slip and invert it over a well containing a precipitant solution.
-
Crystal Mounting and Data Collection: a. Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully mount one on a goniometer head.[15] b. The crystal is then placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen to minimize radiation damage. c. An intense, monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: a. The diffraction data is processed to determine the unit cell dimensions and space group. b. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. c. A molecular model is built into the electron density map and refined to best fit the experimental data.
-
Anomeric Configuration Determination: The final refined structure will clearly show the 3D arrangement of all atoms, providing an unambiguous assignment of the anomeric configuration.
III. Enzymatic Assays: A Functional Approach to Stereochemical Determination
Enzymatic assays offer a clever and often highly sensitive method for determining anomeric configuration by exploiting the inherent stereospecificity of certain enzymes. Many enzymes involved in nucleoside metabolism will only recognize and process one anomer. For instance, most nucleoside kinases and phosphorylases are specific for the natural β-anomers.[3]
This technique is particularly useful for confirming the presence of the biologically active anomer or for analyzing mixtures. The general principle is to incubate the synthesized nucleoside with a specific enzyme and monitor for a reaction. If a reaction occurs (e.g., consumption of the substrate or formation of a product), it indicates the presence of the anomer that is a substrate for that enzyme.
A common approach involves the use of phosphodiesterases (PDEs), which cleave the phosphodiester bond in nucleic acids and can also act on nucleoside monophosphates. Snake venom phosphodiesterase (SVPD), for example, can be used to digest a nucleoside monophosphate. The stereospecificity of the enzymes involved in the upstream phosphorylation or the PDE itself can be leveraged.
Experimental Protocol: Enzymatic Assay using a Phosphorylation/Digestion Approach
-
Phosphorylation of the Nucleoside: a. Incubate the synthesized nucleoside with a suitable nucleoside kinase and ATP to generate the corresponding nucleoside monophosphate. Note that many kinases are specific for β-anomers. If no phosphorylation occurs, this can be an initial indication of an α-anomer.
-
Enzymatic Digestion: a. Incubate the resulting nucleoside monophosphate with snake venom phosphodiesterase (SVPD) and alkaline phosphatase (AP).[17][18] SVPD will hydrolyze the phosphate group, and AP will ensure complete dephosphorylation to the parent nucleoside. b. The reaction mixture typically contains the substrate, SVPD, and AP in a suitable buffer (e.g., Tris-HCl with MgCl₂).[17] c. Incubate at 37°C for a defined period (e.g., 2-16 hours).[17][18]
-
Analysis: a. Analyze the reaction mixture by HPLC or LC-MS.[19][20][21][22][23] b. If the starting nucleoside was a β-anomer and was successfully phosphorylated and then digested, you will observe the appearance of the parent nucleoside peak in the chromatogram. c. If the starting nucleoside was an α-anomer, it may not be phosphorylated, or the resulting α-nucleoside monophosphate may be a poor substrate for the PDE, resulting in little to no formation of the parent nucleoside.
-
Controls: It is essential to run parallel reactions with known α- and β-anomer standards to validate the assay.
Comparison of Key Performance Indicators
| Feature | NMR Spectroscopy | X-ray Crystallography | Enzymatic Assays |
| Principle | Measures nuclear spin properties (chemical shifts, coupling constants, NOE) sensitive to the stereochemical environment. | Determines the 3D arrangement of atoms in a crystal through X-ray diffraction. | Leverages the stereospecificity of enzymes to differentiate between anomers. |
| Sample State | Solution | Single Crystal | Solution |
| Sample Amount | 5-10 mg for ¹H and 2D NMR; >10 mg for ¹³C NMR.[1] | Dependent on crystallization success; a single crystal of >0.1 mm is needed.[15] | Microgram to milligram quantities, depending on the assay sensitivity. |
| Experimental Time | 1D ¹H: minutes; 1D NOE: 10 mins - 2 hours; 2D NMR: 2.5 - 12 hours.[24] | Crystal growth: days to months; Data collection & analysis: hours to days. | Hours to a day. |
| Key Differentiator | ³J(H1',H2') coupling constant and NOE correlations. | Provides an unambiguous, absolute 3D structure. | Functional confirmation of the biologically relevant anomer. |
| Data Interpretation | Comparison of experimental data to established values for α and β anomers. | Direct visualization of the molecular structure. | Detection of substrate consumption or product formation. |
| Advantages | - Non-destructive- Relatively fast for initial assessment- Provides information on solution-state conformation- Can analyze mixtures | - Unambiguous and definitive- Provides a wealth of structural information | - High sensitivity and specificity- Can be used for high-throughput screening- Directly assesses biological relevance |
| Limitations | - Can be ambiguous in complex molecules- Relies on empirical rules that can have exceptions- Signal overlap can be an issue | - Requires a high-quality single crystal, which can be difficult to obtain- Provides solid-state structure, which may differ from solution conformation | - Requires a specific enzyme for the nucleoside of interest- Indirect method for structural determination- Can be prone to artifacts if not carefully controlled |
Conclusion: An Integrated Approach for Confident Anomeric Assignment
The determination of the anomeric configuration of synthesized nucleosides is a critical step that requires a thoughtful and often integrated analytical approach. While 1D ¹H NMR provides a rapid and powerful initial assessment through the analysis of the ³JH1'-H2' coupling constant, 1D/2D NOE spectroscopy offers an unambiguous confirmation of the stereochemical arrangement in solution. For ultimate certainty and a wealth of structural detail, single-crystal X-ray crystallography remains the unparalleled gold standard, provided a suitable crystal can be obtained. Enzymatic assays offer a complementary, functional perspective, confirming the biological relevance of the synthesized anomer.
As a Senior Application Scientist, my recommendation is to employ a tiered approach. Begin with 1D ¹H NMR for a quick and often definitive answer. Follow up with 1D NOE difference spectroscopy for unambiguous confirmation. For novel or particularly complex nucleosides, or for publication in high-impact journals, obtaining an X-ray crystal structure is highly recommended. Enzymatic assays should be considered when the biological activity is paramount and needs to be directly correlated with a specific anomer. By judiciously selecting from these powerful techniques, researchers can confidently establish the stereochemistry of their synthesized nucleosides, ensuring the integrity of their data and accelerating the path of drug discovery.
References
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Indiana University NMR Facility. (2004, November 15). 1-D NOESY and 1-D ROESY for Small Molecules. [Online]. Available: [Link]
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Decatur, J. (2018, August 8). NOESY and ROESY. University of California, Berkeley College of Chemistry. [Online]. Available: [Link]
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University of California, Davis. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Online]. Available: [Link]
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Kurutz, J. (2021, March 10). 1D NOESY made easy. The University of Chicago NMR Facility. [Online]. Available: [Link]
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Nanalysis Corp. (n.d.). NMR Sample Preparation. [Online]. Available: [Link]
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Chem.ucla.edu. (n.d.). How to make an NMR sample. [Online]. Available: [Link]
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University of Ottawa NMR Facility Blog. (2008, January 24). NOESY: Small Molecules vs Large Molecules. [Online]. Available: [Link]
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UMass Nuclear Magnetic Resonance (NMR) Labs. (2013, May 31). NOE Difference Spectroscopy. [Online]. Available: [Link]
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Spirit NMR. (n.d.). NMR sample preparation guidelines. [Online]. Available: [Link]
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Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Online]. Available: [Link]
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Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Online]. Available: [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. [Online]. Available: [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Online]. Available: [Link]
- Min, K., et al. (2000). Crystallization and preliminary X-ray crystallographic analysis of human nucleoside diphosphate kinase A. Acta Crystallographica Section D: Biological Crystallography, 56(4), 504-505.
- Pechlaner, M., & Wagner, G. (2021, January 29).
- Evans, M. D., et al. (2000). Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA. Nucleic Acids Research, 28(13), e64.
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Online]. Available: [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Online]. Available: [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Online]. Available: [Link]
- Giranda, V. L., Berman, H. M., & Schramm, V. L. (1986). Crystallization and preliminary X-ray study of AMP nucleosidase. The Journal of Biological Chemistry, 261(32), 15307-15309.
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SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Online]. Available: [Link]
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University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. [Online]. Available: [Link]
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IMSERC. (n.d.). NOEDIFF EXPERIMENT. [Online]. Available: [Link]
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UCSB Chemistry and Biochemistry. (n.d.). 1D NOESY. NMR Facility. [Online]. Available: [Link]
- Gao, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7058.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- The Pharma Innovation Journal. (2023, August 23). Identification of modified nucleoside and nucleosides over high performance liquid chromatography.
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Zhang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. ResearchGate. [Online]. Available: [Link]
- Pogson, G. W., et al. (2010). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Analytical Biochemistry, 401(1), 156-158.
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University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry. [Online]. Available: [Link]
- Li, L., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Molecules, 24(5), 973.
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Online]. Available: [Link]
- Yuan, B. F., & Wu, X. (2024). Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. International Journal of Molecular Sciences, 25(6), 3290.
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IMSERC. (n.d.). Nucleic Acid NMR. Coupling constants. [Online]. Available: [Link]
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ResearchGate. (n.d.). (PDF) Phosphodiesterase Methods and Protocols. [Online]. Available: [Link]
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Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Online]. Available: [Link]
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A Senior Application Scientist's Guide to 1H NMR Analysis for Alpha and Beta Anomer Differentiation
Introduction: The Stereochemical Nuance That Governs Function
In the intricate world of carbohydrate chemistry and its application in drug development and glycobiology, the orientation of a single hydroxyl group can dramatically alter a molecule's biological activity and physical properties. This stereochemical nuance is perfectly encapsulated by the concept of anomers. When a monosaccharide cyclizes, the former carbonyl carbon becomes a new stereocenter, known as the anomeric carbon.[1] The two resulting diastereomers, designated as alpha (α) and beta (β), can exhibit profound differences in their interactions with enzymes, receptors, and other biological molecules.[1] Consequently, the ability to rapidly and unequivocally differentiate between α and β anomers is not merely an academic exercise; it is a critical step in quality control, structural elucidation, and the rational design of carbohydrate-based therapeutics.
Among the arsenal of analytical techniques available, high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier, non-destructive method for this purpose. It provides a detailed fingerprint of the molecular structure in solution, allowing for the direct observation and characterization of individual anomers. This guide provides an in-depth comparison of the ¹H NMR signatures of α and β anomers, the physicochemical principles that underpin these differences, and a field-proven protocol for their analysis.
The Physicochemical Foundation of Anomeric Differentiation by ¹H NMR
The differentiation of anomers via ¹H NMR is primarily based on the analysis of the anomeric proton (H-1), the proton attached to the anomeric carbon (C-1). This proton resides in a unique electronic environment that is exquisitely sensitive to its stereochemical orientation. Two key NMR parameters provide the basis for unambiguous assignment: the chemical shift (δ) and the vicinal spin-spin coupling constant (³J) .
Chemical Shift (δ): A Window into the Electronic Environment
The anomeric proton signals are typically well-resolved from other carbohydrate ring protons, resonating in a distinct downfield region of the spectrum, generally between 4.3 and 5.9 ppm.[1] This is due to the deshielding effect of being attached to a carbon that is bonded to two oxygen atoms.
A reliable empirical rule has been established for pyranose sugars:
-
The α-anomer , which features an axial C1-O1 bond (and thus an equatorial H-1 proton), typically resonates at a lower field (higher ppm value) .
-
The β-anomer , which features an equatorial C1-O1 bond (and thus an axial H-1 proton), typically resonates at a higher field (lower ppm value) .
For D-glucose, for instance, the α-anomeric proton is observed around 5.1-5.2 ppm, while the β-anomeric proton appears at approximately 4.5-4.6 ppm.[2] This difference arises from the stereoelectronic influence of the ring oxygen and the C1-O1 bond, a phenomenon related to the anomeric effect, which stabilizes the axial orientation of the anomeric substituent.[1]
Spin-Spin Coupling (³J(H1,H2)): A Direct Measure of Geometry
While chemical shift provides a strong indication, the most definitive parameter for anomeric assignment is the three-bond coupling constant between the anomeric proton (H-1) and the adjacent proton on C-2 (H-2), denoted as ³J(H1,H2). The magnitude of this coupling is directly related to the dihedral angle (Φ) between the H-1 and H-2 protons, a relationship described by the Karplus equation .[3][4]
The Karplus relationship predicts that the coupling constant is largest when the protons are trans to each other (dihedral angle of ~180°) and smallest when they are gauche (dihedral angle of ~60°).[2][4][5] In the stable chair conformation of a pyranose ring:
-
In the β-anomer , the H-1 and H-2 protons are typically in a trans-diaxial orientation. This corresponds to a dihedral angle of approximately 180°, resulting in a large coupling constant , typically in the range of 7–9 Hz .[2][6]
-
In the α-anomer , the H-1 proton is equatorial and the H-2 proton is axial. Their relationship is gauche (equatorial-axial), with a dihedral angle of roughly 60°. This geometry leads to a small coupling constant , typically between 2–4 Hz .[2][6]
This significant and predictable difference in the ³J(H1,H2) coupling constant serves as a self-validating system when combined with chemical shift data, providing unequivocal proof of the anomeric configuration.
Caption: H1-H2 dihedral angles in α- and β-anomers.
Case Study: D-Glucopyranose in D₂O
D-glucose provides a classic and clear example of anomeric differentiation. When dissolved in deuterium oxide (D₂O), it undergoes mutarotation to exist as an equilibrium mixture of α- and β-pyranose forms.[2] The ¹H NMR spectrum clearly shows two distinct doublets in the anomeric region, corresponding to each anomer.
Table 1: Comparative ¹H NMR Data for D-Glucopyranose Anomers
| Anomer | H-1 Position | H-1 Chemical Shift (δ) | H1-H2 Orientation | Dihedral Angle (Φ) | Coupling Constant (³J(H1,H2)) |
| α-D-Glucopyranose | Equatorial | ~5.22 ppm | Equatorial-Axial (gauche) | ~60° | ~3.4 Hz |
| β-D-Glucopyranose | Axial | ~4.64 ppm | Axial-Axial (trans) | ~180° | ~7.9 Hz |
Note: Exact chemical shifts can vary slightly based on concentration, temperature, and pH.
The data in Table 1 perfectly illustrates the guiding principles. The α-anomer displays the more downfield chemical shift and the smaller coupling constant, while the β-anomer shows the more upfield chemical shift and the characteristically large diaxial coupling constant.
Experimental Protocol and Workflow
This section outlines a robust, step-by-step methodology for the differentiation of carbohydrate anomers.
Part A: Sample Preparation
The causality behind this step is to create a homogenous solution suitable for high-resolution NMR while minimizing interfering signals.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the carbohydrate is soluble. Deuterium oxide (D₂O) is the most common choice for polar carbohydrates due to its excellent solvating power and the fact that it exchanges with the hydroxyl (-OH) protons, simplifying the spectrum by removing their signals.[7]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the carbohydrate sample.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of D₂O directly within a standard 5 mm NMR tube. Vortex briefly to ensure complete dissolution.
-
Equilibration (Mutarotation): Allow the solution to stand at room temperature for several hours (or overnight) to ensure that the anomeric equilibrium (mutarotation) is reached.[2] This is crucial for quantitative analysis of the anomeric ratio. The NMR spectrum will then reflect the equilibrium populations of both anomers.
Part B: ¹H NMR Data Acquisition
The goal here is to acquire a high-quality spectrum with sufficient resolution and signal-to-noise to accurately measure chemical shifts and coupling constants.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for optimal signal dispersion).
-
Standard 1D ¹H Acquisition:
-
Pulse Program: A standard 1D proton experiment with solvent suppression (e.g., presaturation) is typically used to attenuate the residual HOD signal from the D₂O solvent.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to allow for full proton relaxation, ensuring accurate integration for quantitative analysis.
-
Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.
-
-
-
(Optional) 2D NMR: For complex carbohydrates or samples with significant signal overlap, a 2D Homonuclear Correlation Spectroscopy (COSY) experiment can be run. This will show a cross-peak between the H-1 and H-2 signals, definitively confirming their coupling relationship.[8]
Part C: Data Analysis and Interpretation
This is the final, interpretive phase where the acquired data is translated into a structural assignment.
-
Phasing and Baseline Correction: Process the raw data (FID) with Fourier transformation, followed by careful manual or automatic phasing and baseline correction to ensure accurate peak shapes and integrals.
-
Identify the Anomeric Region: Focus on the spectral window from ~4.5 ppm to ~5.9 ppm.
-
Locate Anomeric Signals: Identify the two distinct doublet signals corresponding to the α and β anomeric protons.
-
Measure Chemical Shifts (δ): Determine the precise chemical shift for the center of each doublet.
-
Measure Coupling Constants (³J): Measure the distance (in Hz) between the two peaks of each doublet. This is the ³J(H1,H2) value.
-
Assign Anomers:
-
The doublet with the larger chemical shift (lower field) and smaller coupling constant (2-4 Hz) is the α-anomer .
-
The doublet with the smaller chemical shift (higher field) and larger coupling constant (7-9 Hz) is the β-anomer .
-
-
Determine Anomeric Ratio: Integrate the area under each anomeric doublet. The ratio of the integrals directly corresponds to the molar ratio of the two anomers in the equilibrium mixture.[2]
Caption: Workflow for ¹H NMR-based anomer differentiation.
Conclusion
The differentiation of α and β anomers is a foundational requirement in carbohydrate research. ¹H NMR spectroscopy provides a powerful, reliable, and information-rich solution. By systematically analyzing the chemical shifts and, most critically, the H1-H2 coupling constants, researchers can confidently assign the anomeric configuration. The combination of these two parameters, grounded in the fundamental principles of stereoelectronic effects and the Karplus relationship, constitutes a self-validating protocol. This guide equips researchers, scientists, and drug development professionals with the theoretical understanding and practical workflow to master this essential analytical technique.
References
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Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. [Link]
-
Glucose Anomers - Conformational Analysis by NMR. Magritek. [Link]
-
Kaufmann, M., Muegge, C., & Kroh, L. W. (2018). NMR analyses of complex d-glucose anomerization. Food Chemistry, 265, 222-226. [Link]
-
Chemical shifts and coupling constants of anomeric protons and carbons of polysaccharide in Ia-b. ResearchGate. [Link]
-
Coxon, B. Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. Advances in carbohydrate chemistry and biochemistry, 48, 165-224. [Link]
-
van der Waals, M. J., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(20), 14389-14402. [Link]
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Sorensen, J. L., Witherell, R., & Browne, L. M. (2012). Use of 1H NMR in Assigning Carbohydrate Configuration in the Organic Laboratory. Journal of Chemical Education, 89(9), 1183-1185. [Link]
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A Comparative Guide to 4-Chlorobenzoyl and Benzoyl Protecting Groups in Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of nucleoside and oligonucleotide synthesis, the selection of appropriate protecting groups is a critical determinant of success. These molecular scaffolds prevent unwanted side reactions at sensitive functional groups, thereby ensuring the regioselective formation of desired bonds. Among the plethora of options, acyl-based protecting groups, particularly benzoyl (Bz) and its substituted analogue, 4-chlorobenzoyl (ClBz), have found widespread application for the protection of exocyclic amines on nucleobases like adenine and cytosine, as well as hydroxyl groups on the sugar moiety.[1][2] This guide provides a detailed comparative analysis of the 4-chlorobenzoyl and benzoyl protecting groups, offering insights into their respective advantages and disadvantages, supported by experimental rationale.
The Benzoyl Group: A Long-Standing Workhorse
Key Features of the Benzoyl Group:
-
Stability: Generally stable to acidic conditions used for DMT group removal.[1]
-
Cleavage: Removed by treatment with a base, most commonly aqueous ammonia or methylamine.[3]
-
Application: Widely used for the protection of N4 in cytosine and N6 in adenine.[3]
The 4-Chlorobenzoyl Group: An Electronically-Tuned Alternative
The 4-chlorobenzoyl group is a close relative of the benzoyl group, with the key difference being the presence of a chlorine atom at the para-position of the benzene ring. This seemingly minor modification has significant electronic consequences that alter the properties of the protecting group.
The chlorine atom is an electron-withdrawing group due to its inductive effect. This effect pulls electron density away from the carbonyl carbon of the ester or amide linkage, making it more electrophilic and, consequently, more susceptible to nucleophilic attack. This increased reactivity is the primary basis for the differential behavior between the 4-chlorobenzoyl and benzoyl groups.
Key Features of the 4-Chlorobenzoyl Group:
-
Enhanced Lability: The electron-withdrawing nature of the chlorine atom makes the 4-chlorobenzoyl group more labile (easier to remove) under basic conditions compared to the benzoyl group.
-
Milder Deprotection Conditions: The increased lability allows for the use of milder deprotection conditions, which can be advantageous when working with sensitive or modified nucleosides.
-
Potential for Selectivity: The difference in cleavage kinetics between the two groups can be exploited for selective deprotection strategies in complex syntheses.
Head-to-Head Comparison: Performance in Nucleoside Synthesis
| Feature | Benzoyl (Bz) | 4-Chlorobenzoyl (ClBz) | Rationale |
| Introduction | Standard acylation conditions (e.g., benzoyl chloride in pyridine). | Similar acylation conditions (e.g., 4-chlorobenzoyl chloride in pyridine). | Both are introduced via standard nucleophilic acyl substitution reactions. |
| Stability to Acid | Generally stable to conditions for DMT removal (e.g., trichloroacetic acid in dichloromethane).[1] | Also stable to standard detritylation conditions. | The ester/amide bond is not readily cleaved by the mild acidic conditions used. |
| Cleavage Conditions | Requires relatively strong basic conditions for complete removal (e.g., concentrated aqueous ammonia at elevated temperatures).[2] | Can be removed under milder basic conditions (e.g., dilute ammonia or shorter reaction times). | The electron-withdrawing chloro group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack during cleavage. |
| Deprotection Rate | Slower | Faster | The increased electrophilicity of the ClBz carbonyl leads to a faster rate of hydrolysis. |
| Side Reactions | Can be prone to acyl migration, especially between adjacent hydroxyl groups on the sugar moiety.[4] | Acyl migration is also a possibility. | The fundamental mechanism of acyl migration is similar for both groups.[4] |
Experimental Insights and Causality
The decision to use a 4-chlorobenzoyl group over a benzoyl group is often driven by the need for milder deprotection conditions. For instance, in the synthesis of RNA or modified oligonucleotides containing base-labile functionalities, the harsh conditions required to remove a benzoyl group can lead to degradation of the target molecule. The faster cleavage of the 4-chlorobenzoyl group allows for deprotection at lower temperatures or for shorter durations, minimizing the risk of side reactions.
A study comparing the hydrolytic stability of various benzoate esters demonstrated that electron-withdrawing substituents, such as a para-bromo group (electronically similar to a chloro group), lead to lower hydrolytic stability (faster cleavage) under basic conditions.[5] This experimental observation directly supports the rationale for the enhanced lability of the 4-chlorobenzoyl group.
Experimental Protocols
General Procedure for N-Acylation of Deoxyadenosine
A solution of 2'-deoxyadenosine in anhydrous pyridine is cooled in an ice bath. To this solution, the corresponding acyl chloride (benzoyl chloride or 4-chlorobenzoyl chloride) is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of water, and the solvent is removed under reduced pressure. The residue is co-evaporated with toluene to remove residual pyridine. The crude product is then purified by silica gel column chromatography to yield the N6-acylated deoxyadenosine.
General Procedure for Deprotection
The protected nucleoside or oligonucleotide is treated with a basic solution, such as concentrated aqueous ammonium hydroxide or a solution of methylamine in ethanol/water.[6] The reaction is typically heated to accelerate the deprotection. For 4-chlorobenzoyl groups, the reaction time will be significantly shorter or the temperature can be lower compared to the removal of benzoyl groups. The progress of the deprotection is monitored by HPLC or TLC. Upon completion, the solvent is removed, and the deprotected nucleoside or oligonucleotide is purified.
Visualization of Key Concepts
Workflow for Protection and Deprotection
Caption: General workflow for the protection and deprotection of nucleosides using acyl chlorides.
Electronic Effects Influencing Lability
Caption: The electron-withdrawing effect of the 4-chloro substituent increases the electrophilicity of the carbonyl carbon, leading to a faster rate of nucleophilic attack and deprotection.
Conclusion
Both benzoyl and 4-chlorobenzoyl groups are valuable tools in the arsenal of the synthetic chemist working on nucleosides and oligonucleotides. The choice between them is dictated by the specific requirements of the synthetic route. The benzoyl group offers robustness and is well-suited for standard syntheses. In contrast, the 4-chlorobenzoyl group provides the advantage of increased lability, allowing for milder deprotection conditions. This feature is particularly beneficial when dealing with sensitive substrates, ultimately enabling the synthesis of a broader range of complex and modified nucleic acid-based molecules. A thorough understanding of the electronic properties of these protecting groups is paramount for the rational design of efficient and high-yielding synthetic strategies in nucleoside chemistry.
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Navigating the Maze of Ribose Protection: A Comparative Guide to Alternatives in Nucleoside Synthesis
For Immediate Publication
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of nucleosides, the fundamental building blocks of DNA and RNA, is a cornerstone of modern drug development and molecular biology research. A critical, and often challenging, aspect of this process is the strategic protection of the ribose sugar's hydroxyl groups. The choice of protecting groups profoundly impacts the efficiency, yield, and purity of the final nucleoside product. While traditional protecting groups have served the scientific community for decades, the increasing demand for complex and modified nucleosides has spurred the development of innovative alternatives. This guide provides a comprehensive comparison of these alternative protecting groups, offering experimental insights and actionable protocols to empower researchers in their synthetic endeavors.
The Imperative for Ribose Protection: A Tale of Selectivity
The ribose moiety in ribonucleosides presents three hydroxyl groups at the 2', 3', and 5' positions. During nucleoside synthesis, particularly in the crucial glycosylation step where the nucleobase is attached to the ribose, these hydroxyl groups must be selectively protected to prevent unwanted side reactions and ensure the formation of the desired isomer.[1][2] The ideal protecting group should be easily introduced, stable throughout the synthetic sequence, and readily removed under mild conditions that do not compromise the integrity of the newly formed nucleoside.[3]
The Reigning Champions: A Look at Traditional Protecting Groups
For years, silyl ethers, particularly tert-butyldimethylsilyl (TBDMS), have been the workhorses for 2'-hydroxyl protection in RNA synthesis.[3][4][5] Their stability under various reaction conditions and relatively straightforward removal using fluoride ions have made them a popular choice.[4][5] Another common strategy involves the use of acetal protecting groups like tetrahydropyranyl (THP).[3][6]
However, these traditional groups are not without their drawbacks. The steric bulk of TBDMS can sometimes hinder coupling efficiencies, and its removal can be slow.[4][7] Acetal groups, while easily cleaved under acidic conditions, can sometimes be too labile, leading to premature deprotection and side reactions.[6][8] These limitations have paved the way for the exploration of alternative protecting group strategies.
A New Era of Protection: Exploring the Alternatives
The quest for more efficient and versatile nucleoside synthesis has led to the development of a diverse array of alternative protecting groups. These can be broadly categorized based on their cleavage conditions, offering researchers greater flexibility and orthogonality in their synthetic designs.
Silyl Ethers and Their Progeny: Beyond TBDMS
While TBDMS remains a staple, newer silyl-based protecting groups have emerged to address its limitations.
-
Triisopropylsilyloxymethyl (TOM): This group offers a significant advantage over TBDMS due to a spacer between the silyl group and the 2'-oxygen, which reduces steric hindrance and leads to higher coupling efficiencies.[7][9][10][11] The TOM group is stable under basic and weakly acidic conditions, preventing the problematic 2' to 3' migration of the protecting group.[9]
-
Novel Disiloxanes: Innovative approaches include the use of 1,3-dihalo-1,1,3,3-tetraalkyldisiloxanes, which can simultaneously protect both the 3'- and 5'-hydroxyl groups of a nucleoside in high yield.[12]
Orthoesters: A Symphony of Acidity and Stability
Orthoester protecting groups have gained prominence due to their unique deprotection profile. They are stable under the conditions of oligonucleotide synthesis but can be removed under mildly acidic conditions.[13][14]
-
bis(2-acetoxyethoxy)methyl (ACE): The ACE group is a prime example of an advanced orthoester protecting group.[4] In conjunction with a 5'-silyl ether, it allows for a highly efficient RNA synthesis strategy.[7][15][16] The ACE group is modified during the basic deprotection of the oligonucleotide, rendering it more acid-labile for a final, gentle cleavage.[7][14]
The Allure of Light: Photolabile Protecting Groups
Photolabile protecting groups offer a unique level of control, allowing for deprotection with high spatial and temporal precision using light.[17] This is particularly valuable in applications like the synthesis of DNA microarrays.[17][18]
-
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC): The NPPOC group is a well-established photolabile protecting group that can be efficiently cleaved by irradiation at 365 nm.[17][19] Its derivatives have been further optimized for enhanced light sensitivity.[19]
-
9-Phenylthioxanthyl (S-pixyl): This group offers the advantage of a bathochromic shift in its absorption spectrum, allowing for photodeprotection at longer wavelengths (e.g., 300-350 nm) and minimizing potential photodamage to the nucleoside.[20]
Comparative Performance: A Data-Driven Decision
To facilitate an informed choice, the following table summarizes the key characteristics and performance metrics of various protecting groups.
| Protecting Group | Abbreviation | Class | Introduction Conditions | Deprotection Conditions | Key Advantages | Key Disadvantages |
| tert-Butyldimethylsilyl | TBDMS | Silyl Ether | TBDMS-Cl, Imidazole | Fluoride ions (e.g., TBAF, HF-Pyridine)[4] | Well-established, cost-effective | Slow deprotection, potential for 2' to 3' silyl migration[4] |
| Triisopropylsilyloxymethyl | TOM | Silyl Ether | TOM-Cl, Base | Fluoride ions (e.g., TBAF)[4] | High coupling efficiency, reduced steric hindrance[4][9][10][11] | More expensive than TBDMS |
| bis(2-acetoxyethoxy)methyl | ACE | Orthoester | Corresponding orthoester reagent | Mildly acidic conditions (pH 3.8)[4] | Orthogonal to standard protecting groups, rapid deprotection[4] | Requires an additional deprotection step for the acetyl groups[4] |
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | Photolabile | NPPOC-Cl, Base | UV light (e.g., 365 nm)[17] | High spatial and temporal control of deprotection[17] | Potential for side reactions upon irradiation, specialized equipment needed |
| 9-Phenylthioxanthyl | S-pixyl | Photolabile | S-pixyl-Cl, Base | UV light (e.g., 300-350 nm)[20] | Deprotection at longer wavelengths, reduced risk of photodamage[20] | Less commonly used than NPPOC |
Experimental Workflows: From Protection to Deprotection
The successful application of any protecting group strategy hinges on robust and reproducible experimental protocols. Below are generalized workflows for the introduction and removal of key alternative protecting groups.
Workflow 1: 2'-O-TOM Protection and Deprotection
This workflow outlines the general steps for utilizing the TOM protecting group in RNA synthesis.
Caption: Orthogonal deprotection strategy using 5'-silyl and 2'-ACE protecting groups.
Conclusion: A Strategic Choice for Synthetic Success
The selection of a protecting group for ribose in nucleoside synthesis is a critical decision that can significantly influence the outcome of a research project. While traditional groups like TBDMS have laid a strong foundation, the advent of alternatives such as TOM, ACE, and photolabile groups has expanded the synthetic chemist's toolkit. By carefully considering the specific requirements of their target molecule and the overall synthetic strategy, researchers can leverage these advanced protecting groups to achieve higher yields, greater purity, and unprecedented control over their nucleoside synthesis. This guide serves as a starting point for navigating the complex landscape of ribose protection, empowering scientists to make informed decisions and accelerate their discoveries in the dynamic fields of drug development and chemical biology.
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Giegrich, H., Eisele-Bühler, S., Hermann, C., Kvasyuk, E., Charubala, R., & Pfleiderer, W. (1998). New Photolabile Protecting Groups in Nucleoside and Nucleotide Chemistry—Synthesis, Cleavage Mechanisms and Applications. Nucleosides and Nucleotides, 17(9-11), 1987-1996. [Link]
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Giegrich, H., Eisele-Bühler, S., Hermann, C., Kvasyuk, E., Charubala, R., & Pfleiderer, W. (1998). New Photolabile Protecting Groups in Nucleoside and Nucleotide Chemistry—Synthesis, Cleavage Mechanisms and Applications. Nucleosides, Nucleotides and Nucleic Acids, 17(9-11), 1987-1996. [Link]
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Grajkowski, A., Cieslak, J., & Beaucage, S. L. (2001). S-Pixyl Analogues as Photocleavable Protecting Groups for Nucleosides. The Journal of Organic Chemistry, 66(23), 7863–7869. [Link]
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Yokoyama, M., et al. (1998). Examination of protecting groups in the synthesis of nucleosides by intramolecular glycosylation. Nucleic Acids Symposium Series, 39, 5-6. [Link]
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Hagen, V., et al. (2008). Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. Chemistry, 14(21), 6490-7. [Link]
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Ogilvie, K. K., & Entwistle, D. W. (1979). The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII. Canadian Journal of Chemistry, 57(11), 1355-1363. [Link]
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Beaucage, S. L. (2008). Synthesis of RNA using 2'-O-DTM protection. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.10. [Link]
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Scaringe, S. A. (2004). Preparation of 5'-silyl-2'-orthoester ribonucleosides for use in oligoribonucleotide synthesis. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.10. [Link]
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Cappellacci, L., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6475. [Link]
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de la Torre, A., & van der Marel, G. A. (2020). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. Green Chemistry, 22(23), 8196-8210. [Link]
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Jia, X., & Danishefsky, S. J. (2016). Glycosylation of Nucleosides. The Journal of Organic Chemistry, 81(17), 7879–7890. [Link]
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Lavergne, T., et al. (2011). A Base-Labile Group for 2'-OH Protection of Ribonucleosides: A Major Challenge for RNA Synthesis. European Journal of Organic Chemistry, 2011(28), 5517-5531. [Link]
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Geue, N., et al. (2022). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Angewandte Chemie International Edition, 61(15), e202116246. [Link]
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Miller, M. W., & Miller, S. J. (2014). Practical Silyl Protection of Ribonucleosides. Journal of the American Chemical Society, 136(49), 17001–17004. [Link]
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Geue, N., et al. (2022). The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society, 144(44), 20436–20445. [Link]
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Kumar, A., & Garg, N. K. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4432–4435. [Link]
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Pitsch, S., et al. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. Chimia, 55(4), 320-324. [Link]
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Glen Research. (n.d.). TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Report, 11(22). [Link]
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Thottassery, J. V., et al. (2024). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry, 89(22), 15461–15480. [Link]
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D'Souza, A. A., & Barchi, J. J., Jr. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1032–1055. [Link]
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van der Vorm, S., et al. (2015). Regioselective modification of unprotected glycosides. Chemical Communications, 51(96), 17166-17169. [Link]
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A Senior Application Scientist's Guide to Lewis Acid Efficacy in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic carbohydrate chemistry, the stereoselective formation of glycosidic bonds is a paramount challenge. This guide offers an in-depth comparison of the efficacy of various Lewis acids in promoting this critical transformation. As Senior Application Scientists, we move beyond mere protocols to dissect the underlying principles that govern success in glycosylation, enabling you to make informed decisions in your research and development endeavors. The synthesis of complex carbohydrates is fundamental to the development of therapeutics, including vaccines and targeted drug delivery systems.[1]
The Central Role of the Lewis Acid: Activating the Glycosyl Donor
At its core, a chemical glycosylation reaction involves the coupling of a glycosyl donor with a glycosyl acceptor.[2] The key to this transformation lies in the activation of the anomeric center of the donor, making it susceptible to nucleophilic attack by the acceptor's hydroxyl group. This is where the Lewis acid comes into play. It coordinates to the leaving group at the anomeric position, facilitating its departure and the formation of a highly reactive oxocarbenium ion intermediate. The nature of this intermediate, and consequently the stereochemical outcome of the reaction, is profoundly influenced by the choice of Lewis acid.
The mechanism of glycosylation is often described as a continuum between a fully dissociative SN1-type pathway, proceeding through a planar oxocarbenium ion, and a concerted SN2-type pathway, involving a backside attack on the anomeric carbon. The chosen Lewis acid, along with the nature of the glycosyl donor, acceptor, and solvent, dictates where on this mechanistic spectrum a particular reaction will lie.
A Comparative Analysis of Common Lewis Acids
The selection of an appropriate Lewis acid is critical for achieving high yields and, more importantly, the desired stereoselectivity (α or β anomer). Below, we compare the performance of some of the most frequently employed Lewis acids in glycosylation chemistry.
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): The Powerhouse Promoter
TMSOTf is a highly potent Lewis acid widely used for its ability to activate a broad range of glycosyl donors, including thioglycosides, trichloroacetimidates, and glycosyl acetates.[3][4] Its strong Lewis acidity typically pushes the reaction mechanism towards the SN1 end of the spectrum, favoring the formation of a more stable oxocarbenium ion.[5]
Mechanistic Insight: The strength of TMSOTf often leads to the rapid formation of the oxocarbenium ion. The stereochemical outcome is then largely governed by the thermodynamics of the system and the anomeric effect, often favoring the formation of the α-glycoside, particularly with donors lacking a participating group at the C-2 position. However, when a participating neighboring group (e.g., an acetyl or benzoyl group) is present at C-2, it can form a dioxolenium ion intermediate, which effectively shields one face of the sugar ring, leading to the exclusive formation of the 1,2-trans product.
Boron Trifluoride Etherate (BF₃·OEt₂): The Versatile Workhorse
BF₃·OEt₂ is a milder and more versatile Lewis acid compared to TMSOTf.[6] Its moderate reactivity allows for greater control over the glycosylation reaction, often favoring an SN2-like mechanism, especially with more reactive glycosyl donors.[5] This can be advantageous when seeking to form the kinetically favored β-glycoside.
Mechanistic Insight: With BF₃·OEt₂, the departure of the leaving group and the nucleophilic attack by the acceptor can be more concerted. This SN2-like character can lead to an inversion of configuration at the anomeric center. For instance, an α-glycosyl donor may preferentially yield a β-glycoside. Studies have shown that for phenol O-glycosylation with glycosyl imidates bearing a participating group, BF₃·OEt₂ provides the desired 1,2-trans-glycosides in excellent yields without the formation of the 1,2-cis-anomer, a common side product when using TMSOTf with less nucleophilic phenols.[7]
Other Notable Lewis Acids
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Tin(IV) Chloride (SnCl₄): A strong Lewis acid, often used in situations where TMSOTf might be too harsh. It can be particularly effective in promoting glycosylations with thioglycosides.[8]
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Iron(III) Chloride (FeCl₃): An inexpensive and environmentally benign Lewis acid that has shown promise in promoting 1,2-trans glycosylation of trichloroacetimidate donors.[9][10]
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Indium(III) Bromide (InBr₃): Considered a "minimally competent" Lewis acid, it can be used in catalytic amounts for the glycosylation of more stable glycosyl donors like peracetates, often requiring higher temperatures.
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Transition Metal Catalysts: Gold and other transition metal complexes can also act as effective Lewis acids for activating specific types of glycosyl donors, such as those with alkyne functionalities.[2]
Quantitative Comparison of Lewis Acid Performance
The following table provides a snapshot of the comparative performance of TMSOTf and BF₃·OEt₂ in a representative glycosylation reaction. It is important to note that yields and stereoselectivities are highly dependent on the specific substrates, protecting groups, and reaction conditions.
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid | Yield (%) | α:β Ratio | Reference |
| Galactosyl Donor with non-participating group | Monosaccharide | TMSOTf | Good to Excellent | High α-selectivity | [5] |
| Galactosyl Donor with non-participating group | Monosaccharide | BF₃·OEt₂ | Moderate to Good | Moderate to Good β-selectivity | [5] |
| Glucosyl Donor with non-participating group | Monosaccharide | TMSOTf or BF₃·OEt₂ | - | Exclusive β-selectivity | [5] |
| Glycosyl Trichloroacetimidate with participating group | Phenol | BF₃·OEt₂ | Excellent | Exclusively 1,2-trans | [7] |
| Glycosyl Trichloroacetimidate with participating group | Less Nucleophilic Phenol | TMSOTf | Lower | Mixture of 1,2-cis and 1,2-trans | [7] |
The Hard and Soft Acids and Bases (HSAB) Principle in Glycosylation
The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework for understanding and predicting the reactivity of Lewis acids in glycosylation.[11][12][13]
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Hard Lewis Acids (e.g., Al³⁺, Cr³⁺, Fe³⁺) are small, highly charged, and not easily polarizable. They tend to form strong bonds with hard Lewis bases , which are also small, highly electronegative, and not easily polarizable (e.g., F⁻, OH⁻, H₂O).
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Soft Lewis Acids (e.g., Ag⁺, Au⁺, Hg²⁺) are larger, have a lower charge density, and are more polarizable. They prefer to bond with soft Lewis bases , which are larger, less electronegative, and more polarizable (e.g., I⁻, R₂S).
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Borderline Lewis Acids (e.g., Fe²⁺, Sn²⁺, BF₃) exhibit intermediate properties.
In the context of glycosylation, the oxygen of the leaving group on the glycosyl donor can be considered a hard base. Therefore, hard Lewis acids are generally effective at coordinating to and activating these leaving groups. The choice between a harder Lewis acid like TMSOTf and a borderline one like BF₃·OEt₂ can influence the degree of oxocarbenium ion formation and thus the reaction pathway. For thioglycosides, where the leaving group is a soft sulfur atom, softer Lewis acids or thiophilic promoters are often employed.
Experimental Protocol: A Representative TMSOTf-Promoted Glycosylation
This protocol outlines a general procedure for a TMSOTf-promoted glycosylation using a glycosyl trichloroacetimidate donor. The rationale behind each step is provided to enhance understanding and troubleshooting.
Materials:
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Glycosyl trichloroacetimidate donor
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Glycosyl acceptor
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Anhydrous dichloromethane (DCM)
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Activated molecular sieves (4 Å)
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Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
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Triethylamine (Et₃N) or Pyridine
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Preparation of Reaction Vessel and Reagents (The "Why"): Moisture is the enemy of glycosylation reactions as it can hydrolyze the reactive intermediates and the Lewis acid. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
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Dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum with a heat gun, or by oven-drying.
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Place the glycosyl donor, glycosyl acceptor, and activated molecular sieves in the flask. The molecular sieves are crucial for scavenging any trace amounts of water.
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Purge the flask with an inert gas (argon or nitrogen).
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Dissolution and Cooling (The "Why"): Glycosylation reactions are often exothermic and the reactive intermediates can be unstable at higher temperatures. Cooling the reaction mixture helps to control the reaction rate and minimize side reactions.
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Add anhydrous DCM to the flask via syringe to dissolve the reactants.
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Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) in a cooling bath (e.g., dry ice/acetone or ice/water).
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Addition of Lewis Acid (The "Why"): The Lewis acid is the catalyst that initiates the reaction. It is added slowly to maintain control over the reaction rate. The amount of TMSOTf is typically catalytic (0.1-0.2 equivalents), but stoichiometric amounts may be required for less reactive systems.[3]
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Slowly add the TMSOTf solution in anhydrous DCM to the stirred reaction mixture via syringe.
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Reaction Monitoring (The "Why"): It is essential to monitor the progress of the reaction to determine when it is complete and to avoid the formation of degradation products.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
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Quenching the Reaction (The "Why"): Once the reaction is complete, the Lewis acid must be neutralized to stop the reaction and prevent product degradation during workup.
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Quench the reaction by adding a few drops of triethylamine or pyridine. This basic amine will neutralize the acidic TMSOTf.
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Workup and Purification (The "Why"): The workup procedure is designed to remove the quenched Lewis acid, any remaining starting materials, and byproducts from the desired glycoside.
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Allow the reaction mixture to warm to room temperature.
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Dilute the mixture with DCM and filter through a pad of Celite to remove the molecular sieves.
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Wash the filtrate with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the pure glycoside.
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Visualizing the Glycosylation Process
The Mechanism of Lewis Acid-Catalyzed Glycosylation
Caption: General mechanism of Lewis acid-catalyzed glycosylation.
Decision-Making Workflow for Lewis Acid Selection
Caption: A simplified workflow for selecting a Lewis acid.
References
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Mukherjee, D., et al. (2016). Iron(III) Chloride as an Inexpensive and Environmentally Benign Catalyst for 1,2-trans Glycosylation. Frontiers in Chemistry. [Link]
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López, M., et al. (2024). Organocatalyzed Stereoselective Glycosylation: An Overview of the Last Decade. Mini-Reviews in Organic Chemistry. [Link]
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Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry. [Link]
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Zucchetta, D., & Zamyatina, A. (2025). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry. [Link]
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Comparison of the stereoselective glycosylation using 12 types of thioglycoside donors. ResearchGate. [Link]
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Benito-Alifonso, D., & Galan, C. (2017). Brønsted- and Lewis-Acid-Catalyzed Glycosylation. In Selective Glycosylations - Synthetic Methods and Catalysts. [Link]
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Gold-catalyzed glycosylation in the synthesis of complex carbohydrate-containing natural products. (2015). Natural Product Reports. [Link]
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Glycosidation using trichloroacetimidate donor. (2021). In Glycoscience Protocols. [Link]
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HSAB theory. Grokipedia. [Link]
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Lewis Acids/Bases; HSAB Theory. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_Chem_1_(Lower)/8%3A_Chemical_Reactions/8.5%3A_Lewis_Acids_and_Bases/Lewis_Acids_and_Bases_1/Lewis_Acids_and_Bases_2/Lewis_Acids_and_Bases_3/Lewis_Acids_and_Bases_4/Lewis_Acids_and_Bases_5/Lewis_Acids_and_Bases_6/Lewis_Acids_and_Bases_7/Lewis_Acids_and_Bases_8/Lewis_Acids_and_Bases_9/Lewis_Acids_and_Bases_10/Lewis_Acids_and_Bases_11/Lewis_Acids_and_Bases_12/Lewis_Acids_and_Bases_13/Lewis_Acids_and_Bases_14/Lewis_Acids_and_Bases_15/Lewis_Acids_and_Bases_16/Lewis_Acids_and_Bases_17/Lewis_Acids_and_Bases_18/Lewis_Acids_and_Bases_19/Lewis_Acids_and_Bases_20/Lewis_Acids_and_Bases_21/Lewis_Acids_and_Bases_22/Lewis_Acids_and_Bases_23/Lewis_Acids_and_Bases_24/Lewis_Acids_and_Bases_25/Lewis_Acids_and_Bases_26/Lewis_Acids_and_Bases_27/Lewis_Acids_and_Bases_28/Lewis_Acids_and_Bases_29/Lewis_Acids_and_Bases_30/Lewis_Acids_and_Bases_31/Lewis_Acids_and_Bases_32/Lewis_Acids_and_Bases_33/Lewis_Acids_and_Bases_34/Lewis_Acids_and_Bases_35/Lewis_Acids_and_Bases_36/Lewis_Acids_and_Bases_37/Lewis_Acids_and_Bases_38/Lewis_Acids_and_Bases_39/Lewis_Acids_and_Bases_40/Lewis_Acids_and_Bases_41/Lewis_Acids_and_Bases_42/Lewis_Acids_and_Bases_43/Lewis_Acids_and_Bases_44/Lewis_Acids_and_Bases_45/Lewis_Acids_and_Bases_46/Lewis_Acids_and_Bases_47/Lewis_Acids_and_Bases_48/Lewis_Acids_and_Bases_49/Lewis_Acids_and_Bases_50/Lewis_Acids_and_Bases_51/Lewis_Acids_and_Bases_52/Lewis_Acids_and_Bases_53/Lewis_Acids_and_Bases_54/Lewis_Acids_and_Bases_55/Lewis_Acids_and_Bases_56/Lewis_Acids_and_Bases_57/Lewis_Acids_and_Bases_58/Lewis_Acids_and_Bases_59/Lewis_Acids_and_Bases_60/Lewis_Acids_and_Bases_61/Lewis_Acids_and_Bases_62/Lewis_Acids_and_Bases_63/Lewis_Acids_and_Bases_64/Lewis_Acids_and_Bases_65/Lewis_Acids_and_Bases_66/Lewis_Acids_and_Bases_67/Lewis_Acids_and_Bases_68/Lewis_Acids_and_Bases_69/Lewis_Acids_and_Bases_70/Lewis_Acids_and_Bases_71/Lewis_Acids_and_Bases_72/Lewis_Acids_and_Bases_73/Lewis_Acids_and_Bases_74/Lewis_Acids_and_Bases_75/Lewis_Acids_and_Bases_76/Lewis_Acids_and_Bases_77/Lewis_Acids_and_Bases_78/Lewis_Acids_and_Bases_79/Lewis_Acids_and_Bases_80/Lewis_Acids_and_Bases_81/Lewis_Acids_and_Bases_82/Lewis_Acids_and_Bases_83/Lewis_Acids_and_Bases_84/Lewis_Acids_and_Bases_85/Lewis_Acids_and_Bases_86/Lewis_Acids_and_Bases_87/Lewis_Acids_and_Bases_88/Lewis_Acids_and_Bases_89/Lewis_Acids_and_Bases_90/Lewis_Acids_and_Bases_91/Lewis_Acids_and_Bases_92/Lewis_Acids_and_Bases_93/Lewis_Acids_and_Bases_94/Lewis_Acids_and_Bases_95/Lewis_Acids_and_Bases_96/Lewis_Acids_and_Bases_97/Lewis_Acids_and_Bases_98/Lewis_Acids_and_Bases_99/Lewis_Acids_and_Bases_100/Lewis_Acids_and_Bases_101/Lewis_Acids_and_Bases_102/Lewis_Acids_and_Bases_103/Lewis_Acids_and_Bases_104/Lewis_Acids_and_Bases_105/Lewis_Acids_and_Bases_106/Lewis_Acids_and_Bases_107/Lewis_Acids_and_Bases_108/Lewis_Acids_and_Bases_109/Lewis_Acids_and_Bases_110/Lewis_Acids_and_Bases_111/Lewis_Acids_and_Bases_112/Lewis_Acids_and_Bases_113/Lewis_Acids_and_Bases_114/Lewis_Acids_and_Bases_115/Lewis_Acids_and_Bases_116/Lewis_Acids_and_Bases_117/Lewis_Acids_and_Bases_118/Lewis_Acids_and_Bases_119/Lewis_Acids_and_Bases_120/Lewis_Acids_and_Bases_121/Lewis_Acids_and_Bases_122/Lewis_Acids_and_Bases_123/Lewis_Acids_and_Bases_124/Lewis_Acids_and_Bases_125/Lewis_Acids_and_Bases_126/Lewis_Acids_and_Bases_127/Lewis_Acids_and_Bases_128/Lewis_Acids_and_Bases_129/Lewis_Acids_and_Bases_130/Lewis_Acids_and_Bases_131/Lewis_Acids_and_Bases_132/Lewis_Acids_and_Bases_133/Lewis_Acids_and_Bases_134/Lewis_Acids_and_Bases_135/Lewis_Acids_and_Bases_136/Lewis_Acids_and_Bases_137/Lewis_Acids_and_Bases_138/Lewis_Acids_and_Bases_139/Lewis_Acids_and_Bases_140/Lewis_Acids_and_Bases_141/Lewis_Acids_and_Bases_142/Lewis_Acids_and_Bases_143/Lewis_Acids_and_Bases_144/Lewis_Acids_and_Bases_145/Lewis_Acids_and_Bases_146/Lewis_Acids_and_Bases_147/Lewis_Acids_and_Bases_148/Lewis_Acids_and_Bases_149/Lewis_Acids_and_Bases_150/Lewis_Acids_and_Bases_151/Lewis_Acids_and_Bases_152/Lewis_Acids_and_Bases_153/Lewis_Acids_and_Bases_154/Lewis_Acids_and_Bases_155/Lewis_Acids_and_Bases_156/Lewis_Acids_and_Bases_157/Lewis_Acids_and_Bases_158/Lewis_Acids_and_Bases_159/Lewis_Acids_and_Bases_160/Lewis_Acids_and_Bases_161/Lewis_Acids_and_Bases_162/Lewis_Acids_and_Bases_163/Lewis_Acids_and_Bases_164/Lewis_Acids_and_Bases_165/Lewis_Acids_and_Bases_166/Lewis_Acids_and_Bases_167/Lewis_Acids_and_Bases_168/Lewis_Acids_and_Bases_169/Lewis_Acids_and_Bases_170/Lewis_Acids_and_Bases_171/Lewis_Acids_and_Bases_172/Lewis_Acids_and_Bases_173/Lewis_Acids_and_Bases_174/Lewis_Acids_and_Bases_175/Lewis_Acids_and_Bases_176/Lewis_Acids_and_Bases_177/Lewis_Acids_and_Bases_178/Lewis_Acids_and_Bases_179/Lewis_Acids_and_Bases_180/Lewis_Acids_and_Bases_181/Lewis_Acids_and_Bases_182/Lewis_Acids_and_Bases_183/Lewis_Acids_and_Bases_184/Lewis_Acids_and_Bases_185/Lewis_Acids_and_Bases_186/Lewis_Acids_and_Bases_187/Lewis_Acids_and_Bases_188/Lewis_Acids_and_Bases_189/Lewis_Acids_and_Bases_190/Lewis_Acids_and_Bases_191/Lewis_A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HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry. [Link]
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Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. (2019). Chemistry. [Link]
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1,2-trans and regioselective glycosylation of multihydroxy sugars via a simple yet synergistic combination of BF3·Et2O in THF. (2022). Green Chemistry. [Link]
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Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. (2011). The Journal of Organic Chemistry. [Link]
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Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. (2021). Organic Letters. [Link]
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NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides. ResearchGate. [Link]
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Revisit of the phenol O-glycosylation with glycosyl imidates, BF3·OEt2 is a better catalyst than TMSOTf. (2012). Carbohydrate Research. [Link]
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BF3 ⋅ OEt2‐promoted glycosylation. ResearchGate. [Link]
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Glycosyl Fluorides as Intermediates in the BF3*OEt2 Promoted Glycosylation with Trichloroacetimidates. ResearchGate. [Link]
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Stereoselective Synthesis of Glycosyl Cyanides by TMSOTf‐Mediated Ring Opening of 1,6‐Anhydro Sugars. ResearchGate. [Link]
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3.2.1: Hard and Soft Acid and Base Theory. Chemistry LibreTexts. [Link]
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Lewis A Glycans Are Present on Proteins Involved in Cell Wall Biosynthesis and Appear Evolutionarily Conserved Among Natural Arabidopsis thaliana Accessions. (2021). Frontiers in Plant Science. [Link]
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Transition metal catalyzed glycosylation reactions – an overview. (2016). Organic & Biomolecular Chemistry. [Link]ob/c6ob00957a)
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A Spectroscopic Guide to 4-Chlorobenzoyl Protection and Deprotection of Nucleosides
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of synthetic nucleic acid chemistry, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The 4-chlorobenzoyl (4-ClBz) group is a common choice for the protection of exocyclic amino functionalities on nucleobases such as cytidine and adenosine. Its electron-withdrawing nature provides stability during oligonucleotide synthesis, yet it can be reliably removed under basic conditions. This guide provides a comprehensive spectroscopic comparison of a model nucleoside, 2'-deoxycytidine, in its unprotected, 4-chlorobenzoyl-protected, and fully deprotected states. We will delve into the causality behind experimental choices and present supporting data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis Spectroscopy to offer a self-validating framework for your research.
The Rationale for 4-Chlorobenzoyl Protection
The primary role of protecting the exocyclic amine (N4 on cytidine, N6 on adenosine) is to prevent unwanted side reactions during the critical phosphoramidite coupling step in oligonucleotide synthesis. The 4-chlorobenzoyl group is favored for several reasons:
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Stability: It is robust enough to withstand the conditions of subsequent synthetic steps, including detritylation.
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Reactivity Modulation: By temporarily converting the amino group to an amide, its nucleophilicity is suppressed.
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Clean Deprotection: It can be efficiently removed using standard ammoniacal solutions, regenerating the native nucleobase. The 4-chloro substituent slightly modulates the lability of the benzoyl group, offering a balance between stability and ease of removal.
This guide will walk through the spectroscopic journey of a nucleoside, illustrating how these key analytical techniques can be used to monitor the success of both the protection and deprotection steps.
Experimental Workflow: A Self-Validating System
The following workflow is designed to ensure the integrity of each step, with spectroscopic analysis serving as the validation checkpoint.
Caption: Experimental workflow for protection, deprotection, and analysis.
Part 1: Protection of 2'-Deoxycytidine with 4-Chlorobenzoyl Chloride
This protocol details the acylation of the N4-amino group of 2'-deoxycytidine. The use of anhydrous solvents is critical to prevent hydrolysis of the highly reactive 4-chlorobenzoyl chloride. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.
Experimental Protocol: N4-Acylation
-
Preparation: Dissolve 2'-deoxycytidine (1 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon).
-
Cooling: Cool the solution to 0°C in an ice bath. This is to control the exothermicity of the acylation reaction.
-
Reagent Addition: Slowly add a solution of 4-chlorobenzoyl chloride (1.2 mmol) in anhydrous dichloromethane (DCM, 5 mL) dropwise to the cooled solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TPLC) using a mobile phase of DCM:Methanol (9:1 v/v). The product, being more nonpolar, will have a higher Rf value than the starting nucleoside.
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Work-up: Once the reaction is complete, quench it by adding cold water (5 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure N4-(4-chlorobenzoyl)-2'-deoxycytidine.
Part 2: Spectroscopic Comparison - Unprotected vs. Protected
The addition of the 4-chlorobenzoyl group induces significant and predictable changes in the spectroscopic signature of the nucleoside.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the successful addition of the protecting group by observing the change in molecular weight.
-
Unprotected 2'-Deoxycytidine (dC): The expected [M+H]⁺ ion is observed at m/z 228.1.
-
N4-(4-Chlorobenzoyl)-dC: The addition of the 4-chlorobenzoyl moiety (C₇H₄ClO) adds 139.0 Da to the mass. The expected [M+H]⁺ ion is therefore observed at m/z 367.1.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| 2'-Deoxycytidine | C₉H₁₃N₃O₄ | 227.09 | 228.1 |
| N4-(4-ClBz)-dC | C₁₆H₁₆ClN₃O₅ | 365.08 | 367.1 (³⁵Cl), 369.1 (³⁷Cl) |
The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) provides a definitive confirmation of the presence of the 4-chlorobenzoyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is highly sensitive to changes in the electronic environment of the nuclei. The electron-withdrawing nature of the 4-chlorobenzoyl group causes a significant deshielding effect on nearby protons and carbons, resulting in downfield shifts in the NMR spectra.
-
¹H NMR: The most notable changes are observed for the protons on the pyrimidine ring (H5 and H6) and the exocyclic amine proton, which is replaced by an amide proton signal. The aromatic protons of the 4-chlorobenzoyl group will also appear as a characteristic pair of doublets.
-
¹³C NMR: The carbons of the pyrimidine ring (C4, C5, and C6) experience a downfield shift. New signals corresponding to the carbonyl and aromatic carbons of the protecting group will also be present.
Table of Comparative NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Nucleus | 2'-Deoxycytidine (Unprotected) | N4-(4-ClBz)-dC (Protected) | Δδ (ppm) | Rationale for Shift |
| ¹H NMR | ||||
| H6 | ~7.85 (d) | ~8.45 (d) | +0.60 | Deshielding due to amide linkage |
| H5 | ~5.95 (d) | ~7.30 (d) | +1.35 | Significant deshielding |
| H1' | ~6.15 (t) | ~6.20 (t) | +0.05 | Minor effect |
| NH ₂ | ~7.20 (br s) | - | - | Replaced by amide proton |
| NH -CO | - | ~11.3 (s) | - | Amide proton signal |
| Ar-H | - | ~8.05 (d), ~7.65 (d) | - | Aromatic protons of 4-ClBz |
| ¹³C NMR | ||||
| C4 | ~156.0 | ~163.5 | +7.5 | Strong deshielding by amide |
| C6 | ~141.0 | ~145.0 | +4.0 | Inductive effect |
| C5 | ~95.0 | ~97.0 | +2.0 | Inductive effect |
| C=O (Bz) | - | ~167.0 | - | Carbonyl of protecting group |
Note: These are representative chemical shifts. Actual values may vary slightly based on experimental conditions.
UV-Vis Spectroscopy
The attachment of the aromatic 4-chlorobenzoyl group, a chromophore, to the nucleobase results in a noticeable shift in the maximum UV absorbance (λmax). This can be a quick and effective way to monitor the reaction.
-
Unprotected 2'-Deoxycytidine: Typically exhibits a λmax around 271 nm at neutral pH.
-
N4-(4-Chlorobenzoyl)-dC: The extended conjugated system results in a bathochromic (red) shift of the λmax to a longer wavelength, typically around 305-310 nm.
This significant shift provides a clear indication of successful protection.
Part 3: Deprotection of N4-(4-Chlorobenzoyl)-2'-deoxycytidine
The removal of the 4-chlorobenzoyl group is typically achieved by ammonolysis, which involves hydrolysis of the amide bond under basic conditions.
Caption: Simplified mechanism of ammonolysis for deprotection.
Experimental Protocol: Ammonolysis
-
Preparation: Dissolve the purified N4-(4-chlorobenzoyl)-2'-deoxycytidine (0.5 mmol) in a minimal amount of ethanol in a sealed pressure vial.
-
Reagent Addition: Add concentrated aqueous ammonia (28-30%, 10 mL).
-
Reaction: Seal the vial tightly and heat the mixture at 55°C for 12-16 hours.[1]
-
Monitoring: The reaction can be monitored by HPLC or TLC. On TLC, the deprotected product will have a lower Rf value, corresponding to the starting 2'-deoxycytidine.
-
Work-up: After cooling to room temperature, evaporate the ammonia and solvent under a stream of nitrogen or using a centrifugal evaporator.
-
Purification: The resulting residue, containing the deprotected nucleoside and 4-chlorobenzamide byproduct, can be purified by washing with diethyl ether (to remove the less polar benzamide) or by preparative HPLC if high purity is required.
Part 4: Spectroscopic Confirmation of Deprotection
Successful deprotection is confirmed when the spectroscopic data of the final product matches that of the original, unprotected starting material.
-
Mass Spectrometry: The [M+H]⁺ ion should shift back from m/z 367.1 to m/z 228.1.
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra should be identical to the starting 2'-deoxycytidine. Key indicators are the disappearance of the aromatic signals from the 4-chlorobenzoyl group and the amide proton, and the reappearance of the exocyclic amine protons. The H5 and H6 proton signals will shift back upfield to their original positions.
-
UV-Vis Spectroscopy: The λmax should shift from ~305 nm back to ~271 nm.
Conclusion
The 4-chlorobenzoyl group serves as a reliable and effective protecting group for the exocyclic amines of nucleosides. This guide has demonstrated that a systematic workflow, validated at each stage by spectroscopic analysis, ensures the successful protection and subsequent deprotection of the nucleoside. By understanding the characteristic spectroscopic shifts in MS, NMR, and UV-Vis, researchers can confidently monitor their reactions, troubleshoot potential issues, and ensure the chemical integrity of their synthesized nucleosides and oligonucleotides.
References
-
BenchChem. (2025). Application Notes and Protocols for the Deprotection of the N3-Benzoyl Group.
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
-
Glen Research. (2023). Deprotection Guide.
- Reese, C. B. (1978). The chemical synthesis of oligo- and poly-nucleotides by the phosphotriester approach. Tetrahedron, 34(21), 3143-3179.
- Gaffney, B. L., & Jones, R. A. (1989). A new base-protecting group for deoxguanosine. Tetrahedron Letters, 30(21), 2619-2622.
Sources
A Senior Application Scientist's Guide to Nucleoside Structure Validation by Mass Spectrometry
In the realms of drug development, epitranscriptomics, and diagnostics, the precise structural characterization of nucleosides—the fundamental building blocks of DNA and RNA—is paramount. As therapeutic agents, biomarkers, or components of modified RNA, their biological function is inextricably linked to their exact chemical structure. The existence of numerous natural isomers, molecules with the same mass but different atomic arrangements, presents a significant analytical challenge.[1][2] Mass spectrometry (MS), prized for its sensitivity and specificity, has emerged as the cornerstone technology for validating these structures.[3][4]
This guide provides an in-depth comparison of mass spectrometric strategies for nucleoside validation. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, empowering researchers to design robust, self-validating protocols for unambiguous structural elucidation.
The Analytical Hurdle: Why Nucleoside Isomers Demand More Than Just Mass
The primary challenge in nucleoside analysis is the prevalence of structural isomers. For example, several monomethylated adenosine isomers exist (e.g., m¹A, m⁶A, m²A), all sharing the identical mass-to-charge ratio (m/z).[5] A low-resolution mass spectrometer can confirm the elemental composition but cannot distinguish these critical structural differences.[5] This ambiguity can lead to the misidentification of disease biomarkers or a misunderstanding of an RNA modification's function.[2][5] Therefore, our analytical strategy must generate data that is unique to a specific isomeric structure. This is achieved primarily through tandem mass spectrometry (MS/MS).
Ionization Techniques: Getting Nucleosides into the Gas Phase
The first step in any MS analysis is ionization. For nucleosides, two techniques dominate: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Electrospray Ionization (ESI): The workhorse for liquid chromatography-mass spectrometry (LC-MS). ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase, minimizing in-source fragmentation and preserving the intact molecule for subsequent analysis.[4][6] Its seamless coupling with liquid chromatography allows for the separation of complex mixtures and isomers prior to MS detection, making it the preferred method for quantitative and qualitative studies of nucleoside mixtures from biological hydrolysates.[7][8]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI excels in the analysis of larger molecules and is often used for oligonucleotides.[6][9] While it can be used for single nucleosides, its primary advantage lies in its high throughput and tolerance for certain buffers. For validating single nucleoside structures, especially in complex mixtures, ESI coupled with LC is generally more informative.[10]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Coupling | Excellent for Liquid Chromatography (LC-MS) | Primarily an offline technique, though coupling exists |
| Best For | Complex mixtures, quantitative analysis, isomer separation | High-throughput screening, larger oligonucleotides |
| Ionization | Soft, solution-based | Soft, solid-state (matrix-assisted) |
| Typical Platform | Quadrupoles, Ion Traps, Orbitraps, TOFs | Time-of-Flight (TOF) analyzers |
| Key Advantage | Seamless integration with chromatographic separation | Speed and high mass range |
Deciphering Structure: A Head-to-Head Comparison of Tandem MS (MS/MS) Techniques
Tandem mass spectrometry is the key to differentiating isomers. In an MS/MS experiment, a specific precursor ion (e.g., the protonated nucleoside of interest) is selected, energized, and fragmented. The resulting fragment ions create a "fingerprint" spectrum that is characteristic of the molecule's structure.
Collision-Induced Dissociation (CID) is the most common fragmentation method.[11] The selected ion is accelerated and collided with an inert gas (like argon or nitrogen), causing it to fragment.[11] For nucleosides, the most common fragmentation event in low-energy CID is the cleavage of the N-glycosidic bond that links the ribose sugar to the nucleobase.[12][13] This produces a dominant product ion corresponding to the protonated nucleobase (BH₂⁺).[1][14]
-
Expert Insight: While CID is robust and widely used, its reliance on glycosidic bond cleavage is also its primary limitation for isomer differentiation.[1][2] Positional isomers, such as 3-methylcytidine and 5-methylcytidine, share the same nucleobase core and thus produce an identical BH₂⁺ product ion, making them indistinguishable by conventional CID alone.[1][15] Chromatographic separation becomes essential in this scenario.[2]
HCD is a fragmentation technique available on Orbitrap mass spectrometers that occurs in a dedicated multipole collision cell.[16] Unlike CID in an ion trap, HCD provides higher collision energy, leading to more extensive fragmentation. This is critically important for nucleoside isomers.
-
Key Advantage: HCD can break apart the nucleobase ring itself, in addition to cleaving the glycosidic bond.[1][15] This "intra-nucleobase" fragmentation generates a rich pattern of smaller fragment ions that are unique to the specific positions of modifications on the base.[1][17] For example, HCD can effectively differentiate positional isomers of methylcytidine by producing unique fragmentation patterns for each, even if they co-elute chromatographically.[1] This creates structure-specific fingerprints that can be stored in spectral libraries for rapid, confident identification.[1][15]
Workflow for Nucleoside Fragmentation Analysis
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- 1. Differentiating Positional Isomers of Nucleoside Modifications by Higher-Energy Collisional Dissociation Mass Spectrometry (HCD MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Validation of DNA Sequences Using Mass Spectrometry Coupled with Nucleoside Mass Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
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- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Nucleoside Analogues by HPLC
In the landscape of modern therapeutics, nucleoside analogues represent a cornerstone class of molecules, pivotal in the development of antiviral and anticancer agents.[1] Their mechanism of action, often involving the disruption of nucleic acid synthesis in pathological cells or viruses, is exquisitely dependent on their structural integrity. Consequently, the purity of a synthesized nucleoside analogue is not merely a quality control metric; it is a direct determinant of its potential efficacy and safety. Impurities, which can include starting materials, by-products, intermediates, or degradation products, can introduce toxicity or reduce the therapeutic potency of the active pharmaceutical ingredient (API).[2][3]
While various methods exist for the purification and separation of nucleoside analogues, such as crystallization and column chromatography, High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for quantitative purity assessment.[4][5][6] Its high resolution, sensitivity, and reproducibility make it the industry standard for separating the target compound from structurally similar impurities.
This guide provides a comprehensive framework for developing, validating, and comparing HPLC methods for the purity assessment of novel nucleoside analogues, grounded in the principles of scientific integrity and practical, field-proven expertise.
The Foundational Role of Reversed-Phase HPLC
High-Performance Liquid Chromatography is a powerful analytical method that separates components in a mixture based on their differential interactions between a mobile phase (a solvent) and a stationary phase (the column).[4] For nucleoside analogues, which are moderately polar compounds, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water or buffer and an organic solvent like acetonitrile or methanol). Compounds are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later.
The choice of RP-HPLC is causal: the tunable nature of the mobile phase composition allows for fine control over the separation, enabling the resolution of impurities that may differ from the parent nucleoside by only a minor functional group.
Visualizing the HPLC Purity Workflow
The overall process, from sample preparation to final purity determination, follows a structured and logical path. This workflow ensures that the results are both accurate and reproducible.
Caption: A standard workflow for determining the purity of a synthesized nucleoside analogue using HPLC.
Developing a Robust, Self-Validating HPLC Purity Method
A reliable purity assessment begins with a well-developed and validated analytical method. The goal is to create a system that is specific for the analyte, free from interference, and capable of separating it from all potential impurities. The protocol described below is designed to be a self-validating system, incorporating system suitability tests (SST) as a prerequisite for analysis.
Experimental Protocol: A Universal Starting Point
This protocol provides a robust starting point for the analysis of a wide range of nucleoside analogues. Optimization will likely be required based on the specific properties of the molecule.
1. Instrumentation and Reagents:
-
HPLC System: A quaternary or binary HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[7][8]
-
Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is a standard choice. For compounds with aromatic moieties, a Phenyl-Hexyl column can offer alternative selectivity.[9][10]
-
Reagents: HPLC-grade water, acetonitrile (ACN), and methanol (MeOH).[11] A suitable buffer, such as ammonium formate or potassium phosphate, of the highest purity.
2. Standard and Sample Preparation:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., 50:50 water:acetonitrile) and sonicate briefly if necessary.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Preparation (0.1 mg/mL): Prepare the synthesized nucleoside analogue sample in the same manner as the working standard to ensure concentration consistency. Filter all solutions through a 0.45 µm syringe filter before injection.[7]
3. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Ammonium Formate in water, pH adjusted to 5.3.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program: A gradient is crucial for eluting impurities with a wide range of polarities.
Time (min) %A (Buffer) %B (ACN) 0.0 95 5 25.0 40 60 30.0 5 95 35.0 5 95 35.1 95 5 | 40.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (or the λmax of the nucleoside analogue).
-
Injection Volume: 10 µL.
4. System Suitability Testing (SST):
-
Rationale: Before analyzing any samples, the performance of the chromatographic system must be verified. This is a non-negotiable step for ensuring data integrity.
-
Procedure: Make five replicate injections of the Working Standard solution.
-
Acceptance Criteria:
-
Tailing Factor (T): Should be ≤ 2.0 for the main peak.
-
Repeatability (%RSD): The relative standard deviation of the peak area for the five replicates should be ≤ 2.0%.
-
Resolution (Rs): If a known impurity standard is available, the resolution between it and the main peak should be ≥ 2.0.[7]
-
5. Analysis and Purity Calculation:
-
Once the SST criteria are met, inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Purity is typically calculated using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and reported.[2][3]
Comparison of HPLC Stationary Phases for Nucleoside Analogue Analysis
The choice of HPLC column is the most critical factor in achieving a successful separation. While C18 is the workhorse, other stationary phases can provide superior performance for specific challenges, such as separating enantiomers or highly polar analogues.
| Stationary Phase | Primary Separation Mechanism | Best Suited For | Advantages | Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic Interactions | General-purpose analysis of most nucleoside analogues. | Highly versatile, stable, wide range of commercial availability. | May provide insufficient retention for very polar analogues. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Analogues containing aromatic rings. | Offers alternative selectivity to C18, especially for aromatic or unsaturated compounds.[9][10] | Can be less stable at extreme pH compared to some modern C18 phases. |
| HILIC (Hydrophilic Interaction) | Partitioning into a water-enriched layer on the stationary phase surface. | Very polar nucleoside analogues and related polar impurities.[12] | Excellent retention of polar compounds that are poorly retained on RP columns. | Requires careful equilibration; sensitive to water content in the sample solvent. |
| Chiral Stationary Phases (e.g., Cyclodextrin-based) | Enantioselective Interactions (Inclusion complexation) | Determination of enantiomeric purity for chiral nucleoside analogues.[13] | The only reliable HPLC method to separate and quantify enantiomers.[7] | More expensive; method development can be more complex. |
The Imperative of Method Validation: Adhering to ICH Q2(R1)
A developed method is not trustworthy until it is validated. Validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[14] The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard for this process.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of expected components (impurities, degradants). | Peak purity analysis (using a PDA detector) should pass. Resolution (Rs) between the main peak and closest impurity should be >2.0. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.[9][10] |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at multiple concentration levels.[9][10] |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements under the same (repeatability) and different (intermediate) conditions. | Relative Standard Deviation (RSD) ≤ 1.5% for both repeatability and intermediate precision.[9][10] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1; precision and accuracy must also be demonstrated. |
Alternative and Complementary Analytical Techniques
While HPLC is the primary tool for purity quantification, a comprehensive assessment often requires complementary techniques, particularly for impurity identification.
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- 14. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Glycosylation of Modified Nucleobases: A Comparative Analysis
Introduction: The Central Role of Glycosylated Nucleobases in Modern Therapeutics
The covalent attachment of a sugar moiety to a heterocyclic nucleobase, forming a nucleoside, is a cornerstone of life's genetic and metabolic machinery. Beyond their fundamental roles in DNA and RNA, nucleosides and their analogues are a critical class of therapeutic agents, exhibiting potent antiviral and anticancer properties. The biological activity of these compounds is profoundly influenced by the nature of both the modified nucleobase and the attached carbohydrate, as well as the stereochemistry of the crucial N-glycosidic bond.
For researchers in drug discovery and chemical biology, the efficient and stereoselective synthesis of these modified nucleosides is a paramount challenge. The choice of glycosylation strategy directly impacts yield, purity, scalability, and the ultimate success of a synthetic campaign. This guide provides an in-depth, comparative analysis of the most prevalent glycosylation methods, grounded in mechanistic principles and supported by experimental data. We will dissect the causality behind experimental choices, offering field-proven insights to navigate the complexities of nucleoside synthesis. This is not merely a collection of protocols; it is a strategic manual for making informed decisions in your research.
It is important to distinguish N-glycosylation—the formation of a bond to the anomeric carbon of a sugar—from other C-N bond-forming reactions used to modify nucleobases. For instance, the aza-Michael addition, a powerful tool for conjugate addition of nitrogen nucleophiles to activated alkenes, is often employed to synthesize nucleobase derivatives with alkyl chains, but it does not form the characteristic glycosidic linkage of a nucleoside.[1][2] This guide will focus exclusively on methods for creating this vital N-glycosidic bond.
Part 1: Chemical Glycosylation Strategies: The Pillars of Nucleoside Synthesis
Chemical methods offer broad substrate scope and scalability, making them indispensable tools in nucleoside chemistry. The selection of a specific method often hinges on the stability of the nucleobase, the desired stereochemical outcome, and the nature of the sugar donor.
The Vorbrüggen Glycosylation: The Industry Workhorse
First reported by Ulrich Niedballa and Helmut Vorbrüggen, this method is arguably the most widely used for N-glycosylation.[3] It relies on the reaction of a silylated nucleobase with a peracylated sugar (a sugar protected with ester groups) in the presence of a Lewis acid catalyst.[3]
Causality and Mechanism:
The success of the Vorbrüggen reaction is rooted in several key principles. First, silylating the nucleobase (typically with agents like hexamethyldisilazane, HMDS) increases its solubility in non-polar organic solvents and enhances the nucleophilicity of the ring nitrogen atoms.[4]
The reaction proceeds through a Lewis acid-catalyzed formation of a key intermediate from the acylated sugar. When the sugar has a participating group at the C2' position (like an acetyl or benzoyl group), it forms a cyclic acyloxonium ion intermediate.[4] This intermediate sterically shields one face of the anomeric carbon. The silylated nucleobase then attacks from the opposite, less hindered face, leading to the preferential formation of the 1',2'-trans product.[4] For ribose-based sugars, this neighboring group participation (NGP) is exceptionally effective, yielding the biologically relevant β-anomer with high selectivity.[4] If a participating group is absent at C2', a mixture of α and β anomers is typically formed.[3]
Diagram: Mechanism of Vorbrüggen Glycosylation
Caption: Vorbrüggen reaction pathway showing Lewis acid activation and stereodirecting intermediate.
Experimental Protocol: Synthesis of a Triacetyl-Protected Uridine Analogue
This protocol is a representative example and may require optimization for different substrates.
-
Silylation of Nucleobase:
-
Suspend the modified uracil (1.0 eq) in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) to the suspension.
-
Heat the mixture to reflux under an inert atmosphere (e.g., Argon) until the solution becomes clear (typically 1-2 hours), indicating complete silylation.
-
Cool the reaction mixture to room temperature.
-
-
Glycosylation:
-
In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile.
-
Cool the sugar solution to 0°C.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise to the sugar solution. Stir for 15 minutes.
-
Add the prepared silylated nucleobase solution dropwise to the activated sugar solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected nucleoside.
-
Glycosylation with Thioglycoside Donors
Thioglycosides are valuable glycosyl donors prized for their stability during protecting group manipulations and their tunable reactivity. They can be "armed" (more reactive) or "disarmed" (less reactive) based on the electronic nature of their protecting groups, allowing for strategic, sequential glycosylation.[5]
Causality and Mechanism:
Thioglycosides are activated by thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH).[6] The promoter coordinates to the anomeric sulfur atom, converting it into a good leaving group. The departure of the thioglycoside generates an oxocarbenium ion intermediate, which is then attacked by the nucleobase.
Stereocontrol is highly dependent on the solvent and the C2'-protecting group. Similar to the Vorbrüggen reaction, a participating C2'-ester group will lead to a 1',2'-trans product. In the absence of NGP, solvent choice becomes critical. Non-participating solvents like dichloromethane can favor SN2-type attack leading to an inversion of anomeric configuration, while more coordinating solvents like acetonitrile can stabilize the oxocarbenium ion, potentially leading to anomeric mixtures.
Diagram: Thioglycoside Activation Workflow
Caption: General experimental workflow for nucleoside synthesis using a thioglycoside donor.
Experimental Protocol: NIS/TfOH Promoted Glycosylation
-
Preparation:
-
Dissolve the thioglycoside donor (1.2 eq) and the silylated nucleobase (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add 4 Å molecular sieves to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -40°C or -78°C).
-
-
Activation and Glycosylation:
-
In a separate flask, dissolve NIS (1.5 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of TfOH (0.1 eq) to the NIS solution.
-
Add the NIS/TfOH solution dropwise to the donor/acceptor mixture.
-
Stir the reaction at the low temperature for 1-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Filter off the molecular sieves and wash with dichloromethane.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Part 2: Enzymatic Glycosylation: The "Green Chemistry" Approach
Biocatalysis offers an elegant and highly efficient alternative to traditional chemical synthesis. Enzymes operate under mild, aqueous conditions, obviating the need for harsh reagents and extensive protecting group chemistry. Their most significant advantage is their exquisite stereo- and regioselectivity, often yielding a single anomer of the desired product.[7]
Causality and Mechanism:
Two main classes of enzymes are employed for nucleoside synthesis: nucleoside phosphorylases (NPs) and N-deoxyribosyltransferases (NDTs).[8]
-
Nucleoside Phosphorylases (NPs): These enzymes catalyze the reversible phosphorolysis of a glycosidic bond. In the synthetic direction, they transfer a sugar-1-phosphate moiety to a modified nucleobase. The reaction equilibrium can be shifted towards product formation by using an excess of the nucleobase or by removing the inorganic phosphate byproduct.[8]
-
N-deoxyribosyltransferases (NDTs): These enzymes catalyze a "base-swapping" reaction, transferring a deoxyribose moiety from a donor nucleoside (e.g., thymidine) to an acceptor nucleobase. This transglycosylation reaction is essentially irreversible and highly efficient.[9][10]
The high fidelity of these enzymes stems from their precisely structured active sites, which pre-organize the substrates for a specific, stereochemically defined attack, almost always resulting in the β-anomer.
Experimental Protocol: NDT-Catalyzed Synthesis of a 2'-Deoxyribonucleoside
-
Reaction Setup:
-
Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dissolve the donor nucleoside (e.g., 2'-deoxyuridine, 1.0 eq) and the modified acceptor nucleobase (1.5 eq) in the buffer. Substrate solubility can be a limitation and may require co-solvents like DMSO.
-
Add the purified N-deoxyribosyltransferase (a catalytic amount, e.g., 1-5 mol%) to the solution.
-
-
Incubation:
-
Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC). Reactions can take several hours to days depending on the substrate and enzyme concentration.
-
-
Work-up and Purification:
-
Terminate the reaction by denaturing the enzyme, for example, by heating to 95°C for 5 minutes or by adding an organic solvent like methanol.
-
Centrifuge the mixture to pellet the denatured protein.
-
Filter the supernatant.
-
Purify the product from the supernatant using preparative reverse-phase HPLC.
-
Lyophilize the collected fractions to obtain the pure nucleoside analogue.
-
Part 3: Objective Comparison and Strategic Selection
Choosing the optimal glycosylation method is a critical decision. The following table summarizes key performance indicators based on literature data. Note that yields and selectivities are highly substrate-dependent, and these values should be considered representative.
Table 1: Comparative Performance of Glycosylation Methods
| Feature | Vorbrüggen Glycosylation | Thioglycoside Donors | Enzymatic Glycosylation |
| Stereoselectivity | High for β (with C2' NGP)[4]; Anomeric mixtures otherwise[3] | High for β (with C2' NGP); Can be tuned by solvent/promoter | Excellent (typically >99% β-anomer)[9][10] |
| Typical Yield | Good to Excellent (60-95%)[11] | Good to Excellent (65-90%)[12] | Moderate to Good (40-85%)[8] |
| Substrate Scope | Very broad; tolerant of many nucleobase modifications | Broad; requires synthesis of specific thioglycoside donor | Generally limited to analogues of natural substrates; requires enzyme engineering for novel structures |
| Reaction Conditions | Anhydrous, often requires heating or cryogenic temperatures; Lewis acids | Anhydrous, typically low temperatures; Thiophilic promoters | Aqueous buffer, physiological pH, mild temperatures (e.g., 25-50°C) |
| Key Advantages | Widely applicable, well-established, scalable | Stable donors, tunable reactivity ("armed/disarmed") | Unmatched stereoselectivity, "green" conditions, no protecting groups needed |
| Key Limitations | Requires protecting groups, harsh reagents (Lewis acids), silylation step | Requires multi-step synthesis of donor, use of promoters | Substrate scope limitations, enzyme availability/cost, potential solubility issues in water |
Diagram: Method Selection Decision Tree
Caption: A decision-making framework for selecting an appropriate glycosylation method.
Expert Recommendations for Method Selection:
-
For Novel 2'-Deoxyribonucleosides: If your modified nucleobase is structurally similar to a natural purine or pyrimidine, an enzymatic approach with an NDT is often the most efficient path to the pure β-anomer, avoiding complex protection/deprotection steps.
-
For Ribonucleosides: The Vorbrüggen glycosylation is exceptionally reliable due to the powerful C2'-acetoxy or C2'-benzoyloxy neighboring group participation, which consistently delivers high yields of the β-anomer.
-
For Complex Oligosaccharide Synthesis: When stepwise addition of sugars is required, the thioglycoside method shines. The ability to use "armed" and "disarmed" donors provides the strategic control necessary for building complex glycans.
-
When Stereochemistry is Not the Primary Driver: If a mixture of anomers is acceptable for initial screening or if the desired product is the α-anomer, chemical methods without C2' NGP are suitable, though purification will be a key consideration.
Conclusion
The synthesis of modified nucleosides is a dynamic field where strategic planning and a deep understanding of reaction mechanisms are paramount. The Vorbrüggen glycosylation remains a robust and versatile tool, while methods utilizing thioglycoside donors offer a higher degree of strategic control for complex targets. Concurrently, enzymatic glycosylation has emerged as a powerful and sustainable strategy, providing unparalleled stereocontrol for a growing range of substrates. By understanding the fundamental principles, advantages, and limitations of each method as outlined in this guide, researchers can confidently select and execute the most effective strategy to accelerate their drug discovery and development programs.
References
-
An Expedient Synthesis of Flexible Nucleosides through Enzymatic Glycosylation of Proximal and Distal Fleximer Bases. (2020). PubMed. [Link]
-
Glycosylation of Nucleosides. (2016). ACS Publications. [Link]
-
Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. (2022). National Institutes of Health. [Link]
-
Thioglycoside activation strategies. (n.d.). ResearchGate. [Link]
-
Vorbrüggen Glycosylation. (n.d.). Merck & Co., Inc. [Link]
-
Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. (2021). National Institutes of Health. [Link]
-
Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. (2024). National Institutes of Health. [Link]
-
(a) Thioglycoside donors 1, 2, 6, 7, and 8. (b) Glycoside... (n.d.). ResearchGate. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). National Institutes of Health. [Link]
-
Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. (2023). MDPI. [Link]
-
Vorbrüggen glycosylation reaction and its mechanism. (n.d.). ResearchGate. [Link]
-
Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. (n.d.). ResearchGate. [Link]
-
Optimization of Vorbrüggen glycosylation with N-acetyl cytosine and achiral ester. (n.d.). ResearchGate. [Link]
-
Glycosylation is mediated by enzymes called glycosyltransferases... (n.d.). ResearchGate. [Link]
-
Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. (2015). Royal Society of Chemistry. [Link]
-
Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. (n.d.). ResearchGate. [Link]
-
Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. (2025). PubMed Central. [Link]
-
Michael addition reaction. (n.d.). Wikipedia. [Link]
-
Stereoselective synthesis of nicotinamide beta-riboside and nucleoside analogs. (2004). PubMed. [Link]
-
New Trends in Nucleoside Biotechnology. (2011). National Institutes of Health. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose (CAS Number: 144084-01-5), a chlorinated organic compound often utilized in nucleoside synthesis.[1][2] Adherence to these procedures is essential to protect personnel and minimize environmental impact.
Understanding the Compound: A Safety Profile
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6]
-
Spill Management: In case of a spill, avoid dust formation.[6] Carefully sweep up the solid material and place it into a designated, labeled hazardous waste container.[7]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a chlorinated hazardous waste. This protocol is designed to ensure compliance with general laboratory waste guidelines and promote a safe laboratory environment.
1. Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound, including residual amounts of the pure compound, contaminated spatulas, weighing paper, and disposable labware, must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Specifications: The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a metal can with a polyethylene liner) and have a secure, tight-fitting lid.[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Chlorinated Organic Solid").
2. Handling of Contaminated Solvents and Solutions:
-
Aqueous Solutions: Aqueous solutions containing this compound must not be poured down the drain.[5] They should be collected as hazardous aqueous waste containing chlorinated hydrocarbons.
-
Organic Solvents: If this compound is dissolved in an organic solvent (e.g., Dichloromethane), the resulting solution must be collected in a designated "Chlorinated Organic Solvent Waste" container.[1][5] Do not mix with non-halogenated solvent waste.[9]
3. Decontamination of Glassware:
-
Initial Rinse: Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue.[5]
-
Rinsate Collection: The initial solvent rinsate is considered hazardous and must be collected in the appropriate chlorinated organic solvent waste container.[5]
-
Subsequent Cleaning: After the initial rinse, the glassware can be washed with soap and water.
4. Final Disposal:
-
Waste Pickup: Once the hazardous waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10][11]
-
Documentation: Ensure all necessary waste disposal forms and documentation are completed as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
Caption: Disposal workflow for this compound.
Summary of Disposal Procedures
| Waste Type | Disposal Container | Key Instructions |
| Solid Waste (pure compound, contaminated items) | Labeled "Chlorinated Organic Solid Waste" container | Ensure the container is compatible and securely sealed. |
| Aqueous Solutions containing the compound | Labeled "Aqueous Waste with Chlorinated Organics" container | DO NOT dispose of down the drain. |
| Organic Solvent Solutions containing the compound (e.g., in DCM) | Labeled "Chlorinated Organic Solvent Waste" container | Do not mix with non-halogenated solvents. |
| Contaminated Glassware (Rinsate) | Appropriate chlorinated organic solvent waste container | Collect the initial solvent rinse as hazardous waste. |
By adhering to these protocols, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
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-
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubChem. (n.d.). Retrieved from [Link]
-
Laboratory chemical waste - Water Corporation. (n.d.). Retrieved from [Link]
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Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]
-
1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose - PubChem. (n.d.). Retrieved from [Link]
- This compound, 95+%. (n.d.).
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia. (n.d.). Retrieved from [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from [Link]
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Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose (CAS No. 144084-01-5). As a chlorinated, benzoyl-containing organic compound, this substance requires stringent handling procedures to ensure personnel safety and environmental protection. The toxicological properties of this specific molecule have not been fully investigated, necessitating a cautious approach that prioritizes the mitigation of all potential exposure routes.[1]
Core Principle: Hazard Mitigation and Risk Assessment
The primary objective when handling this compound is the prevention of exposure through inhalation, skin contact, eye contact, and ingestion.[2] The compound is a white to light cream solid or powder, which increases the risk of airborne particulate generation during handling.[1][3] Therefore, all operations must be conducted based on a thorough risk assessment that assumes the compound is hazardous.
Primary Lines of Defense:
-
Engineering Controls: All handling of the solid compound, including weighing and dissolution, must be performed within a certified chemical fume hood to control airborne particulates.[4]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all tasks involving this chemical. Ensure all personnel are trained on this SOP and the associated hazards.
-
Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a critical barrier.
An emergency eyewash station and safety shower must be immediately accessible in the work area.[4]
Required Personal Protective Equipment (PPE)
The selection of PPE must be based on the specific task being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task / Scale | Minimum Eye/Face Protection | Minimum Glove Type | Minimum Body Protection | Required Respiratory Protection |
| Weighing / Aliquoting (Solid) | Chemical splash goggles and full-face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat | N95/FFP2 respirator (minimum, inside a fume hood). A half-mask respirator with P100/FFP3 filters is preferred. |
| Dissolution / Solution Handling | Chemical splash goggles | Nitrile or Neoprene gloves | Chemical-resistant lab coat | Not required if performed strictly within a certified chemical fume hood. |
| Reaction Monitoring / Work-up | Chemical splash goggles | Nitrile or Neoprene gloves | Chemical-resistant lab coat | Not required if performed strictly within a certified chemical fume hood. |
| Large-Scale Handling (>10g) | Chemical splash goggles and full-face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Chemical-resistant suit (e.g., Tychem) over lab clothing | Half-mask or full-face respirator with combination organic vapor/P100 cartridges.[5] |
| Spill Cleanup | Chemical splash goggles and full-face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant suit or apron.[6] | Full-face respirator with combination organic vapor/P100 cartridges.[5][7] |
Eye and Face Protection
Fine powders can easily become airborne and cause severe eye irritation.
-
Causality: Standard safety glasses do not provide a seal and are insufficient. Chemical splash goggles are mandatory to create a protective seal around the eyes.[8] A full-face shield should be worn over the goggles during any operation with a high risk of splashing or dust generation, such as weighing or spill cleanup.[4]
Hand Protection
Chlorinated organic compounds can potentially be absorbed through the skin.
-
Causality: Gloves provide a barrier against direct skin contact. Nitrile or neoprene gloves are recommended for their general resistance to a range of chemicals.[4][5] Always check the manufacturer's chemical resistance guide for breakthrough times. Double-gloving is a best practice when handling the solid material to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs.
Body Protection
Protecting skin and personal clothing from contamination is crucial.
-
Causality: A chemical-resistant lab coat is the minimum requirement to protect against minor spills and dust.[4] For larger-scale operations or spill response, a disposable chemical-resistant suit provides more comprehensive protection against widespread contamination.[5]
Respiratory Protection
Inhalation of fine chemical dust is a primary exposure risk.
-
Causality: A certified chemical fume hood is the primary method to prevent inhalation. However, when handling the powder outside of a hood is unavoidable or during a spill, respiratory protection is mandatory.[2] A disposable N95 respirator can provide a minimum level of protection against particulates, but a reusable elastomeric half-mask or full-face respirator with P100 (or FFP3) particulate filters offers a superior seal and protection factor.
Procedural Guidance: Safe Handling Workflow
Adherence to a strict, step-by-step procedure is critical for minimizing exposure risk.
Protocol for Donning PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don the lab coat or chemical-resistant suit. Ensure it is fully fastened.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye Protection: Put on chemical splash goggles, adjusting for a snug fit. If required, add the face shield.
-
Gloves: Don the first pair of gloves. If double-gloving, don the second pair over the first, ensuring the cuffs of the outer glove go over the sleeve of the lab coat.
Protocol for Doffing PPE (to prevent cross-contamination)
-
Outer Gloves: If double-gloved, remove the outer pair without touching the inner gloves. Dispose of them immediately in the designated hazardous waste container.
-
Body Protection: Unfasten and remove the lab coat or suit by rolling it outwards, away from the body, to contain any surface contamination. Dispose of it appropriately.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Response and Decontamination
In the event of an exposure or spill, immediate and correct action is vital.
Caption: Emergency Response Workflow for Exposure Events.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Collect surplus chemical and reaction residues in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name.
-
Contaminated PPE: All used gloves, disposable lab coats, respirator cartridges, and other contaminated materials must be collected in a separate, sealed hazardous waste bag or container.
-
Disposal Method: As a chlorinated organic compound, the appropriate disposal method is typically high-temperature incineration by a licensed environmental waste management company.[9][10] Do not dispose of this chemical down the drain or in regular trash. Always adhere to your institution's specific waste disposal guidelines and local environmental regulations.[9]
References
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- This compound Safety Data Sheets. Echemi.
- This compound - Safety Data Sheet. Chemicalbook.
- SAFETY DATA SHEET - 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. Fisher Scientific.
- Personal Protective Equipment. Environmental Health & Safety Services, University of Texas at Austin.
- This compound, 95+%. CookeChem.
- This compound. Chemdad.
- Discover the Various Types of PPE for Optimal Chemical Safety. ReAgent.
- UNIT 7: Personal Protective Equipment. University of Hawaii at Manoa.
- The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
